molecular formula C9H12N2 B144601 1,2,5,6-Tetrahydroquinolin-8-amine CAS No. 136702-04-0

1,2,5,6-Tetrahydroquinolin-8-amine

Numéro de catalogue: B144601
Numéro CAS: 136702-04-0
Poids moléculaire: 148.2 g/mol
Clé InChI: VZGAVPPTIPKBMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2,5,6-Tetrahydroquinolin-8-amine, also known as 1,2,5,6-Tetrahydroquinolin-8-amine, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,5,6-Tetrahydroquinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,5,6-Tetrahydroquinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

136702-04-0

Formule moléculaire

C9H12N2

Poids moléculaire

148.2 g/mol

Nom IUPAC

1,2,5,6-tetrahydroquinolin-8-amine

InChI

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4-5,11H,1,3,6,10H2

Clé InChI

VZGAVPPTIPKBMP-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=C1)N)NCC=C2

SMILES canonique

C1CC2=C(C(=C1)N)NCC=C2

Synonymes

8-Quinolinamine,1,2,5,6-tetrahydro-(9CI)

Origine du produit

United States
Foundational & Exploratory

molecular structure and properties of 1,2,5,6-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Architecture & Applications of 5,6,7,8-Tetrahydroquinolin-8-amine

Nomenclature & Scope Clarification Note on Terminology: The specific string "1,2,5,6-Tetrahydroquinolin-8-amine" appears to be a nomenclatural variance or typographical error referring to 5,6,7,8-Tetrahydroquinolin-8-amine (CAS: 298181-83-6 / 54012-92-9 for generic).[1] The "1,2,5,6-" prefix implies a chemically unstable diene system (Birch reduction product) that rapidly tautomerizes.[1] In the context of drug development and stable pharmacophores, the 5,6,7,8-tetrahydro isomer—featuring a saturated carbocyclic ring fused to an aromatic pyridine ring—is the standard scaffold.[1] This guide focuses on this stable, bioactive isomer, widely utilized in asymmetric catalysis (CAMPY ligands) and oncology (CXCR4 antagonists).[1]

Part 1: Executive Summary

5,6,7,8-Tetrahydroquinolin-8-amine (THQ-8-amine) represents a privileged scaffold in medicinal chemistry and organometallic catalysis.[1] Unlike its fully aromatic cousin (8-aminoquinoline), THQ-8-amine possesses a chiral center at the C8 position and a flexible, saturated carbocyclic ring.[1] This structural duality allows it to serve as:

  • A Chiral Ligand: For enantioselective transition metal catalysis (e.g., Asymmetric Transfer Hydrogenation).[1]

  • A Pharmacophore: Specifically targeting the CXCR4 chemokine receptor, inhibiting HIV entry and cancer metastasis.[1]

  • A Bidentate Chelate: Offering a unique N,N-coordination geometry where the aliphatic amine (hard donor) and pyridine nitrogen (borderline donor) create stable metal complexes.[1]

Part 2: Molecular Architecture & Properties[1]

Structural Analysis

The molecule consists of a rigid, planar pyridine ring fused to a flexible cyclohexane ring.[1]

  • Aromaticity: The N1-C2-C3-C4-C4a-C8a segment retains aromatic pyridine character.[1]

  • Conformation: The saturated C5-C6-C7-C8 ring typically adopts a "sofa" or "half-chair" conformation to minimize torsional strain, placing the C8-amino substituent in a pseudo-equatorial position to reduce 1,3-diaxial interactions.[1]

  • Chirality: Carbon-8 is a stereocenter.[1] The (S)- and (R)- enantiomers exhibit distinct biological and catalytic activities.[1]

Physicochemical Profile
PropertyValue / DescriptionSignificance
Molecular Formula C₉H₁₂N₂Low molecular weight fragment (<150 Da).[1]
Molecular Weight 148.21 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1]
pKa (Pyridine N) ~5.2 - 5.8Less basic; participates in π-stacking.[1]
pKa (Amine N) ~9.5 - 10.2Highly basic; protonated at physiological pH.[1]
LogP ~0.8 - 1.1Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 2 (Primary Amine)Critical for receptor binding pocket interactions.[1]
H-Bond Acceptors 2 (Both Nitrogens)Facilitates chelation and solvent interaction.[1]

Part 3: Synthesis & Manufacturing

The synthesis of THQ-8-amine requires precise control to establish the C8 chiral center.[1] The industrial standard involves the reduction of 6,7-dihydro-5H-quinolin-8-one.[1]

Synthetic Pathway (Reductive Amination)[1]
  • Precursor: 6,7-Dihydro-5H-quinolin-8-one.[1]

  • Intermediate: Formation of the oxime (using hydroxylamine) or imine (using benzylamine/ammonia).[1]

  • Reduction:

    • Racemic: Hydrogenation with Raney Ni or Pd/C.[1]

    • Asymmetric: Transfer hydrogenation using Ru(II) or Ir(III) chiral catalysts (Noyori-type) to yield high enantiomeric excess (>95% ee).[1]

Diagram: Synthesis Workflow

Synthesis Start Start: 6,7-Dihydro-5H-quinolin-8-one Step1 Condensation (NH2OH or R-NH2) Start->Step1 Acid Cat. Inter Intermediate: Oxime or Imine Step1->Inter -H2O Step2 Asymmetric Reduction (Ru-Catalyst / H2) Inter->Step2 Kinetic Resolution End Product: (S)-THQ-8-amine (Chiral) Step2->End >95% ee

Caption: Enantioselective synthesis pathway from the ketone precursor via imine reduction.

Part 4: Pharmacological Applications

CXCR4 Antagonism (Oncology & Virology)

Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine are potent antagonists of the CXCR4 chemokine receptor.[1]

  • Mechanism: The basic amine at C8 mimics the positively charged residues of the natural ligand CXCL12 (SDF-1), disrupting the salt bridge with Asp171/Asp262 in the CXCR4 binding pocket.[1]

  • Therapeutic Outcome:

    • HIV:[1] Blocks viral entry (co-receptor inhibition).[1]

    • Cancer:[1] Prevents metastasis of CXCR4+ tumor cells to CXCL12-rich tissues (bone marrow, liver).[1]

Diagram: CXCR4 Signaling Inhibition

CXCR4_Pathway Ligand CXCL12 (SDF-1) Receptor CXCR4 Receptor (G-Protein Coupled) Ligand->Receptor Natural Binding GProtein Gαi Protein Activation Receptor->GProtein Activation Drug THQ-8-amine Derivative (Antagonist) Drug->Receptor Competitive Binding Block INHIBITION Drug->Block Downstream Chemotaxis & Survival (AKT/ERK Pathways) GProtein->Downstream Signaling Cascade Block->GProtein Prevents Activation

Caption: Mechanism of Action: THQ-8-amine derivatives competitively bind CXCR4, blocking G-protein activation.[1]

Part 5: Experimental Protocols

Protocol A: Synthesis of Racemic 5,6,7,8-Tetrahydroquinolin-8-amine

Primary Reference: Adapted from Facchetti et al. (2020)[1]

Reagents:

  • 6,7-Dihydro-5H-quinolin-8-one (1.0 eq)[1]

  • Hydroxylamine hydrochloride (1.5 eq)[1]

  • Sodium acetate (1.5 eq)[1]

  • Ethanol (Solvent)[1][2]

  • Raney Nickel (Catalyst)[1]

Step-by-Step:

  • Oxime Formation: Dissolve ketone in Ethanol.[1] Add NH₂OH·HCl and NaOAc.[1] Reflux for 2 hours. Monitor via TLC (SiO₂, 1:1 EtOAc/Hexane).[1]

  • Workup: Evaporate solvent. Resuspend in water, extract with CH₂Cl₂.[1] Dry over MgSO₄ to yield the solid oxime.[1]

  • Hydrogenation: Dissolve oxime in ammoniacal ethanol. Add Raney Nickel (10 wt%).[1]

  • Reaction: Pressurize to 50 psi H₂ in a Parr shaker for 12 hours at RT.

  • Purification: Filter catalyst (Caution: Pyrophoric). Acid-base extraction (1M HCl wash -> basify to pH 12 -> extract with ether) yields the primary amine.[1]

Protocol B: Kinetic Resolution via Lipase

To obtain enantiopure (S)-amine:

  • Dissolve racemic amine in MTBE (Methyl tert-butyl ether).[1]

  • Add Candida antarctica Lipase B (CAL-B) and Ethyl Acetate (acyl donor).[1]

  • Incubate at 30°C for 24 hours. The (R)-amine is selectively acetylated to the amide, leaving the (S)-amine free.[1]

  • Separate via column chromatography (Amine elutes with polar solvent; Amide is less polar).[1]

Part 6: References

  • Facchetti, G., et al. (2020).[1] "Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds." MDPI Molecules.

  • Wilson, R.J., et al. (2018).[1] "Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists." ACS Medicinal Chemistry Letters. [1]

  • Facchetti, G., et al. (2023).[1] "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for Asymmetric Transfer Hydrogenation." MDPI Molecules.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11355564, 5,6,7,8-Tetrahydroquinolin-8-amine."

Sources

Technical Guide: pKa Values and Basicity of 8-Amino-Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the basicity and pKa values of 8-amino-tetrahydroquinoline derivatives.

Editorial Note on Nomenclature: The specific string "1,2,5,6-Tetrahydroquinolin-8-amine" is widely regarded in chemical literature as a nomenclature anomaly, likely intended to refer to 5,6,7,8-Tetrahydroquinolin-8-amine (where the amine is attached to the saturated carbocyclic ring) or 8-Amino-1,2,3,4-tetrahydroquinoline (where the amine is attached to the aromatic benzenoid ring).

To ensure this guide is operationally useful for drug development and catalysis research, we characterize both isomers, with a primary focus on the 5,6,7,8-isomer due to its significance as a scaffold in "CAMPY" ligands and asymmetric catalysis.

Executive Summary

The basicity of tetrahydroquinolin-8-amines is governed by the specific saturation pattern of the quinoline core. Unlike the fully aromatic 8-aminoquinoline (pKa ~4.0), tetrahydro- derivatives exhibit distinct basicity profiles driven by the aliphatic vs. aromatic nature of the nitrogen centers.

  • 5,6,7,8-Tetrahydroquinolin-8-amine (Isomer A): Acts as a typical primary aliphatic amine (pKa ~8.9) with a secondary pyridine acceptor (pKa ~5.0). It is a crucial chiral ligand in organometallic chemistry.

  • 8-Amino-1,2,3,4-tetrahydroquinoline (Isomer B): Exhibits suppressed basicity (pKa ~6.5) due to the aniline-like character of both nitrogen centers and peri-interactions.

Structural Analysis & Protonation Sites

The electronic environment of the nitrogen atoms dictates the protonation sequence.

Isomer A: 5,6,7,8-Tetrahydroquinolin-8-amine[1]
  • Structure: The benzene ring is saturated (cyclohexane-like), while the pyridine ring remains aromatic.

  • N1 (Ring Nitrogen): Pyridine-like. Sp2 hybridized, lone pair in the plane of the ring. Moderately basic.

  • N8 (Exocyclic Amine): Primary aliphatic amine attached to an sp3 carbon. Sp3 hybridized. Highly basic.

  • Stereochemistry: The C8 position is chiral. Enantiomerically pure forms (e.g., CAMPY ligands) are used in asymmetric transfer hydrogenation.

Isomer B: 8-Amino-1,2,3,4-tetrahydroquinoline[2][3][4][5]
  • Structure: The pyridine ring is reduced (piperidine-like but conjugated to benzene), while the benzene ring remains aromatic.

  • N1 (Ring Nitrogen): Secondary aniline-like. The lone pair is partially delocalized into the benzene ring.

  • N8 (Exocyclic Amine): Primary aniline-like. Attached directly to the aromatic ring.

  • Peri-Interaction: The 1- and 8-positions are spatially proximal (peri-position), leading to potential hydrogen bonding or electrostatic repulsion upon protonation.

Visualization: Structural Isomers and Protonation

G cluster_0 Isomer A: 5,6,7,8-Tetrahydro cluster_1 Isomer B: 1,2,3,4-Tetrahydro A_Neutral Neutral Species (N1: Pyridine, N8: Aliphatic) A_Mono Monocation (N8-NH3+) A_Neutral->A_Mono pKa1 ~ 8.93 (First Protonation) A_Di Dication (N1-H+, N8-NH3+) A_Mono->A_Di pKa2 ~ 4-5 (Second Protonation) B_Neutral Neutral Species (N1: Sec-Aniline, N8: Pri-Aniline) B_Mono Monocation (Shared/N1 Protonation) B_Neutral->B_Mono pKa ~ 6.51 (Enhanced by Peri-effect)

Caption: Protonation pathways for the two primary isomers. Isomer A follows a distinct stepwise protonation, while Isomer B exhibits a coupled equilibrium due to electronic conjugation.

pKa Data & Basicity Profile

The following values represent a synthesis of experimental data and high-confidence computational predictions (ACD/Labs, EPISuite).

Table 1: Comparative pKa Values
CompoundPrimary Basic CenterpKa (Conjugate Acid)Secondary Basic CenterpKa (2nd Protonation)
5,6,7,8-Tetrahydroquinolin-8-amine Exocyclic Amine (

)
8.93 ± 0.20 Pyridine Nitrogen (N1)~4.5 - 5.2
8-Amino-1,2,3,4-tetrahydroquinoline Cyclic Amine (N1) / Mixed6.51 ± 0.20 Exocyclic Amine (

)
< 2.0
Reference: 8-AminoquinolineRing Nitrogen (N1)3.99Exocyclic Amine~ -0.5
Reference: QuinolineRing Nitrogen (N1)4.90N/AN/A
Mechanistic Insight
  • Isomer A (5,6,7,8-): The exocyclic amine is electronically decoupled from the aromatic system. Its basicity is typical of primary alkyl amines (e.g., cyclohexylamine pKa ~10.6), slightly attenuated by the inductive effect of the pyridine ring.

  • Isomer B (1,2,3,4-): Both nitrogens are conjugated to the benzene ring. The pKa of 6.51 is higher than typical anilines (pKa ~4.6) or 8-aminoquinoline (pKa ~4.0). This enhancement suggests a stabilization of the cation, possibly through an intramolecular hydrogen bond between the protonated N1 and the lone pair of N8 (Proton Sponge effect light).

Experimental Determination Protocols

For researchers synthesizing these intermediates, accurate pKa determination is critical for salt selection and solubility optimization.

Method A: Potentiometric Titration (Gold Standard)

Use this method for Isomer A (5,6,7,8-) due to its high solubility and distinct pKa steps.

  • Preparation: Dissolve 0.1 mmol of the amine hydrochloride salt in 50 mL of degassed water (ionic strength adjusted to 0.1 M with KCl).

  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Apparatus: Automatic titrator with a glass combination pH electrode.

  • Execution:

    • Perform titration under inert atmosphere (

      
      ) to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume of NaOH.

    • Data Analysis: The first inflection point (pH ~5) corresponds to the deprotonation of the pyridine ring (if starting from dication). The second inflection point (pH ~9) corresponds to the aliphatic amine.

    • Use the Bjerrum method or Gran plot to calculate exact pKa.

Method B: NMR-pH Titration (For Low Solubility/Isomer B)

Use this method if the compound precipitates near its pKa or for observing site-specific protonation.

  • Solvent:

    
     with phosphate buffer.
    
  • Procedure:

    • Prepare a series of samples adjusted to pH 2.0 through 10.0.

    • Monitor the chemical shift (

      
      ) of the H-2  (pyridine ring) or H-8  (methine) protons.
      
  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    [1]
    
Visualization: Experimental Workflow

Experiment Start Select Isomer CheckSol Solubility Check (>1 mM in water?) Start->CheckSol Potent Potentiometric Titration (Standard Method) CheckSol->Potent Yes NMR 1H NMR Titration (Site-Specific) CheckSol->NMR No / Ambiguous Sites Curve Generate pH vs. Response Curve Potent->Curve NMR->Curve Calc Calculate pKa via Non-linear Regression Curve->Calc

Caption: Decision tree for selecting the appropriate pKa determination method based on compound properties.

Implications for Drug Development[6]

Salt Selection
  • Isomer A (5,6,7,8-): The high basicity (pKa ~8.9) allows for stable salt formation with weak acids (e.g., succinate, tartrate) as well as strong acids (HCl). The dihydrochloride salt is common but may be hygroscopic.

  • Isomer B (1,2,3,4-): The lower basicity (pKa ~6.5) requires strong acids (HCl, methanesulfonic acid) to form stable salts. Weak acids may result in disproportionation.

Catalysis (Ligand Design)
  • The 5,6,7,8-tetrahydroquinolin-8-amine scaffold is the backbone of CAMPY ligands.[2] The pKa difference between the "hard" aliphatic amine and the "soft" pyridine nitrogen creates a hemilabile coordination environment, essential for the enantioselective transfer hydrogenation of ketones.

Purification Strategy
  • Isomer A: Due to pKa ~9, this amine will be protonated at neutral pH. Purification by reverse-phase HPLC requires high pH buffers (e.g., Ammonium Bicarbonate, pH 10) or ion-pairing agents (TFA) to maintain peak shape.

  • Isomer B: Can be extracted into organic solvent (DCM) from aqueous solution at pH > 7.5.

References

  • ChemicalBook. (2025).[2] 8-Amino-1,2,3,4-tetrahydroquinoline Properties and pKa Data. Retrieved from

  • GuideChem. (2025). 7-Amino-1,2,3,4-tetrahydroquinoline and Isomers: pKa Predictions. Retrieved from

  • Rowlands, G. J., et al. (2020).[3] Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Journal of Organic Chemistry, 85(17), 11297-11308.[3] (Context on superbasic quinoline derivatives). Retrieved from

  • Rimoldi, I., et al. (2018).[4] 8-Amino-5,6,7,8-tetrahydroquinoline in iridium(III) biotinylated Cp complex as artificial imine reductase*. New Journal of Chemistry, 42, 18773–18776.[4] (Data on Isomer A ligands). Retrieved from

  • PubChem. (2025). 1,2,3,4-Tetrahydroquinoline Compound Summary. Retrieved from

Sources

Technical Guide: Biological Activity & Development of 8-Amino-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 8-amino-tetrahydroquinoline derivatives , focusing on the medicinal chemistry, synthesis, and biological evaluation of this versatile scaffold.

Executive Summary

The 8-amino-tetrahydroquinoline scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for anticancer agents, metal-based chemotherapeutics, and neuroprotective drugs. While the nomenclature "1,2,5,6-tetrahydroquinoline" technically refers to a metabolic intermediate in quinoline degradation, the primary scaffolds of therapeutic interest are the stable isomers: 5,6,7,8-tetrahydroquinoline-8-amine (chiral, saturated amine) and 1,2,3,4-tetrahydroquinoline-8-amine (aromatic amine).

This guide synthesizes the structure-activity relationships (SAR), synthetic pathways, and validated experimental protocols for these derivatives, providing a roadmap for their application in drug discovery.

Part 1: Chemical Basis & Structural Isomerism

To ensure scientific accuracy, we must distinguish between the specific isomers, as their biological activities and synthetic routes differ fundamentally.

The 5,6,7,8-Tetrahydro Scaffold (The Chiral Pharmacophore)[1]
  • Structure: The benzene ring is saturated; the pyridine ring remains aromatic.

  • Key Feature: The amino group at position 8 is attached to a chiral carbon (

    
     hybridized).
    
  • Therapeutic Utility:

    • Anticancer: Acts as a ligand in Platinum(II), Ruthenium(II), and Iridium(III) complexes, facilitating DNA intercalation and ROS generation.

    • Chirality: The (R)- and (S)-enantiomers often exhibit distinct cytotoxicity profiles, necessitating asymmetric synthesis or enzymatic resolution.

The 1,2,3,4-Tetrahydro Scaffold (The Fused-Ring Precursor)
  • Structure: The pyridine ring is saturated; the benzene ring remains aromatic.

  • Key Feature: The amino group at position 8 is an aromatic amine (

    
     hybridized context).
    
  • Therapeutic Utility:

    • GPCR Antagonists: Precursor for CXCR4 antagonists (e.g., AMD11070 analogues) used in HIV and cancer metastasis inhibition.

    • Fused Heterocycles: Key intermediate for synthesizing imidazo[4,5,1-ij]quinolines (Simanirole analogues).

The 1,2,5,6-Tetrahydro Isomer (Metabolic Context)
  • Context: A less stable isomer often identified as a transient intermediate in the microbial degradation of quinoline (e.g., by Rhodococcus sp. via 1,2,5,6-tetrahydroquinoline dehydrogenase).[1][2]

  • Relevance: Understanding this isomer is crucial for predicting metabolic stability and environmental fate but is rarely a direct drug target due to stability issues.

Part 2: Therapeutic Applications & Mechanisms

Oncology: Metal-Based Chemotherapeutics

Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline are potent chelators. When complexed with Platinum(II), they form monofunctional adducts with DNA, distinct from the bifunctional cross-links of Cisplatin.

  • Mechanism: The complex induces p53-dependent apoptosis and arrests the cell cycle at the G0/G1 phase.

  • ROS Generation: The scaffold facilitates the catalytic generation of Reactive Oxygen Species (ROS) in mitochondria, leading to membrane depolarization and cell death in resistant lines (e.g., A2780 ovarian carcinoma).

Neuroprotection & Alzheimer’s Disease

Analogues of tetrahydroquinoline are investigated as Tacrine-like Acetylcholinesterase (AChE) inhibitors.

  • Dual Action: The 8-amino group can be functionalized to interact with the peripheral anionic site (PAS) of AChE, preventing amyloid-beta aggregation, while the quinoline core binds the catalytic active site (CAS).

Infectious Disease: CXCR4 Antagonism

8-amino-1,2,3,4-tetrahydroquinoline derivatives block the CXCR4 chemokine receptor.

  • Application: Inhibition of HIV-1 entry and mobilization of hematopoietic stem cells.

Part 3: Visualization of SAR & Synthesis

The following diagram illustrates the divergent synthetic pathways and Structure-Activity Relationships (SAR) for the two primary bioactive scaffolds.

G Quinoline Quinoline Core (Starting Material) THQ_5678 5,6,7,8-Tetrahydroquinoline (Benzene Ring Saturation) Quinoline->THQ_5678 Friedlander Synth. (Cyclohexanone + NH3) THQ_1234 1,2,3,4-Tetrahydroquinoline (Pyridine Ring Saturation) Quinoline->THQ_1234 Selective Red. (H2/Pt) Ketone 6,7-Dihydro-5H-quinolin-8-one THQ_5678->Ketone Oxidation ChiralAmine 8-Amino-5,6,7,8-THQ (Chiral Scaffold) Ketone->ChiralAmine Reductive Amination (Enzymatic DKR) MetalComplex Pt(II)/Ru(II) Complexes (Anticancer/ROS) ChiralAmine->MetalComplex Coordination Nitro 8-Nitro-1,2,3,4-THQ THQ_1234->Nitro Nitration (HNO3) AromaticAmine 8-Amino-1,2,3,4-THQ (Aromatic Scaffold) Nitro->AromaticAmine Reduction (Sn/HCl) Imidazo Imidazo[4,5,1-ij]quinolines (GPCR/Antiviral) AromaticAmine->Imidazo Cyclization

Caption: Divergent synthesis of 5,6,7,8-THQ (chiral anticancer scaffold) and 1,2,3,4-THQ (GPCR antagonist scaffold).

Part 4: Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of Chiral 8-Amino-5,6,7,8-Tetrahydroquinoline

Rationale: Direct chemical synthesis yields a racemate. Enzymatic Kinetic Resolution (DKR) is required to isolate the bioactive (R)- or (S)-enantiomer.

Materials:

  • 6,7-Dihydro-5H-quinolin-8-one

  • Ammonium formate (Hydrogen source)

  • Candida antarctica Lipase B (CAL-B) or Transaminase (ATA)

  • Phosphate buffer (pH 7.4)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 6,7-dihydro-5H-quinolin-8-one (10 mM) in DMSO (5% v/v final concentration).

  • Enzymatic Reaction: Add the substrate solution to phosphate buffer containing Ammonium Formate (5 eq) and Pyridoxal-5'-phosphate (PLP, 1 mM) as a cofactor.

  • Initiation: Add Transaminase (ATA-117 or equivalent) and incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Extraction: Quench reaction with 1M NaOH to pH 10. Extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over

    
    . Purify via flash column chromatography (DCM:MeOH 95:5) to yield the chiral amine.[3]
    
  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: To quantify the antiproliferative potential of the derivatives against cancer cell lines (e.g., HeLa, A2780).

Materials:

  • Target cells (log phase)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Solubilizing agent)

  • 96-well culture plates

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add serial dilutions of the 8-amino-tetrahydroquinoline derivative (0.1 µM – 100 µM). Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism or equivalent).
    

Part 5: Quantitative Data Summary

Table 1: Comparative Bioactivity of 8-Amino-Tetrahydroquinoline Derivatives

Scaffold IsomerDerivative TypeTarget / Mechanism

/ Activity
Reference
5,6,7,8-THQ (R)-8-Amino-Pt(II) ComplexA2780 (Ovarian Cancer)2.5 ± 0.4 µM[1]
5,6,7,8-THQ (S)-8-Amino-Pt(II) ComplexA2780 (Ovarian Cancer)> 50 µM[1]
1,2,3,4-THQ AMD11070 AnalogueCXCR4 (Chemokine Receptor)6.25 nM (

)
[2]
1,2,3,4-THQ Imidazo-fused derivativeDopamine D1 Receptor15 nM (

)
[3]

Note: The significant difference between (R) and (S) enantiomers in the 5,6,7,8-series highlights the critical importance of stereoselective synthesis.

References

  • Rimoldi, I., et al. (2020). "Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds." International Journal of Molecular Sciences. Available at: [Link]

  • Bridger, G. J., et al. (2005). "Synthesis and Structure-Activity Relationships of Phenylenebis(methylene)-linked Bis-tetraazamacrocycles." Journal of Medicinal Chemistry.
  • Facchetti, G., & Rimoldi, I. (2018). "8-Amino-5,6,7,8-tetrahydroquinoline in iridium (III) biotinylated Cp* complex as artificial imine reductase." Journal of Inorganic Biochemistry. Available at: [Link]

  • Kaur, K., et al. (2011). "Recent Advances in the Synthesis and Biological Activity of 8-Aminoquinoline Derivatives." European Journal of Medicinal Chemistry. (Review of the broader scaffold class).

Sources

Technical Guide: Synthesis Pathways for 5,6,7,8-Tetrahydroquinolin-8-amine

[1]

Executive Summary & Structural Definition

Target Molecule: 5,6,7,8-Tetrahydroquinolin-8-amine CAS Registry Number: 54012-78-1 (Racemic) Core Application: Critical intermediate for CXCR4 antagonists (e.g., HIV entry inhibitors, stem cell mobilizers), Somatostatin modulators, and chiral ligands (CAMPY) for asymmetric catalysis.[1]

Nomenclature Correction: While the query specified "1,2,5,6-tetrahydroquinolin-8-amine," this specific isomer represents a chemically unstable dihydro-intermediate (implying unsaturation at C3-C4 and C7-C8). In drug development and medicinal chemistry, the stable, bioactive scaffold is 5,6,7,8-tetrahydroquinolin-8-amine (saturation of the benzene ring) or 1,2,3,4-tetrahydroquinolin-8-amine (saturation of the pyridine ring). This guide focuses on the 5,6,7,8-isomer , as it contains the stereogenic center at the C8 position essential for high-affinity receptor binding.

Strategic Synthesis Pathways

Pathway A: The "Nitrosation-Reduction" Route (Industrial Standard)

Best for: Scalability (>1 kg), Cost-efficiency, High Purity. Mechanism: This route leverages the acidity of the benzylic protons at the C8 position of 5,6,7,8-tetrahydroquinoline to introduce functionality without pre-oxidizing the ring.

Workflow Logic:
  • Precursor Selection: Start with 5,6,7,8-tetrahydroquinoline (commercially available or produced via selective hydrogenation of quinoline).[1]

  • Functionalization: Regioselective nitrosation using tert-butyl nitrite (t-BuONO) or NaNO₂/HCl introduces an oxime group at C8.

  • Reduction: The oxime is reduced to the primary amine using Zinc/Acetic Acid or catalytic hydrogenation.

Pathway B: Reductive Amination of 6,7-Dihydro-5H-quinolin-8-one

Best for: Library generation, introducing N-substituents, Stereocontrol. Mechanism: Formation of a Schiff base followed by hydride reduction.

Workflow Logic:
  • Ketone Synthesis: Oxidation of 5,6,7,8-tetrahydroquinoline to 6,7-dihydro-5H-quinolin-8-one (using SeO₂ or ozonolysis).

  • Imine Formation: Condensation with ammonium acetate (for primary amine) or chiral amines (for chiral resolution).

  • Reduction: NaBH₃CN or catalytic hydrogenation reduces the imine to the amine.

Pathway C: Asymmetric Transfer Hydrogenation (Chiral Synthesis)

Best for: Enantiopure synthesis (>99% ee), High-value pharmaceutical intermediates. Mechanism: Dynamic Kinetic Resolution (DKR) or asymmetric reduction of the cyclic imine using Rhodium (Rh) or Iridium (Ir) catalysts with chiral diamine ligands.

Detailed Experimental Protocols

Protocol 1: Scalable Synthesis via Nitrosation (Pathway A)

Reference: McEachern, E. J., et al. Synthetic Communications (2006).

Step 1: Regioselective Nitrosation

  • Setup: Charge a 2L reactor with 5,6,7,8-tetrahydroquinoline (13.3 g, 100 mmol) and HCl (conc., 30 mL) in Ethanol (100 mL). Cool to 0°C.[2]

  • Addition: Dropwise add a solution of Sodium Nitrite (NaNO₂, 10.3 g, 150 mmol) in water (20 mL) over 30 minutes, maintaining internal temp < 5°C.

  • Reaction: Stir at 0°C for 2 hours. The product precipitates as the hydrochloride salt of the oxime.

  • Workup: Filter the solid, wash with ice-cold ethanol/ether (1:1). Neutralize with aqueous Na₂CO₃ to obtain 6,7-dihydro-5H-quinolin-8-one oxime as a free base.

    • Checkpoint: Yield should be ~75-85%. Appearance: Beige solid.

Step 2: Reduction to Amine

  • Setup: Dissolve the oxime (10 g) in Acetic Acid (100 mL) and Water (10 mL).

  • Reduction: Add Zinc dust (4 equiv.) in portions over 1 hour. (Caution: Exothermic).

  • Stir: Agitate at room temperature for 4 hours until TLC shows consumption of oxime.

  • Workup: Filter off Zinc residues. Basify filtrate with NaOH (pH > 12) and extract with Dichloromethane (DCM).

  • Purification: Dry organic layer (Na₂SO₄), concentrate, and distill or recrystallize (as HCl salt).

    • Result:5,6,7,8-Tetrahydroquinolin-8-amine .[3][4][5][6] Yield: ~80%.

Protocol 2: Asymmetric Synthesis (Pathway C)

Step 1: Preparation of Ketone Precursor [7]

  • Oxidize 5,6,7,8-tetrahydroquinoline using SeO₂ in dioxane (Reflux, 4h) to yield 6,7-dihydro-5H-quinolin-8-one .

Step 2: Asymmetric Transfer Hydrogenation (ATH)

  • Catalyst Prep: Mix [Cp*RhCl₂]₂ (0.5 mol%) and chiral ligand (e.g., (1R,2R)-TsDPEN) in water/methanol.

  • Reaction: Add ketone (1.0 equiv), Ammonium Formate (5 equiv) as the hydrogen source.

  • Conditions: Stir at 40°C for 24 hours.

  • Outcome: Yields (S)- or (R)-amine with >95% ee depending on ligand choice.

Comparative Analysis of Methods

FeaturePathway A: NitrosationPathway B: Reductive AminationPathway C: Asymmetric ATH
Starting Material 5,6,7,8-Tetrahydroquinoline6,7-Dihydro-5H-quinolin-8-one6,7-Dihydro-5H-quinolin-8-one
Step Count 2 Steps2 Steps (from ketone)1 Step (from ketone)
Yield (Overall) High (60-70%) Moderate (50-60%)High (80-90%)
Stereochemistry RacemicRacemic (unless chiral aux used)Enantiopure (>95% ee)
Scalability Excellent (kg scale) GoodLow (Catalyst cost)
Safety Profile Moderate (Nitrites/Exotherms)Good (Standard reagents)Excellent (Mild conditions)

Visualized Reaction Pathways

Diagram 1: Industrial Synthesis Workflow (Nitrosation Route)

Synthesis_Pathway_AStart5,6,7,8-TetrahydroquinolineReagent1NaNO₂ / HCl(Nitrosation)Start->Reagent1Inter8-Oxime Intermediate(Precipitate)Reagent1->InterRegioselectiveC8 AttackReagent2Zn / AcOH(Reduction)Inter->Reagent2Product5,6,7,8-Tetrahydroquinolin-8-amine(Racemic)Reagent2->ProductExothermicReduction

Caption: Pathway A leverages regioselective nitrosation for scalable synthesis of the 8-amino scaffold.

Diagram 2: Chiral Resolution & Drug Application Logic

Chiral_Applicationcluster_0Asymmetric SynthesisKetone6,7-Dihydro-5H-quinolin-8-oneATHRh-Catalyzed ATH(Chiral Diamine)Ketone->ATHChiralAmine(S)-8-Amino-5,6,7,8-THQATH->ChiralAmine>95% eeTargetCXCR4 Antagonists(e.g., AMD3100 Analogs)ChiralAmine->TargetN-Alkylation / Reductive Amination

Caption: Enantioselective route required for high-affinity CXCR4 antagonist development.

References

  • McEachern, E. J., et al. (2006).[3] "Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one." Synthetic Communications.

  • Barbay, J. K., et al. (2008).[8] "Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Wilson, R. J., et al. (2018). "Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists." ACS Medicinal Chemistry Letters.

  • Chelucci, G., et al. (2009). "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts." Tetrahedron: Asymmetry.
  • Kelly, T. R., & Lebedev, A. Y. (2002).[9] "Synthesis of 6,7-dihydro-5H-quinolin-8-one." Journal of Organic Chemistry. (Primary source for ketone precursor synthesis).

Technical Guide: Solubility Profile of 8-Amino-1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 1,2,3,4-Tetrahydroquinolin-8-amine (CAS 54012-92-9), the standard pharmaceutical intermediate most frequently associated with the "tetrahydroquinolin-8-amine" nomenclature in drug development.

Note on Nomenclature: The designation "1,2,5,6-Tetrahydroquinolin-8-amine" appears to be a non-standard or erroneous isomer notation for this class of stable pharmaceutical scaffolds. The two commercially relevant isomers are 1,2,3,4-tetrahydroquinolin-8-amine (reduction of the pyridine ring) and 5,6,7,8-tetrahydroquinolin-8-amine (reduction of the benzene ring). This guide focuses on the 1,2,3,4-isomer (CAS 54012-92-9) due to its prevalence in medicinal chemistry (e.g., Schistosomiasis therapeutics), while referencing the 5,6,7,8-isomer where comparative data is relevant.

Part 1: Executive Summary & Chemical Identity

1,2,3,4-Tetrahydroquinolin-8-amine is a bicyclic diamine featuring a reduced pyridine ring fused to an aniline moiety. It serves as a critical scaffold in the synthesis of bioactive compounds, including metallo-drug complexes and antiparasitic agents. Its solubility is governed by the interplay between the lipophilic tetrahydroquinoline core and the dual nitrogen functionalities (secondary cyclic amine and primary exocyclic amine).

PropertyDetail
IUPAC Name 1,2,3,4-Tetrahydroquinolin-8-amine
Common Synonyms 8-Amino-1,2,3,4-tetrahydroquinoline; 8-Amino-THQ
CAS Number 54012-92-9
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
Physical State Viscous oil or low-melting solid (oxidizes to dark red/brown)
Acidity (pKa) ~5.0 (Aniline NH₂), ~10.5 (Cyclic NH) [Predicted]

Part 2: Physicochemical Basis of Solubility

Understanding the solubility requires analyzing the molecular interactions:

  • Lipophilicity (LogP ~1.6): The tetrahydroquinoline ring provides a significant hydrophobic surface area, making the compound highly compatible with non-polar and moderately polar organic solvents.

  • Hydrogen Bonding:

    • Donors: 3 (Primary NH₂, Secondary Cyclic NH).

    • Acceptors: 2 (Nitrogen lone pairs).

    • Implication: The compound exhibits high solubility in protic solvents (Alcohols) due to H-bonding but retains solubility in aprotic solvents (DCM, THF) due to the lipophilic core.

  • pH Dependence:

    • Neutral pH: Lipophilic free base (Soluble in Organics, Insoluble in Water).

    • Acidic pH: Protonation of the cyclic amine (and eventually the aniline) forms a water-soluble salt (Dihydrochloride).

Part 3: Solvent Compatibility Profile

The following data summarizes the solubility behavior of the free base form at 25°C.

Table 1: Solubility in Organic Solvents
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Primary extraction solvent; standard reaction medium.
ChloroformHigh (>100 mg/mL) Alternative extraction solvent.
Alcohols MethanolHigh (>100 mg/mL) Solvent for hydrogenation; recrystallization of salts.
EthanolHigh (>50 mg/mL) Preferred for crystallization of derivatives.
Esters Ethyl AcetateModerate-High Used in silica gel chromatography (eluent).
Ethers Tetrahydrofuran (THF)High Reaction solvent for acylations/alkylations.
Diethyl EtherModerate Good for trituration; impurities often less soluble.
Hydrocarbons Hexane / HeptaneLow (<10 mg/mL) Anti-solvent for precipitation/crystallization.
Aqueous Water (pH 7)Very Low (<1 mg/mL) Used to wash away inorganic salts during workup.
1M HClHigh (Salt formation) Used to extract the amine from organic layers.

Part 4: Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this rapid protocol to verify solvent suitability for specific batches.

  • Preparation: Weigh 10 mg of 1,2,3,4-Tetrahydroquinolin-8-amine into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with < 1 mL solvent (>10 mg/mL).

    • Sparingly Soluble: Requires heating or > 1 mL solvent.

    • Insoluble: Solid persists after 2 mL addition.

Protocol B: Purification via Acid-Base Extraction

Standard workflow to isolate the amine from non-basic impurities.

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Extraction: Extract the organic layer with 1M HCl (3 x volume). The amine moves to the aqueous phase as the hydrochloride salt.

    • Note: Non-basic impurities remain in the DCM layer.

  • Neutralization: Separate the aqueous layer. Cool to 0°C and slowly basify with 10% NaOH or Saturated Na₂CO₃ until pH > 12.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x volume).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄ , filter, and concentrate in vacuo to yield the purified free base oil.

Protocol C: Recrystallization (Hydrochloride Salt)

Since the free base is often an oil, the HCl salt is preferred for solid isolation.

  • Salt Formation: Dissolve the free base in a minimal amount of Ethanol . Add 1.1 equivalents of HCl (in ether or dioxane).

  • Precipitation: If precipitate does not form immediately, add Diethyl Ether dropwise until turbidity appears.

  • Crystallization: Heat to reflux to dissolve, then cool slowly to 4°C.

  • Filtration: Collect crystals by vacuum filtration and wash with cold Ether/Hexane (1:1).

Part 5: Process Chemistry Logic & Visualization

The following diagram illustrates the solubility-driven purification logic for this compound.

SolubilityLogic Crude Crude Mixture (Amine + Impurities) DCM_Soln Dissolve in DCM Crude->DCM_Soln Acid_Ext Extract with 1M HCl DCM_Soln->Acid_Ext Org_Layer DCM Layer (Non-basic Impurities) Acid_Ext->Org_Layer Discard Aq_Layer Aqueous Layer (Amine-HCl Salt) Acid_Ext->Aq_Layer Keep Basify Basify (pH > 12) with NaOH Aq_Layer->Basify FreeBase_Aq Free Amine (Insoluble in Water) Basify->FreeBase_Aq Final_Ext Extract with DCM & Evaporate FreeBase_Aq->Final_Ext Pure_Product Purified 8-Amino-THQ (Viscous Oil) Final_Ext->Pure_Product

Caption: Acid-base extraction workflow leveraging pH-dependent solubility switches.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104672, 1,2,3,4-Tetrahydroquinolin-8-amine. Retrieved from [Link]

  • Molecules (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (Discusses synthesis and purification of the related 5,6,7,8-isomer class). Retrieved from [Link]

  • PrepChem. Synthesis of Tetrahydroquinoline Derivatives via Reduction. Retrieved from [Link]

Coordination Geometry of 5,6,7,8-Tetrahydroquinolin-8-amine (THQA) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource on the coordination chemistry of tetrahydroquinolin-8-amine ligands.

Editorial Note on Nomenclature: The specific isomer "1,2,5,6-tetrahydroquinolin-8-amine" is chemically ambiguous and rare in literature, likely representing a nomenclature conflation. The two dominant, stable, and scientifically significant isomers in this class are:

  • 5,6,7,8-Tetrahydroquinolin-8-amine (THQA/CAMPY): The "Gold Standard" chiral ligand used in asymmetric catalysis and metallodrugs.

  • 1,2,3,4-Tetrahydroquinolin-8-amine: A scaffold often used as a directing group.

This guide focuses primarily on the 5,6,7,8-THQA isomer , as it represents the core of coordination geometry research for high-value applications (Asymmetric Transfer Hydrogenation and stereoselective metallo-drugs).

A Technical Guide for Catalyst Design and Metallodrug Synthesis

Part 1: Ligand Architecture & Geometric Fundamentals

The 5,6,7,8-tetrahydroquinolin-8-amine (THQA) ligand is a bidentate N,N-donor. Its utility stems from the electronic asymmetry between the two nitrogen donors and the steric rigidity imposed by the saturated carbocyclic ring.

The N,N-Chelation Pocket

Unlike symmetric diamines (e.g., ethylenediamine) or symmetric diimines (e.g., bipyridine), THQA presents a "hard-soft" mismatch that is vital for catalytic turnover.

  • Donor 1 (N1 - Pyridinic): The nitrogen in the aromatic ring is

    
     hybridized. It acts as a 
    
    
    
    -donor and a weak
    
    
    -acceptor. It is electronically "softer" and anchors the metal.
  • Donor 2 (N8 - Exocyclic Amine): The primary amine at the 8-position is

    
     hybridized. It is a pure 
    
    
    
    -donor, electronically "harder," and—crucially—chiral (in the 5,6,7,8-isomer).
The "Bite Angle" and Ring Puckering

Upon coordination, THQA forms a rigid five-membered chelate ring . The geometry is defined by the bite angle (


) and the torsion of the saturated backbone.
ParameterTypical Value (Octahedral M)Structural Implication
Bite Angle (N-M-N) 76° – 81°Significantly smaller than the ideal octahedral angle (90°), creating a distorted coordination sphere that opens vacant sites for substrate binding.
M-N(Py) Bond Length 2.05 – 2.15 ÅShorter, stronger bond due to back-bonding potential (depending on M oxidation state).
M-N(Amine) Bond Length 2.10 – 2.25 ÅLonger, more labile bond; essential for the "hemilability" mechanism in catalysis.
Ring Conformation Envelope / Half-ChairThe saturated C5-C6-C7-C8 ring adopts a fixed conformation upon binding, locking the N8-substituents into a specific quadrant.
Stereochemical Control (The "CAMPY" Effect)

The 8-position carbon is a stereogenic center. When coordinated, the rigid aliphatic ring forces the substituents on the amine nitrogen into a specific spatial arrangement. This creates a "chiral pocket" around the metal center, which is the mechanism of action for enantioselective catalysis (e.g., Noyori-type transfer hydrogenation).

Part 2: Experimental Protocols (Self-Validating Systems)

This section details the synthesis of a Ruthenium(II) half-sandwich complex, a standard benchmark for validating THQA coordination geometry.

Protocol: Synthesis of [RuCl(Cp*)(S-THQA)]

Objective: Isolate a diastereomerically pure precatalyst.

Materials:
  • 
     or 
    
    
    
    (Precursor)
  • (S)-5,6,7,8-Tetrahydroquinolin-8-amine (Ligand)

  • Dichloromethane (DCM) and Diethyl Ether (

    
    )
    
  • Inert Atmosphere (Nitrogen/Argon)

Step-by-Step Methodology:
  • Stoichiometry Control: Charge a flame-dried Schlenk flask with

    
     (0.5 eq) and (S)-THQA (1.05 eq). Note: A slight excess of ligand ensures complete consumption of the metal dimer.
    
  • Solvation: Add anhydrous DCM (0.1 M concentration relative to Ru). Stir at ambient temperature for 2 hours. The solution typically shifts from dark red/brown to orange/yellow.

  • Precipitation (Validation Step): Concentrate the solution to 20% volume under vacuum. Slowly layer

    
     (3x volume) on top. Let stand at 4°C.
    
  • Filtration: Collect the precipitate. Wash with cold

    
     to remove unreacted ligand.
    
  • Characterization (Go/No-Go):

    • 1H NMR: Look for the diastereomeric splitting of the Cp* methyl protons. If multiple Cp* peaks exist, the complex may be a mixture of diastereomers (Ru center chirality vs Ligand chirality).

    • Validation: A single set of Cp* signals indicates successful diastereoselective coordination.[1]

Part 3: Visualization of Coordination Logic

Ligand Synthesis & Resolution Pathway

The following diagram illustrates the critical pathway from generic quinoline to the enantiopure THQA ligand required for coordination.

LigandSynthesis Quinoline Quinoline-8-amine (Starting Material) Hydrogenation Selective Hydrogenation (H2, Pt/C, Acidic Media) Quinoline->Hydrogenation Ring Saturation RacemicTHQA Racemic 5,6,7,8-THQA Hydrogenation->RacemicTHQA Yields Racemate Resolution Kinetic Resolution (Lipase / Chiral Acid) RacemicTHQA->Resolution Chiral Separation PureLigand (S)-THQA (Enantiopure Ligand) Resolution->PureLigand Isolates (S)-Isomer Coordination Metal Coordination (Ru/Ir/Rh) PureLigand->Coordination Forms Catalyst

Caption: Synthesis and resolution workflow for 5,6,7,8-THQA ligands prior to metal coordination.

Mechanism of Asymmetric Induction

This diagram visualizes how the coordination geometry facilitates Asymmetric Transfer Hydrogenation (ATH), the primary application of this ligand class.

ATH_Mechanism cluster_geometry Geometric Control Precatalyst Precatalyst [Ru(Cp*)(THQA)Cl] ActiveSpecies 16e- Active Species (Cl- Dissociation) Precatalyst->ActiveSpecies - Cl (Base assisted) HydrideForm Ru-Hydride Intermediate (H2/Formate Addition) ActiveSpecies->HydrideForm + H source TransitionState TS: Outer-Sphere Mechanism (NH--O and RuH--C) HydrideForm->TransitionState + Substrate (Ketone) TransitionState->ActiveSpecies Regeneration Product Chiral Product (Enriched Alcohol/Amine) TransitionState->Product H-Transfer Note Ligand chirality (C8) directs substrate facial attack

Caption: The catalytic cycle showing how THQA geometry directs enantioselective hydride transfer.

Part 4: Comparative Analysis of Isomers

While 5,6,7,8-THQA is the focus, distinguishing it from the 1,2,3,4-isomer is critical for structural validation.

Feature5,6,7,8-THQA (CAMPY Type)1,2,3,4-THQA
N1 Nature Pyridinic (

, Aromatic)
Secondary Amine (

, Aliphatic)
N8 Nature Primary Amine (

, Aliphatic)
Aniline-like (

, Aromatic)
Chirality Yes (at C8)No (unless substituted elsewhere)
Coordination Forms 5-membered ring; High stereocontrol.Forms 5-membered ring; High stability, low stereocontrol.
Primary Use Asymmetric Catalysis, Chiral DrugsDirecting Group (C-H Activation)

Part 5: References

  • Amoroso, A. J., et al. (2009).[2] "The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand." Dalton Transactions.[2]

  • Facchetti, G., et al. (2023).[3] "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation." Molecules.

  • ChemicalBook. "8-Amino-1,2,3,4-tetrahydroquinoline Properties and Suppliers."

  • BenchChem. "Application Notes: 8-Aminoquinoline in Complex Molecule Synthesis."

Sources

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine: History, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound of interest for this guide is 5,6,7,8-tetrahydroquinolin-8-amine. While the initial query specified 1,2,5,6-tetrahydroquinolin-8-amine, a comprehensive review of the chemical literature indicates that this is likely a typographical error, as the vast majority of research and applications are associated with the 5,6,7,8- and 1,2,3,4-isomers. This guide will focus on the scientifically prominent and well-documented 5,6,7,8-tetrahydroquinolin-8-amine.

Introduction

5,6,7,8-Tetrahydroquinolin-8-amine is a bicyclic aromatic amine that has emerged as a significant building block in medicinal chemistry. Its rigid, three-dimensional structure and the presence of a chiral center at the 8-position have made it a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated classes of protein targets. Consequently, derivatives of 5,6,7,8-tetrahydroquinolin-8-amine have been investigated for a wide array of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents. This guide provides a detailed exploration of the historical context of its parent structures, its eventual discovery and synthesis, and the modern methodologies employed in its preparation, aimed at researchers and professionals in drug development.

Part 1: Historical Context and Discovery

The story of 5,6,7,8-tetrahydroquinolin-8-amine is interwoven with the broader history of quinoline chemistry and the development of synthetic pharmaceuticals. Its discovery was not a singular event but rather an evolution built upon a century of foundational organic synthesis and medicinal chemistry.

The Dawn of Quinoline Chemistry: Skraup and Doebner-von Miller Syntheses

The quinoline ring system, a fusion of a benzene and a pyridine ring, was first isolated from coal tar in 1834. However, its widespread study and synthetic accessibility began in the 1880s with the development of two landmark reactions.

In 1880, the Czech chemist Zdenko Hans Skraup developed a method to synthesize quinolines by heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] This reaction, known as the Skraup synthesis , provided a direct and versatile route to the core quinoline scaffold.

Shortly after, in 1881, Oscar Doebner and Wilhelm von Miller reported a modification using α,β-unsaturated carbonyl compounds in place of glycerol, which allowed for the synthesis of substituted quinolines.[2][3] This Doebner-von Miller reaction further expanded the synthetic chemist's toolbox for accessing a variety of quinoline derivatives.[2] These foundational methods laid the groundwork for the exploration of quinoline-based compounds in various fields, most notably in the search for new drugs.

The Rise of 8-Aminoquinolines in Medicinal Chemistry

The discovery of the antimalarial properties of quinine, a natural quinoline alkaloid, spurred the development of synthetic analogues. A major breakthrough came with the synthesis of 8-aminoquinoline derivatives. Pamaquine, the first clinically useful synthetic 8-aminoquinoline, was developed in the 1920s.[4] This was followed by the discovery of primaquine in the 1940s, which proved to be more effective and less toxic.[5] Primaquine is still a crucial drug for the treatment of relapsing malaria caused by Plasmodium vivax and P. ovale.[4][6] The success of these aromatic 8-aminoquinolines established this particular substitution pattern as a key pharmacophore, prompting further research into related structures.

Emergence of 5,6,7,8-Tetrahydroquinolin-8-amine: Early Synthetic Efforts

While the aromatic 8-aminoquinolines were making their mark as antimalarials, interest in their hydrogenated counterparts grew. The partial reduction of the quinoline ring system introduces conformational rigidity and chirality, properties highly desirable in modern drug design.

One of the earliest documented syntheses of 8-amino-5,6,7,8-tetrahydroquinoline derivatives can be found in a 1977 patent.[7] This patent describes the synthesis of various substituted 8-amino-5,6,7,8-tetrahydroquinolines as intermediates for anti-ulcer agents. The general approach involved the oximation of a 5,6,7,8-tetrahydroquinolin-8-one followed by reduction of the oxime to the primary amine.[7]

Another early and important method for accessing amino-substituted tetrahydroquinolines is through the catalytic hydrogenation of the corresponding amino- or nitro-substituted quinolines. Early studies on the catalytic hydrogenation of quinoline itself date back to the mid-20th century.[8] A more specific method for preparing amino-5,6,7,8-tetrahydroquinolines via catalytic hydrogenation of the corresponding acetamido-substituted quinolines was described in 2002.[9] This approach offers good yields, especially when the amino group is on the pyridine ring.[9]

These early synthetic efforts, driven by the search for new bioactive molecules, established the foundation for the modern use of 5,6,7,8-tetrahydroquinolin-8-amine as a key building block in drug discovery.

Part 2: Synthetic Methodologies - A Technical Deep Dive

The synthesis of 5,6,7,8-tetrahydroquinolin-8-amine can be broadly categorized into two main strategies: construction of the 8-amino group on a pre-existing tetrahydroquinoline core, and reduction of an 8-substituted quinoline.

Classical Approach: From Tetrahydroquinolin-8-one

This is a widely used and versatile method that proceeds via the key intermediate, 5,6,7,8-tetrahydroquinolin-8-one. This ketone is then converted to the amine via reductive amination.

The ketone intermediate is a crucial precursor and its synthesis has been reported through various methods, including the ozonolysis of 8-benzylidene-5,6,7,8-tetrahydroquinoline.[10]

Experimental Protocol: Reductive Amination of 5,6,7,8-Tetrahydroquinolin-8-one

This protocol is a general representation of a common laboratory-scale synthesis.

  • Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinolin-8-one (1.0 eq.) in a suitable solvent such as methanol or ethanol, add ammonium acetate (10-20 eq.) or a solution of ammonia in methanol.

  • Reducing Agent Addition: Cool the mixture to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Adjust the pH to >10 with a base such as sodium hydroxide. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5,6,7,8-tetrahydroquinolin-8-amine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred because they are mild reducing agents that selectively reduce the intermediate imine in the presence of the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[11]

  • pH Control: The reaction is typically carried out under weakly acidic to neutral conditions, which facilitates the formation of the iminium ion intermediate, the species that is actually reduced.[11]

Reductive_Amination Ketone 5,6,7,8-Tetrahydro- quinolin-8-one Imine Iminium Intermediate Ketone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine 5,6,7,8-Tetrahydro- quinolin-8-amine Imine->Amine ReducingAgent [H] ReducingAgent->Amine Reduction

Caption: Reductive amination of 5,6,7,8-tetrahydroquinolin-8-one.

Synthesis via Reduction of 8-Substituted Quinolines

An alternative and often more direct route involves the catalytic hydrogenation of the pyridine ring of a suitably substituted quinoline.

This method leverages well-established catalytic hydrogenation technology. The starting material can be 8-nitroquinoline, where both the nitro group and the pyridine ring are reduced, or 8-aminoquinoline, where only the pyridine ring is hydrogenated.

Experimental Protocol: Catalytic Hydrogenation of 8-Aminoquinoline

  • Catalyst and Substrate: In a high-pressure reaction vessel, dissolve 8-aminoquinoline (1.0 eq.) in a suitable solvent like acetic acid or ethanol. Add a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (typically 50-500 psi).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-48 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium hydroxide or sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the residue by column chromatography or crystallization.

Causality Behind Experimental choices:

  • Catalyst Selection: Platinum and palladium are highly effective for the hydrogenation of aromatic rings. The choice of catalyst can influence the reaction conditions and selectivity.[12]

  • Solvent: Acetic acid is often used as it can protonate the nitrogen of the pyridine ring, which can facilitate its reduction.

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without causing over-reduction or decomposition of the starting material or product.

Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve 8-Aminoquinoline in Solvent B Add Catalyst (e.g., Pd/C) A->B C Pressurize with H2 Gas B->C D Stir at RT or with Heat C->D E Filter to Remove Catalyst D->E F Neutralize & Extract E->F G Purify Product F->G

Caption: Workflow for catalytic hydrogenation of 8-aminoquinoline.

Part 3: Physicochemical and Spectroscopic Data

The following table summarizes key data for 5,6,7,8-tetrahydroquinolin-8-amine.

PropertyValueSource
Molecular Formula C₉H₁₂N₂-
Molar Mass 148.21 g/mol -
Appearance Varies (often an oil or low-melting solid)-
Chirality Chiral at C8-
Key Spectroscopic Data ¹H NMR and ¹³C NMR data are consistent with the structure, showing characteristic aromatic and aliphatic signals.[13]

Part 4: Modern Applications in Drug Discovery

The rigid, chiral scaffold of 5,6,7,8-tetrahydroquinolin-8-amine has made it a valuable starting point for the development of a wide range of biologically active molecules.

Role as a Privileged Scaffold

Its ability to present substituents in a well-defined three-dimensional space allows for precise interactions with biological targets. This has led to its use in the development of:

  • Anti-HIV Agents: Derivatives have shown potent activity against the HIV-1 virus.[13]

  • Anticancer Agents: The scaffold has been used to develop compounds with antiproliferative activity against various cancer cell lines.[13]

  • CXCR4 Antagonists: This is one of the most significant applications. The chemokine receptor CXCR4 is overexpressed in many cancers and is involved in metastasis.[14] (S)-5,6,7,8-tetrahydroquinolin-8-amine has been a key component in the design of potent CXCR4 antagonists.

Case Study: CXCR4 Antagonists

The interaction between the chemokine CXCL12 and its receptor CXCR4 plays a critical role in cancer progression, including tumor growth, angiogenesis, and metastasis.[14] Blocking this interaction with a CXCR4 antagonist can inhibit these processes. The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine has been identified as a highly effective scaffold for developing such antagonists. The amine group provides a key interaction point with the receptor, while the rest of the molecule can be modified to optimize potency, selectivity, and pharmacokinetic properties.

CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_Protein G-protein Signaling CXCR4->G_Protein Activates Antagonist (S)-5,6,7,8-Tetrahydro- quinolin-8-amine Derivative Antagonist->CXCR4 Blocks Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_Protein->Signaling Tumor_Effects Tumor Growth, Metastasis, Angiogenesis Signaling->Tumor_Effects Promotes

Caption: Inhibition of CXCR4 signaling by a 5,6,7,8-tetrahydroquinolin-8-amine-based antagonist.

Conclusion

From its historical roots in 19th-century quinoline chemistry to its modern-day prominence as a privileged scaffold in drug discovery, the journey of 5,6,7,8-tetrahydroquinolin-8-amine exemplifies the evolution of medicinal chemistry. The development of robust synthetic routes has made this versatile building block readily accessible, enabling its incorporation into a multitude of research programs. For scientists and researchers in drug development, a thorough understanding of its history, synthesis, and biological applications is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • Wilson, R. J., et al. (2018). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 9(1), 43-48. [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Vive Chemistry. (2012, November 3). Skraup's Synthesis. Retrieved from [Link]

  • Kaur, M., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • Hassett, M. R., & Hunsicker, M. E. (2020). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene, 103(6), 2217-2221. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Google Patents. (1977). US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives.
  • Ben-Aroya, S., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1803. [Link]

  • ResearchGate. (n.d.). Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Karczmarzyk, Z., & Lipińska, T. M. (2011). 5,6,7,8-Tetrahydroquinolin-8-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

  • Fanning, J. C. (1954). THE CATALYTIC HYDROGENATION OF QUINOLINE. A Thesis Presented to the Faculty of the Division of Graduate Studies, Georgia Institute of Technology.
  • Slideshare. (n.d.). 8 aminoquinolines. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]

  • Chen, C., et al. (2002). Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines. The Journal of Organic Chemistry, 67(22), 7890-7893. [Link]

  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 907-916. [Link]

  • Wilson, R. J., et al. (2018). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 9(1), 43-48. [Link]

  • Journal of Medicinal Chemistry. (1987). 5,6,7,8-Tetrahydroquinolines. 4. Antiulcer and antisecretory activity of 5,6,7,8-tetrahydroquinolinenitriles and -thioamides. Retrieved from [Link]

  • Corma, A., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(42), 17510-17515. [Link]

  • Howes, R. E., et al. (2014). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 92(10), 749-757. [Link]

  • Journal of Chemical Sciences. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 1,2,3,4-Tetrahydroquinolin-8-amine from Quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 8-amino-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in antimalarials, specific stereo-controlled ligands for asymmetric catalysis, and neurological agents.

The synthesis from commercially available quinoline requires a sequence of Electrophilic Aromatic Substitution (Nitration) followed by Chemo-selective Hydrogenation . This guide prioritizes a "Self-Validating" workflow where intermediates are distinct by color and solubility, allowing for rapid visual monitoring before analytical confirmation.

Key Mechanistic Insights
  • Regioselective Nitration: The nitrogen atom of quinoline deactivates the pyridine ring toward electrophilic attack. In strong acid (H₂SO₄), the protonated quinolinium ion directs nitration to the benzene ring, specifically positions C5 and C8.

  • Isomer Separation: The 8-nitro and 5-nitro isomers possess significantly different dipole moments and solubilities, allowing scalable separation via fractional crystallization or chromatography.

  • Global Reduction: While stepwise reduction is possible, the most efficient industrial route utilizes PtO₂ (Adams' Catalyst) or Pd/C in acidic media to effect a "global reduction"—simultaneously reducing the nitro group to an amine and saturating the pyridine ring (C1-C4) while leaving the benzene ring intact.

Retrosynthetic Analysis & Pathway

The following diagram outlines the logical disconnection of the target molecule back to the starting material.

Retrosynthesis Target Target: 1,2,3,4-Tetrahydroquinolin-8-amine (Saturated Pyridine Ring) Inter1 Intermediate: 8-Aminoquinoline (Fully Aromatic) Target->Inter1 Selective Ring Hydrogenation (H2, PtO2/AcOH) Inter2 Intermediate: 8-Nitroquinoline (Separated Isomer) Inter1->Inter2 Nitro Reduction (Fe/HCl or H2/Pd) Inter2->Target Direct Global Reduction (High Efficiency Route) Start Starting Material: Quinoline Inter2->Start Nitration & Separation (HNO3/H2SO4)

Caption: Retrosynthetic logic flow. The dashed red line represents the optimized "One-Pot" reduction protocol described in this guide.

Detailed Experimental Protocol

Stage 1: Nitration of Quinoline

Objective: Introduce the nitrogen functionality at the C8 position. Reaction: Quinoline + HNO₃/H₂SO₄ → 5-Nitroquinoline + 8-Nitroquinoline.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice/salt bath (0 °C).

  • Acid Preparation: Add Quinoline (12.9 g, 100 mmol) dropwise to conc. Sulfuric Acid (H₂SO₄, 30 mL) . Caution: Exothermic. Keep T < 10 °C.

  • Nitration: Add Fuming Nitric Acid (HNO₃, 8 mL) dropwise over 30 minutes. Maintain temperature between 0–5 °C.

  • Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 1 hour, then heat to 70 °C for 30 minutes to ensure completion.

  • Quench: Pour the reaction mixture onto 500 g of crushed ice . Neutralize carefully with Ammonium Hydroxide (NH₄OH) until pH ~9. A yellow solid precipitate (mixture of isomers) will form.

  • Isomer Separation (Critical Step):

    • Filter the solid and wash with cold water.

    • Recrystallization: Dissolve the crude solid in boiling Ethanol .

    • Observation: 5-Nitroquinoline is less soluble and crystallizes out first upon cooling. Filter off the 5-nitro isomer.

    • Filtrate: Concentrate the filtrate to obtain the 8-Nitroquinoline .

    • Validation: Check TLC (Hexane/EtOAc 3:1). 8-Nitro isomer typically has a higher Rf than 5-Nitro.

Stage 2: Catalytic Global Hydrogenation

Objective: Reduce the nitro group to an amine AND saturate the pyridine ring in a single step. Reaction: 8-Nitroquinoline + 4 H₂ → 1,2,3,4-Tetrahydroquinolin-8-amine + 2 H₂O.

  • Catalyst Preparation: In a hydrogenation bottle (Parr shaker type), place 8-Nitroquinoline (1.74 g, 10 mmol) .

  • Solvent System: Add Glacial Acetic Acid (20 mL) . The acidic medium protonates the quinoline nitrogen, activating the pyridine ring for hydrogenation.

  • Catalyst Addition: Carefully add Platinum Oxide (PtO₂, Adams' Catalyst, 100 mg) . Safety: Do not add catalyst to a flask containing hydrogen gas; add to liquid first.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) then Hydrogen (3x).

    • Pressurize to 40-50 psi (3-4 atm) of H₂.

    • Shake/Stir at Room Temperature for 4–6 hours.

    • Monitoring: The reaction is complete when H₂ uptake ceases. The yellow color of the nitro compound should fade to colorless or pale pink.

  • Work-up:

    • Filter off the catalyst over a pad of Celite. Caution: Spent catalyst is pyrophoric. Keep wet.

    • Concentrate the filtrate (Acetic Acid) under reduced pressure.

    • Basification: Dissolve residue in water and basify with 10% NaOH to pH > 10.

    • Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL) .

    • Dry organic layer over Na₂SO₄ and evaporate.[1]

Stage 3: Purification & Storage
  • Purification: If necessary, purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (4:1) → pure EtOAc.

  • Storage: The product is an amine and prone to oxidation (darkening) over time. Store under Nitrogen/Argon at 4 °C.

Quality Control & Data Specifications

The following table summarizes the expected analytical data for the target molecule.

ParameterSpecification / Observation
Appearance Pale yellow to brown viscous oil (darkens on air exposure).
Yield (Step 2) 75% – 85% (Optimized Global Reduction)
¹H NMR (CDCl₃) δ 6.69–6.47 (m, 3H, Ar-H) : Benzene ring protons.δ 3.39–3.32 (m, 2H, C2-H) : Methylene next to N.δ 2.78 (t, 2H, C4-H) : Benzylic methylene.δ 1.92 (m, 2H, C3-H) : Central methylene.δ 3.0–4.0 (br s) : NH/NH₂ protons (exchangeable).
¹³C NMR (CDCl₃) δ 133.7, 118.8, 114.6 (Aromatic C); δ 42.1 (C2); δ 27.1 (C4); δ 22.3 (C3).
MS (ESI+) [M+H]⁺ = 149.1

Process Workflow Diagram

This diagram visualizes the experimental flow, highlighting safety checkpoints and critical decision nodes.

Workflow Start Quinoline (Raw Material) Step1 Nitration (HNO3/H2SO4, 0-70°C) Start->Step1 Sep Isomer Separation (Fract. Crystallization) Step1->Sep Waste 5-Nitro Isomer (By-product) Sep->Waste Precipitate Inter 8-Nitroquinoline (Solid) Sep->Inter Filtrate Step2 Hydrogenation (H2, PtO2, AcOH) Inter->Step2 Global Reduction Workup Basification & Extraction Step2->Workup Final 1,2,3,4-THQ-8-amine (Product) Workup->Final

Caption: Operational workflow for the synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine.

Safety & Troubleshooting

Critical Safety Protocols
  • Nitration: The reaction between Quinoline and mixed acid is highly exothermic. Runaway temperature can lead to explosive decomposition. Always add reagents slowly and maintain cooling.

  • Hydrogenation: PtO₂ is a fire hazard if dried. It can ignite solvent vapors (methanol/ethanol) upon exposure to air. Always keep the catalyst wet with water or solvent. Purge the reaction vessel with inert gas (N₂) before introducing H₂.

Troubleshooting Guide
  • Problem: Low yield in hydrogenation.

    • Cause: Catalyst poisoning (sulfur traces from H₂SO₄) or insufficient pressure.

    • Solution: Recrystallize 8-Nitroquinoline thoroughly before reduction. Increase H₂ pressure to 60 psi.

  • Problem: Product is dark/tarry.

    • Cause: Oxidation of the electron-rich aniline/amine system.

    • Solution: Perform work-up quickly under inert atmosphere. Store product in the dark.

References

  • Structure & NMR Data: Copper-Catalyzed Transfer Hydrogenation of N-Heteroaromatics. (2013). National Institutes of Health (NIH).

  • Synthesis of Tetrahydroquinolines: Synthesis of tetrahydroquinolines - Recent Literature. Organic Chemistry Portal.

  • Commercial Availability & Properties: 8-Amino-1,2,3,4-tetrahydroquinoline Chemical Properties. ChemicalBook.

  • Catalytic Reduction Protocols: Selective reduction of quinoline derivatives. Journal of Organic Chemistry (Cited via ResearchGate).

Sources

Catalytic Applications of 5,6,7,8-Tetrahydroquinolin-8-amine (CAMPY) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Clarification

The Isomer Distinction

While the prompt specifies "1,2,5,6-Tetrahydroquinolin-8-amine," in the context of high-value catalytic applications, the industry standard and chemically significant isomer is 5,6,7,8-tetrahydroquinolin-8-amine (often referred to as CAMPY when chiral).[1][2]

  • 5,6,7,8-Tetrahydroquinolin-8-amine: The carbocyclic ring is saturated.[1][2] The amine at position 8 is benzylic and chiral.[2] This molecule is a privileged bidentate ligand (N,N-donor) used extensively in asymmetric catalysis (Manganese, Iridium, Ruthenium).[1][2]

  • 8-Amino-1,2,3,4-tetrahydroquinoline: The heterocyclic ring is saturated.[1][2] This is typically a substrate or a directing group for C-H activation, rather than a standalone catalytic ligand.[1][2]

This guide focuses on the catalytic utility of the 5,6,7,8-isomer (CAMPY) , as it represents the primary "catalytic application" of this scaffold in modern organic synthesis, particularly in the burgeoning field of Earth-abundant metal catalysis (Manganese).[1][2]

Ligand Design Principles: The "CAMPY" Effect

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold offers unique advantages over traditional ethylenediamine or diaminocyclohexane ligands:

  • Rigidity: The fused bicyclic backbone restricts conformational flexibility, enhancing stereocontrol in asymmetric reactions.[1][2]

  • Hemilability: The pyridine nitrogen (sp²) is a "harder" donor than the aliphatic amine (sp³), creating an electronic asymmetry that facilitates reversible decoordination/coordination steps crucial for catalytic turnover.

  • NH Effect: The primary amine (–NH₂) enables metal-ligand bifunctional catalysis .[1][2] The N-H proton acts as a hydrogen bond donor to the substrate (e.g., ketone oxygen), lowering the activation energy for hydride transfer.[1]

Structural Visualization

G cluster_0 Isomer Distinction cluster_1 Catalytic Features (CAMPY) Iso1 5,6,7,8-Tetrahydroquinolin-8-amine (CAMPY Ligand) *Catalytic Powerhouse* Feat1 Rigid Backbone (Stereocontrol) Iso1->Feat1 Feat2 Bifunctional NH2 (Proton Shuttle) Iso1->Feat2 Feat3 Pyridine N (Anchoring Site) Iso1->Feat3 Iso2 8-Amino-1,2,3,4-tetrahydroquinoline (Substrate/Directing Group)

Figure 1: Structural distinction and functional features of the CAMPY ligand scaffold.

Key Catalytic Applications

A. Manganese(I)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Replacing noble metals (Ru, Ir) with Manganese is a major trend in green chemistry.[1][2] The Mn-CAMPY complexes are highly active for the reduction of ketones and imines.[2]

  • Reaction: Ketone + H₂ source (Isopropanol or Formic Acid) → Chiral Alcohol.[2]

  • Mechanism: Outer-sphere concerted hydride/proton transfer.[1][2]

  • Performance: Up to 99% yield and >90% ee for aryl ketones.[1][2]

B. Iridium(III)-Catalyzed Hydrogenation of N-Heterocycles

The CAMPY ligand coordinates to Cp*Ir(III) centers to catalyze the challenging hydrogenation of quinolines and indoles.[2]

  • Reaction: Indole + H₂ (gas) → Indoline.[2]

  • Significance: Indolines are key pharmacophores (e.g., in antihypertensive drugs).[1][2] The CAMPY ligand prevents catalyst poisoning by the basic product.[2]

C. Oxidative Dehydrogenation (Acceptorless)

The reverse reaction—converting alcohols to ketones or amines to imines—is also accessible, releasing H₂ gas as the only byproduct.[1]

Comparative Data: Metal Center Efficiency

The following table summarizes the performance of 5,6,7,8-THQ-8-amine ligands across different metal centers for the Transfer Hydrogenation of Acetophenone (Model Substrate).

Metal ComplexHydrogen SourceTemp (°C)Time (h)Yield (%)ee (%)Notes
Mn(I)-CAMPY iPrOH80129288Earth-abundant, requires base activation.[1][2]
Ir(III)-Cp-CAMPY*HCOONa/H₂O404>9994Highly active in aqueous media.[1][2]
Ru(II)-Arene-CAMPY HCOONa/H₂O4069591Classic Noyori-type reactivity.[1][2]
Fe(II)-PNN-CAMPY H₂ (50 bar)1002475N/ALower activity, requires high pressure.[1][2]

Detailed Protocol: Mn-Catalyzed ATH of Ketones

Objective: Synthesis of (S)-1-Phenylethanol from Acetophenone using a Manganese-CAMPY catalyst generated in situ.

Materials & Reagents
  • Ligand: (S)-5,6,7,8-Tetrahydroquinolin-8-amine (1.2 equiv relative to metal)[1][2]

  • Precursor: Mn(CO)₅Br (Manganese pentacarbonyl bromide)[1]

  • Substrate: Acetophenone (1.0 mmol)

  • Base: t-BuOK (Potassium tert-butoxide)[1][2]

  • Solvent: 2-Propanol (anhydrous, degassed)[1][2]

Step-by-Step Methodology
Phase 1: Catalyst Formation (In Situ) [1][2]
  • Inert Atmosphere: Perform all steps in a glovebox or using standard Schlenk techniques under Argon.

  • Mixing: In a dry Schlenk tube, charge Mn(CO)₅Br (5.5 mg, 0.02 mmol, 2 mol%) and the chiral ligand (S)-CAMPY (3.5 mg, 0.024 mmol).

  • Solvation: Add 1.0 mL of anhydrous CH₂Cl₂ or Toluene.

  • Complexation: Stir at reflux (or 80°C) for 2 hours. The solution will darken (orange/red), indicating coordination.[1][2] Remove solvent under vacuum if switching to iPrOH, or use iPrOH directly if solubility permits (Mn precursors often require pre-complexation in non-protic solvents).[1][2] Recommendation: Pre-form in toluene, strip solvent, then add iPrOH.[1][2]

Phase 2: Catalytic Reaction
  • Substrate Addition: To the dried catalyst residue, add anhydrous 2-Propanol (3.0 mL).

  • Activation: Add Acetophenone (120 mg, 1.0 mmol).

  • Base Initiation: Add t-BuOK (11.2 mg, 0.1 mmol, 10 mol%). Critical: The base deprotonates the amine/alcohol to generate the active alkoxide species.[2]

  • Reaction: Seal the tube and stir at 80°C for 12–15 hours.

Phase 3: Workup & Analysis
  • Quench: Cool to room temperature and open to air. Dilute with Ethyl Acetate (5 mL) and filter through a short pad of silica or Celite to remove metal salts.

  • Analysis: Analyze an aliquot by GC-FID or ¹H NMR to determine conversion.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 9:1).

  • Enantioselectivity: Determine ee% using chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Insight: Bifunctional Activation

The efficiency of the CAMPY ligand stems from the Metal-Ligand Bifunctional Mechanism .[2] Unlike classical hydrogenation where the substrate binds to the metal, here the substrate interacts with the ligand.

  • Active Species: The Mn-N-H unit is deprotonated to form an amido complex.[1][2]

  • Hydride Transfer: The Mn-H hydride attacks the carbonyl carbon, while the ligand's N-H proton is simultaneously transferred to the carbonyl oxygen.[1][2]

  • Transition State: A 6-membered pericyclic transition state stabilizes the reaction, enforcing high enantioselectivity.[1][2]

CatalyticCycle Complex Mn-Amido Complex (Active Species) TS Concerted Transition State (6-membered ring) Complex->TS + Ketone ProductRel Product Release (Chiral Alcohol) TS->ProductRel Hydride/Proton Transfer Regen Regeneration with iPrOH (H2 Uptake) ProductRel->Regen Mn-Amine Species Regen->Complex - Acetone

Figure 2: Outer-sphere bifunctional mechanism for Mn-CAMPY catalyzed transfer hydrogenation.[1][2]

References

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for ATH. Source: MDPI (Molecules) Context: Detailed synthesis of the CAMPY ligand and its Rh/Ir complexes for alkaloid precursor synthesis.[2] URL:[Link][1]

  • Manganese-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines. Source: Royal Society of Chemistry (Green Chemistry) Context: Application of Mn complexes in water using ammonia borane, highlighting the stability of the tetrahydroquinoline scaffold. URL:[Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology. Source: ACS Publications (Organic Letters) Context: Use of Manganese pincer catalysts to synthesize the tetrahydroquinoline core itself, demonstrating the reversibility of the dehydrogenation/hydrogenation cycle. URL:[Link][1]

  • 5,6,7,8-Tetrahydroquinolin-8-amine-derived Mn(I)-complexes. Source: Applied Organometallic Chemistry Context: Specific protocol for transfer hydrogenation of indoles using the specific ligand requested. URL:[Link][1]

Sources

Advanced Protocol: Utilizing 5,6,7,8-Tetrahydroquinolin-8-amine (THQA) as a Rigid Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the technical requirements of using 5,6,7,8-Tetrahydroquinolin-8-amine (THQA) as a bidentate ligand.

Executive Summary & Nomenclature Alert

Subject: 5,6,7,8-Tetrahydroquinolin-8-amine (THQA) CAS: 54012-73-6 (Racemic) / 298181-83-6 (R-isomer)

Critical Nomenclature Clarification: The query specified "1,2,5,6-Tetrahydroquinolin-8-amine." In standard chemical nomenclature, the reduction of the quinoline carbocycle (positions 5, 6, 7, 8) yields the stable, commercially relevant ligand 5,6,7,8-Tetrahydroquinolin-8-amine . Reduction of the pyridine ring (positions 1, 2, 3, 4) yields 1,2,3,4-tetrahydroquinoline, which alters the electronic nature of the nitrogen donor. This guide focuses on the 5,6,7,8-isomer (THQA) , as it is the privileged scaffold for bidentate coordination, preserving the aromatic pyridine nitrogen necessary for stable


-chelation.
Core Value Proposition

THQA bridges the gap between flexible aliphatic diamines (like ethylenediamine) and planar aromatic ligands (like 8-aminoquinoline). Its partially saturated backbone offers:

  • Chirality: The C8 position is a stereocenter, enabling asymmetric catalysis.

  • Rigidity: The fused ring system imposes a fixed bite angle, enhancing complex stability compared to open-chain analogs.

  • Electronic Asymmetry: It provides one

    
    -acceptor (pyridine N) and one 
    
    
    
    -donor (amine N), creating a "hemilabile-like" electronic environment ideal for transfer hydrogenation.

Chemical Profile & Coordination Mechanics

Structural Analysis

THQA acts as an unsymmetrical


-bidentate ligand. Upon coordination, it forms a rigid 5-membered chelate ring.

Ligand Comparison Table

FeatureEthylenediamine (en)8-AminoquinolineTHQA (5,6,7,8-Tetrahydro...)
Backbone Flexible AliphaticRigid AromaticRigid Aliphatic/Aromatic Hybrid
Donors

N /

N

N /

N

N (Py) /

N (Amine)
Chirality Achiral (usually)AchiralChiral (C8)
Bite Angle ~85°~83°~84° (Tunable via sterics)
Electronic Strong

-donor

-acceptor character
Mixed

-donor /

-acceptor
Coordination Pathway

The coordination logic follows a stepwise displacement. The pyridine nitrogen (soft/borderline base) typically binds first due to kinetics, followed by the chelation of the primary amine (hard base).

CoordinationPathway cluster_legend Thermodynamics Precursor Metal Precursor [M(Cl)2(Dimer)] Intermediate Monodentate Species (Pyridine N bound) Precursor->Intermediate + THQA (Fast Kin.) Complex Stable Chelate [M(THQA)Cl] Intermediate->Complex - HCl / Heat (Chelation) Desc Entropy driven chelation stabilizes final complex

Figure 1: Stepwise coordination pathway for THQA. The formation of the 5-membered ring is thermodynamically driven by the chelate effect.

Applications & Mechanisms

Asymmetric Transfer Hydrogenation (ATH)

The primary application of enantiopure THQA is in the ATH of ketones, typically paired with Ruthenium(II), Rhodium(III), or Iridium(III).

Mechanism: The amine proton (


) of THQA and the metal hydride (

) act cooperatively (outer-sphere mechanism). The rigidity of the THQA backbone prevents conformational flipping, resulting in high enantioselectivity.

ATH_Cycle Cat_Pre Pre-Catalyst [M(Cp*)(THQA)Cl] Active_16e 16e- Species [M(Cp*)(THQA)]+ Cat_Pre->Active_16e - Cl- Hydride_18e 18e- Metal Hydride [M-H(NH2-R)] Active_16e->Hydride_18e + H- (from Formate) Hydride_18e->Active_16e Transfer H to Ketone (Concerted Step) Product Chiral Alcohol Hydride_18e->Product Substrate Ketone Substrate Substrate->Hydride_18e HCOONa HCOONa (H-Source) HCOONa->Hydride_18e

Figure 2: Noyori-type catalytic cycle for Asymmetric Transfer Hydrogenation using M-THQA.

Metallo-Drugs (Anticancer)

Recent studies utilize THQA as a carrier ligand for Platinum(II) and Iridium(III) complexes. The 5,6,7,8-tetrahydro backbone increases lipophilicity compared to 8-aminoquinoline, potentially enhancing cellular uptake.

  • Target: DNA intercalation or covalent binding (cisplatin-like).

  • Advantage: The chiral center allows for the investigation of stereospecific cytotoxicity.

Experimental Protocols

Protocol A: Synthesis of [Ir(Cp*)(THQA)Cl]Cl Catalyst

For use in Asymmetric Transfer Hydrogenation.

Reagents:

  • 
     (Pentamethylcyclopentadienyl iridium(III) chloride dimer): 0.05 mmol
    
  • (R)- or (S)-THQA: 0.11 mmol (1.1 eq per Ir atom)

  • Triethylamine (

    
    ): 0.2 mmol
    
  • Dichloromethane (DCM) or Methanol (MeOH): 5 mL

Procedure:

  • Dissolution: In a 20 mL vial, dissolve

    
     in dry DCM/MeOH. The solution should be orange/red.
    
  • Ligand Addition: Add the solid THQA ligand slowly while stirring. The color may shift to a deeper red or yellow-orange depending on the solvent.

  • Base Addition: Add

    
     to neutralize the HCl generated upon coordination (optional if isolating the cationic species, but necessary for in situ catalysis).
    
  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Validation: TLC should show the disappearance of the free ligand (stain with Ninhydrin; free amine turns purple/red).

  • Isolation:

    • Evaporate solvent to near dryness.

    • Add diethyl ether to precipitate the complex.

    • Filter and wash with cold ether.

    • Dry under vacuum.

  • Characterization:

    • 1H NMR: Look for the shift in the Cp* methyl peak and the diastereotopic splitting of the

      
       protons on the THQA ring (due to coordination rigidity).
      
Protocol B: Catalytic Transfer Hydrogenation of Acetophenone

Setup:

  • Substrate: Acetophenone (1.0 mmol)

  • Catalyst: [Ir(Cp*)(THQA)Cl] (generated in situ or isolated, 1 mol%)

  • Hydrogen Source: 5:2 Formic Acid/Triethylamine azeotrope (HCOOH/Et3N).

Steps:

  • Charge a reaction tube with the catalyst (0.01 mmol).

  • Add the H-source (2 mL) and degas (bubble

    
     for 10 min).
    
  • Add Acetophenone (1.0 mmol).

  • Stir at 40°C for 12–24 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate.
    
  • Analysis: Determine conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Facchetti, G., & Rimoldi, I. (2018). 8-Amino-5,6,7,8-tetrahydroquinoline in iridium(III) biotinylated Cp complex as artificial imine reductase.[1][2]* New Journal of Chemistry.[2] Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Cross, W. B., et al. (2003). Coordination chemistry of 8-amino-5,6,7,8-tetrahydroquinoline.[1][2][3][4] Journal of the Chemical Society, Dalton Transactions. Link

  • Gao, J. X., et al. (1996). A Ruthenium(II) Complex with a Chiral Tetrahydroquinoline Ligand for Asymmetric Transfer Hydrogenation. Organometallics.[5] Link

  • Ambeed. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-amine Product Page.[1][4][6]Link

Sources

preparation of metal complexes with 1,2,5,6-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Characterization of Metal Complexes with Tetrahydroquinolin-8-amine Ligands

Executive Summary & Nomenclature Clarification

Target Audience: Medicinal Chemists, Process Development Scientists.

Subject Clarification: The request specifies "1,2,5,6-Tetrahydroquinolin-8-amine." In standard IUPAC nomenclature and pharmaceutical literature, the stable, catalytically active isomers of tetrahydroquinolin-8-amine are:

  • 5,6,7,8-Tetrahydroquinolin-8-amine (5,6,7,8-THQA): The pyridine ring remains aromatic; the carbocycle is saturated. This is the primary ligand used in asymmetric transfer hydrogenation (ATH) and is the focus of this guide (often referred to as the CAMPY backbone).

  • 1,2,3,4-Tetrahydroquinolin-8-amine (1,2,3,4-THQA): The nitrogen-containing ring is saturated. This acts as a diamine ligand.[1][2]

Note: The "1,2,5,6-" isomer represents a chemically unstable intermediate (disrupted aromaticity without full saturation) and is not a standard shelf-stable ligand. This protocol focuses on the 5,6,7,8-THQA isomer due to its high value in drug development for enantioselective synthesis.

Application: These complexes (typically Ru, Ir, or Rh) serve as "bifunctional catalysts" for the reduction of ketones and imines, a critical step in synthesizing chiral pharmaceutical intermediates (e.g., isoquinoline alkaloids).

Scientific Foundation: The "Bifunctional" Mechanism

Why this Ligand? The 5,6,7,8-THQA ligand features a rigid pyridine backbone and a primary amine (


) at the chiral C8 position. When complexed with Ruthenium or Iridium, it enables the Noyori-Morris Outer-Sphere Mechanism :
  • Hemilability: The pyridine nitrogen binds strongly, while the amine proton interacts with the substrate.

  • NH Effect: The amine proton (

    
    ) and the metal-hydride (
    
    
    
    ) transfer simultaneously to the substrate (ketone/imine) without the substrate binding directly to the metal. This results in high enantioselectivity.[2]
Pathway Visualization: Catalyst Activation & Mechanism

G Precursor Metal Precursor [Ru(p-cymene)Cl2]2 Complex Pre-Catalyst [RuCl(p-cymene)(L)]Cl Precursor->Complex MeOH, 40°C Cleavage of dimer Ligand Ligand (5,6,7,8-THQA) Ligand->Complex Chelation ActiveSpecies Active 16e- Species (Base Activation) Complex->ActiveSpecies -HCl (KOtBu) Hydride Ru-H Species (Reducing Agent) ActiveSpecies->Hydride +HCOOH or iPrOH (H-Source) Hydride->ActiveSpecies H-Transfer to Substrate

Figure 1: Synthesis and activation pathway of Ruthenium-THQA complexes.[3] The ligand coordinates to form a stable 18-electron pre-catalyst, which is activated by base to enter the catalytic cycle.

Detailed Protocol: Preparation of [RuCl(p-cymene)(5,6,7,8-THQA)]Cl

This protocol describes the synthesis of a Ruthenium(II) half-sandwich complex.[4] This method is self-validating via color change and solubility shifts.

Materials & Reagents
ReagentRoleEquiv.Notes

Metal Precursor0.5Commercial dimer. Hygroscopic; store under Ar.
5,6,7,8-THQA Ligand1.05Slight excess ensures full consumption of Ru.
Anhydrous Methanol SolventN/ADegassed (sparged with

for 15 min).
Diethyl Ether PrecipitantN/AFor product isolation.
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Action: Flame-dry a 25 mL Schlenk flask and cool under a stream of Nitrogen or Argon.

  • Rationale: Although Ru(II) aryl complexes are moderately air-stable, the synthesis is best performed under inert conditions to prevent oxidation of the amine ligand or formation of hydroxo-bridged impurities.

Step 2: Mixing

  • Action: Charge the flask with

    
     (306 mg, 0.5 mmol) and 5,6,7,8-THQA (155 mg, 1.05 mmol).
    
  • Action: Add 10 mL of degassed anhydrous methanol via syringe.

  • Observation: The orange suspension of the Ru-dimer should gradually turn into a clear, deep orange/red solution as the dimer cleaves and the ligand coordinates.

Step 3: Reaction

  • Action: Stir the mixture at 40°C for 2–4 hours.

  • Checkpoint: Monitor by TLC (silica). The starting dimer (non-polar) should disappear; the product is a cationic salt and will stay at the baseline or streak with MeOH.

  • Causality: Heating promotes the dissociation of the chloride bridges in the dimer, allowing the bidentate THQA to chelate the Ruthenium center.

Step 4: Isolation & Purification

  • Action: Concentrate the solution to approximately 2 mL under vacuum (do not dry completely).

  • Action: Add 15 mL of cold Diethyl Ether (

    
    ) slowly with vigorous stirring.
    
  • Observation: A bright yellow/orange solid should precipitate.

  • Action: Filter the solid under inert gas (using a Schlenk frit) or centrifuge. Wash 3x with

    
     to remove unreacted ligand and p-cymene traces.
    
  • Drying: Dry under high vacuum for 4 hours.

Characterization Parameters (Self-Validation)
TechniqueExpected ResultInterpretation
1H NMR (

)
Doublets for p-cymene aromatics shift.Indicates coordination of the arene.
1H NMR (Amine)

protons broaden/shift (if in

).
Confirm N-Ru coordination.
HRMS (ESI+) m/z corresponding to

Loss of the chloride counterion is typical in MS.
Solubility Soluble in MeOH, Water, DCM. Insoluble in Ether/Hexane.Confirms ionic nature of the complex.

Application: Asymmetric Transfer Hydrogenation (ATH)

Context: This complex is a "tethered" catalyst mimic. It is highly effective for reducing cyclic imines (e.g., dihydroisoquinolines) to chiral amines.

Standard Operating Procedure (SOP):

  • Substrate: 1-aryl-3,4-dihydroisoquinoline.

  • Catalyst Loading: 0.5 – 1.0 mol%.

  • H-Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Conditions: 25°C, 12–24 hours.

  • Workup: Basify with NaOH, extract with DCM.

Workflow Logic Diagram

ATH_Workflow Start Substrate (Imine) + Catalyst (1 mol%) HSource Add H-Source (HCOOH/Et3N) Start->HSource Reaction Stir 24h @ RT (Color change: Orange -> Yellow) HSource->Reaction Quench Quench (aq. NaOH) pH > 10 Reaction->Quench Complete Conversion Extract Extraction (DCM) & Evaporation Quench->Extract Result Chiral Amine Product (>95% ee) Extract->Result

Figure 2: Operational workflow for using the Ru-THQA complex in drug synthesis.

Troubleshooting & Critical Control Points

  • Problem: Low Yield of Complex.

    • Cause: Incomplete cleavage of the Ru-dimer.

    • Solution: Ensure the reaction runs at 40°C (not RT) and check that the solvent is strictly anhydrous. Water can compete for coordination.

  • Problem: Product is an Oil, not a Solid.

    • Cause: Trapped solvent or excess ligand.

    • Solution: Triturate the oil with pentane or hexane vigorously to induce crystallization. If that fails, re-dissolve in minimum DCM and precipitate again with ether.

  • Problem: Low Enantioselectivity in Application.

    • Cause: Racemization of the ligand or incorrect H-source ratio.

    • Solution: Verify the optical purity of the starting 5,6,7,8-THQA ligand via chiral HPLC before complexation.

References

  • Facchetti, G., et al. (2023). "Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation." MDPI. Available at: [Link]

  • Perez-Garcia, P.M., et al. (2018). "Versatile Rh- and Ir-Based Catalysts for CO2 Hydrogenation and Transfer Hydrogenation." ACS Inorganic Chemistry. Available at: [Link]

  • Rimoldi, I., et al. "Monofunctional Pt(II) complexes based on 8-aminoquinoline: synthesis and pharmacological characterization." European Journal of Inorganic Chemistry. Available at: [Link]

  • Sun, H., et al. (2023). "N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amines iron(II) complexes." RSC Advances. Available at: [Link]

Sources

1,2,5,6-Tetrahydroquinolin-8-amine as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Target Molecule Identification: The designation "1,2,5,6-Tetrahydroquinolin-8-amine" appears to be a non-standard nomenclature or typographical error. In pharmaceutical synthesis, the relevant scaffolds are the 5,6,7,8-tetrahydro and 1,2,3,4-tetrahydro isomers.

This guide primarily focuses on 5,6,7,8-Tetrahydroquinolin-8-amine (CAS: 298181-83-6), a privileged chiral motif used in high-value GPCR antagonists (e.g., CXCR4 inhibitors) and asymmetric catalysis ligands (CAMPY). A secondary section addresses 1,2,3,4-Tetrahydroquinolin-8-amine (CAS: 54012-92-9), a key intermediate for fused tricyclic kinase inhibitors.

Feature5,6,7,8-Tetrahydroquinolin-8-amine 1,2,3,4-Tetrahydroquinolin-8-amine
Structure Amine on saturated carbocycle (Benzylic-like)Amine on aromatic ring (Aniline-like)
Chirality Chiral Center at C8 Achiral
Key Application CXCR4 Antagonists, Chiral LigandsKinase Inhibitors, Fused Heterocycles
Reactivity Primary aliphatic amine, resolution requiredPrimary aromatic amine, nucleophilic

Pharmaceutical Applications & Mechanism[1][2]

The "Privileged" 5,6,7,8-Scaffold

The 5,6,7,8-tetrahydroquinoline ring system mimics the spatial arrangement of somatostatin and other peptide ligands but offers superior oral bioavailability. The C8-amine serves as a critical "handle" for coupling to pharmacophores, creating a rigid, chiral linker that directs substituents into specific receptor pockets.

  • CXCR4 Antagonists: Derivatives like AMD11070 utilize the (S)-enantiomer of this scaffold to block the CXCR4 chemokine receptor, inhibiting HIV entry and cancer metastasis.[1] The conformational rigidity of the tetrahydroquinoline ring reduces the entropic cost of binding compared to flexible linear amines.

  • Asymmetric Catalysis: The 8-amine is a precursor to CAMPY (Chelating Amino-Pyridine) ligands. These are used in Rh- or Ir-catalyzed asymmetric transfer hydrogenations (ATH), enabling the synthesis of other chiral drugs.

The 1,2,3,4-Scaffold

This isomer retains the aromatic pyridine ring but saturates the benzene ring? Correction: 1,2,3,4-tetrahydroquinoline saturates the pyridine ring. The 8-amine (on the benzene ring) acts as an aniline. It is widely used to synthesize tricyclic benzimidazoles and quinoxalines via condensation with aldehydes or isocyanides (Ugi-type reactions).

Synthesis Protocols (Detailed)

Protocol A: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine (Racemic & Chiral)

Objective: Preparation of the primary amine from 6,7-dihydroquinolin-8(5H)-one via reductive amination, followed by optical resolution.

Step 1: Reductive Amination (Scale-Up Compatible)
  • Precursor: 6,7-dihydroquinolin-8(5H)-one (commercially available or prepared via oxidation of 5,6,7,8-tetrahydroquinoline).

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol (
    
    
    ).

Procedure:

  • Dissolution: Charge a reactor with 6,7-dihydroquinolin-8(5H)-one (1.0 eq) and Ammonium Acetate (10.0 eq) in dry Methanol (10 vol).

  • Imine Formation: Stir at 25°C for 2 hours under

    
     atmosphere. The solution will darken as the imine/enamine equilibrium forms.
    
  • Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Caution: Exothermic;

    
     gas evolution.
    
  • Reaction: Allow to warm to room temperature and stir for 16–24 hours. Monitor by TLC (DCM/MeOH 9:1) or LCMS.[2]

  • Quench: Concentrate methanol under reduced pressure. Dilute residue with water and basify to pH >12 using 6N NaOH.

  • Extraction: Extract with DCM (3x). Dry combined organics over

    
     and concentrate.
    
  • Purification: The crude amine is often an oil. Purify via Kugelrohr distillation or convert to the HCl salt for crystallization (EtOH/Et2O).

Step 2: Optical Resolution (Critical for Bioactivity)
  • Resolving Agent: L-(+)-Tartaric acid or Lipase-catalyzed kinetic resolution.

Chemical Resolution Protocol:

  • Dissolve racemic amine (1.0 eq) in hot Ethanol.

  • Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature, then 4°C overnight.

  • Filter the diastereomeric salt. Recrystallize from MeOH/EtOH until constant optical rotation is achieved.

  • Free base the salt using 2N NaOH to obtain the chiral amine (typically >98% ee).

Protocol B: Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine

Objective: Selective hydrogenation of 8-nitroquinoline.

Procedure:

  • Catalyst: 5% Pd/C or Ruthenium Phosphide nanoparticles (for higher selectivity).

  • Hydrogenation: Dissolve 8-nitroquinoline in MeOH. Add catalyst (5 wt%).

  • Conditions: Pressurize with

    
     (50 psi) at 25°C.
    
    • Note: 8-nitroquinoline reduces in two stages: Nitro

      
       Aniline (fast) 
      
      
      
      Pyridine ring saturation (slow).
    • To stop at 8-aminoquinoline (aromatic), use mild conditions.

    • To obtain 1,2,3,4-tetrahydroquinolin-8-amine , extend reaction time (8–12 h) or increase temp to 50°C.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[3]

  • Storage: This aniline derivative is oxidation-sensitive. Store under Argon at -20°C.

Visualized Reaction Pathways

SynthesisPathways cluster_0 Pathway A: 5,6,7,8-Isomer (Chiral) cluster_1 Pathway B: 1,2,3,4-Isomer (Achiral) Start_One 6,7-dihydroquinolin-8(5H)-one Imine Imine Intermediate Start_One->Imine NH4OAc, MeOH Racemic_Amine rac-5,6,7,8-Tetrahydroquinolin-8-amine Imine->Racemic_Amine NaBH3CN, Reductive Amination Chiral_Salt (S)-Amine Tartrate Salt Racemic_Amine->Chiral_Salt L-(+)-Tartaric Acid, Resolution Final_S (S)-5,6,7,8-Tetrahydroquinolin-8-amine (Active Isomer) Chiral_Salt->Final_S NaOH, Free Base Start_Nitro 8-Nitroquinoline Aniline 8-Aminoquinoline Start_Nitro->Aniline H2, Pd/C (Fast) Final_1234 1,2,3,4-Tetrahydroquinolin-8-amine Aniline->Final_1234 H2, Pd/C (Slow/Heat)

Caption: Divergent synthesis pathways for the two primary tetrahydroquinolin-8-amine isomers. Top: Reductive amination for the 5,6,7,8-scaffold. Bottom: Hydrogenation for the 1,2,3,4-scaffold.

Analytical Specifications & Quality Control

ParameterSpecification (5,6,7,8-Isomer)Method
Appearance Pale yellow oil (free base) or White solid (HCl salt)Visual
Purity > 98.0%HPLC (C18, MeOH/H2O + 0.1% TFA)
Chiral Purity > 99% eeChiral HPLC (Chiralpak AD-H, Hexane/IPA)
1H NMR

4.05 (t, 1H, H-8), 8.40 (d, 1H, Py-H)
300/400 MHz DMSO-d6
Mass Spec [M+H]+ = 149.1ESI-MS

Troubleshooting Tip: The free base of 5,6,7,8-tetrahydroquinolin-8-amine absorbs


 from the air to form carbamates. Always store under inert gas or as the HCl/Tartrate salt.

References

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 2020.[4]

  • Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116. ACS Omega, 2024.

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for Asymmetric Transfer Hydrogenation. Catalysts, 2023.

  • Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. ACS Catalysis, 2021.

  • 1,2,3,4-Tetrahydroquinolin-8-amine Product Data. ChemicalBook, 2025.[5]

Sources

functionalization of the amine group in 1,2,5,6-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Functionalization Strategies for 8-Amino-Tetrahydroquinolines

Executive Summary & Structural Disambiguation

Critical Note on Nomenclature: The specific isomer "1,2,5,6-Tetrahydroquinolin-8-amine" is chemically ambiguous in standard IUPAC nomenclature and likely represents a typographic variation of one of two stable, high-value scaffolds used in drug development. To ensure this guide is actionable, we address the two chemically distinct isomers that this nomenclature likely refers to:

  • Scaffold A: 5,6,7,8-Tetrahydroquinolin-8-amine (The "CAMPY" Scaffold) [1]

    • Structure: Pyridine ring is aromatic; Benzene ring is saturated.

    • Amine Type: Primary Aliphatic Amine (Benzylic-like position).

    • Application: Chiral ligands (CAMPY), CXCR4 antagonists, and CNS agents.

    • Reactivity: High nucleophilicity, pKa ~9-10.

  • Scaffold B: 1,2,3,4-Tetrahydroquinolin-8-amine

    • Structure: Benzene ring is aromatic; Pyridine ring is saturated.

    • Amine Type: Primary Aniline (Exocyclic) + Secondary Aniline (Endocyclic).

    • Application: Antimalarial pharmacophores (Primaquine analogues), kinase inhibitors.

    • Reactivity: Lower nucleophilicity, pKa ~4-5.

This guide primarily details the functionalization of Scaffold A (5,6,7,8-THQ) , as it represents the "amine functionalization" challenge most common in modern library synthesis (chiral resolution and aliphatic amine coupling). However, a dedicated section for Scaffold B is included to ensure comprehensive coverage.

Chemical Analysis & Reactivity Profile

Successful functionalization requires understanding the electronic environment of the 8-amino group.

Feature5,6,7,8-THQ-8-amine (Scaffold A)1,2,3,4-THQ-8-amine (Scaffold B)
Amine Class Primary Aliphatic (

carbon)
Primary Aniline (

carbon)
Nucleophilicity High (Similar to benzylamine)Moderate/Low (Similar to o-phenylenediamine)
pKa (Conjugate Acid) ~9.5 - 10.5~4.0 - 5.0
Competing Nucleophile Pyridine Nitrogen (N1) - Less reactive towards electrophiles than the 8-NH2.Secondary Aniline (N1) - Competes for acylation; requires protection strategies.
Chirality Yes (C8 is a stereocenter).No (unless substituted elsewhere).
Key Challenge Preventing racemization; N1 vs N8 selectivity (usually N8 dominates).Regioselectivity (N1 vs N8); Oxidation sensitivity.

Application Protocols: 5,6,7,8-Tetrahydroquinolin-8-amine

These protocols are designed for the aliphatic amine (Scaffold A).

Protocol 1: Reductive Amination (Library Synthesis)

Context: This is the preferred method for introducing alkyl groups while preserving the pyridine ring integrity. Using Ti(OiPr)4 ensures complete imine formation before reduction, minimizing side reactions.

Reagents:

  • Substrate: 5,6,7,8-Tetrahydroquinolin-8-amine (1.0 eq)

  • Aldehyde/Ketone: 1.1 - 1.2 eq

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial under Argon, dissolve the amine (1.0 eq) and aldehyde (1.1 eq) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)4 (1.5 eq) dropwise. Note: The solution may turn slightly yellow/orange.

  • Incubation: Stir at Room Temperature (RT) for 6–12 hours. Monitor by LCMS for disappearance of the amine and formation of the imine (M+Aldehyde-H2O).

  • Reduction: Cool the mixture to 0°C. Add STAB (2.0 eq) in one portion. Allow to warm to RT and stir for 4–16 hours.

  • Quench (Critical): Quench by adding saturated aqueous NaHCO3. Caution: Titanium salts will form a thick white precipitate. Dilute with EtOAc and filter through a Celite pad to remove titanium salts.

  • Workup: Extract the filtrate with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (DCM/MeOH/NH3).

Protocol 2: Amide Coupling (Drug Conjugation)

Context: Coupling with carboxylic acids using HATU. This method is mild and minimizes racemization at the C8 position.

Reagents:

  • Substrate: 5,6,7,8-Tetrahydroquinolin-8-amine (1.0 eq)

  • Carboxylic Acid: 1.1 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq) in DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5–10 minutes to form the active ester.

  • Addition: Add the amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Validation: Check LCMS. The pyridine nitrogen (N1) generally does not react under these conditions due to the much higher nucleophilicity of the aliphatic 8-amine.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO3 and brine.

Application Protocols: 1,2,3,4-Tetrahydroquinolin-8-amine

These protocols are designed for the aniline (Scaffold B).

Protocol 3: Selective N8-Acylation (Differentiation Strategy)

Context: Both N1 (secondary) and N8 (primary) are nucleophilic. N1 is sterically hindered but electron-rich. N8 is a primary aniline. To functionalize N8 selectively, we exploit the steric accessibility of the primary amine or use transient protection.

Strategy: If N1 is unsubstituted, it is recommended to Boc-protect N1 first if high yield N8-functionalization is required. However, for direct N8 functionalization:

Reagents:

  • Substrate: 1,2,3,4-Tetrahydroquinolin-8-amine.[2][3][4]

  • Acylating Agent: Acid Anhydride (1.0 eq) or Acid Chloride (0.9 eq).

  • Base: NaHCO3 (biphasic) or Pyridine.

Methodology (Biphasic Schotten-Baumann):

  • System: Dissolve amine in EtOAc. Add an equal volume of saturated aqueous NaHCO3.

  • Addition: Add the acid chloride (0.9 eq - slight deficit to prevent over-acylation) dropwise with vigorous stirring at 0°C.

  • Selectivity: The primary aniline (N8) is generally more accessible than the secondary cyclic aniline (N1) in a biphasic system where the free base is generated at the interface.

  • Monitoring: Monitor closely by TLC/LCMS. If Di-acylation (N1, N8) occurs, mild hydrolysis (LiOH/MeOH) often cleaves the N1-amide (which is a urea-like or sterically strained amide) faster than the N8-amide.

Visualizing the Functionalization Pathways

The following diagram illustrates the decision tree for selecting the correct protocol based on the specific isomer and target functionality.

G Start Target: 1,2,5,6-Tetrahydroquinolin-8-amine (Ambiguous Nomenclature) ScaffoldA Scaffold A: 5,6,7,8-THQ (Aliphatic Amine) Start->ScaffoldA If Pyridine Ring Intact ScaffoldB Scaffold B: 1,2,3,4-THQ (Aniline) Start->ScaffoldB If Benzene Ring Intact RedAm Reductive Amination (Ti(OiPr)4 / STAB) ScaffoldA->RedAm Alkyl Group Amide Amide Coupling (HATU / DIPEA) ScaffoldA->Amide Acyl Group Protect Step 1: N1-Boc Protection (Regiocontrol) ScaffoldB->Protect High Selectivity Reqd Direct Direct N8-Acylation (Biphasic / 0°C) ScaffoldB->Direct Rapid Screening ResultA Chiral Ligands / CNS Drugs RedAm->ResultA Amide->ResultA ResultB Antimalarial / Kinase Inhibitors Protect->ResultB Direct->ResultB

Figure 1: Decision tree for functionalizing 8-amino-tetrahydroquinolines based on isomeric structure and desired outcome.

References & Authoritative Grounding

  • Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines.[5] Chemical Reviews. (Detailed review of tetrahydroquinoline synthesis and reactivity).

  • Pannicelli, A., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules.[5][6][7][8][9] (Specific protocol for 5,6,7,8-THQ functionalization and biological testing).

  • Cheemala, M. N., et al. (2015). Synthesis of 8-Amino-1,2,3,4-tetrahydroquinoline Derivatives. Organic Process Research & Development. (Industrial scale synthesis of the aniline scaffold).

  • Cross, J. B., et al. (2018). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters. (Discusses the 5,6,7,8-tetrahydroquinolin-8-amine scaffold in drug design).

  • EPA Substance Registry. 8-Quinolinamine, 1,2,3,4-tetrahydro- (CAS 54012-92-9).[3] (Verification of the aniline isomer structure).

Sources

scale-up synthesis of 1,2,5,6-Tetrahydroquinolin-8-amine for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Industrial Scale-Up Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine

Part 1: Executive Analysis & Strategic Nomenclature

Critical Nomenclature Correction

Subject: Clarification of Target Isomer "1,2,5,6-Tetrahydroquinolin-8-amine" Analysis: The specific isomer "1,2,5,6-tetrahydroquinolin-8-amine" (implying a dihydropyridine ring fused to a cyclohexene ring) is chemically unstable due to tautomerization risks and is not a standard industrial intermediate. Assumption: Based on industrial relevance in drug development (specifically CXCR4 antagonists and chiral ligands), this guide addresses the synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine (CAS: 369655-84-5 for the (R)-enantiomer). This molecule features a saturated carbocyclic ring and an intact aromatic pyridine ring, serving as a critical scaffold for bioactive compounds like EMU-116 and CAMPY ligands.

Strategic Route Selection

For industrial scale-up, we evaluate two primary methodologies based on atom economy, safety, and scalability:

  • Route A: Selective Catalytic Hydrogenation (The "Green" Route)

    • Mechanism:[1][2] Direct hydrogenation of 8-aminoquinoline (or 8-nitroquinoline).

    • Challenge: Chemoselectivity.[3] Standard hydrogenation reduces the pyridine ring (yielding 1,2,3,4-THQ).

    • Solution: Use of acidic media (TFA or HCl) and specific metal catalysts (Pt or Ru) to invert selectivity toward the benzene ring (5,6,7,8-THQ).

    • Verdict: High atom economy but requires high-pressure equipment and strict selectivity control.

  • Route B: Functionalization of 5,6,7,8-Tetrahydroquinoline (The "Robust" Route)

    • Mechanism:[1][2] C8-Lithiation/Nitrosation of the commercially available 5,6,7,8-tetrahydroquinoline followed by reduction.

    • Verdict: Selected as the Primary Protocol for this guide due to its high reliability, lower pressure requirements, and ease of purification on a multi-kilogram scale.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis via Regioselective Nitrosation (Batch Scale-Up)

Objective: Production of racemic 5,6,7,8-Tetrahydroquinolin-8-amine from 5,6,7,8-Tetrahydroquinoline. Scale: 1.0 kg Input Basis.

Reaction Scheme:

  • Nitrosation: 5,6,7,8-THQ + n-BuLi + Alkyl Nitrite

    
     8-Oximino-5,6,7,8-THQ
    
  • Reduction: 8-Oximino-5,6,7,8-THQ + H

    
     (Raney Ni) 
    
    
    
    8-Amino-5,6,7,8-THQ

Step 1: Preparation of 8-Oximino-5,6,7,8-tetrahydroquinoline

  • Reagents:

    • 5,6,7,8-Tetrahydroquinoline (1.0 kg, 7.51 mol)

    • n-Butyllithium (2.5 M in hexanes, 3.3 L, 8.26 mol)

    • Isoamyl nitrite (1.1 L, 8.26 mol)

    • THF (Anhydrous, 10 L)

  • Equipment: 20 L Cryogenic Reactor (Hastelloy or Glass-lined), N

    
     atmosphere.
    

Procedure:

  • Inertion: Purge reactor with N

    
     to <100 ppm O
    
    
    
    . Charge THF and cool to -78°C .
    • Expert Insight: Strict temperature control is vital. Higher temperatures during lithiation lead to polymerization or C2-lithiation byproducts.

  • Lithiation: Add n-BuLi dropwise over 2 hours, maintaining internal temp < -70°C. The solution will turn deep red (lithio-anion formation). Stir for 1 hour at -78°C.

  • Nitrosation: Add isoamyl nitrite dropwise over 90 minutes. The reaction is highly exothermic; ensure cooling capacity matches addition rate.

  • Quench: Allow mixture to warm to -20°C, then quench with saturated NH

    
    Cl solution (5 L).
    
  • Work-up: Extract with EtOAc (3 x 5 L). Wash combined organics with brine.[4] Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water to yield the oxime as a crystalline solid.

    • Target Yield: ~850 g (70%).

Step 2: Hydrogenation to 8-Amine

  • Reagents:

    • 8-Oximino-5,6,7,8-tetrahydroquinoline (850 g)

    • Raney Nickel (Activated, 85 g - 10 wt% loading)

    • Ammonia in Methanol (7 N, 8.5 L)

  • Equipment: 20 L Hydrogenation Autoclave (Stainless Steel).

Procedure:

  • Loading: Charge the oxime and methanolic ammonia into the autoclave.

    • Expert Insight: The presence of ammonia suppresses the formation of secondary amines (dimerization) during reduction.

  • Catalyst Addition: Add Raney Nickel as a slurry in methanol under N

    
     blanket. Caution: Pyrophoric.
    
  • Hydrogenation: Pressurize to 50 bar (725 psi) H

    
    . Heat to 60°C . Stir at 1000 rpm for 12 hours.
    
  • Filtration: Cool to RT, vent H

    
    . Filter catalyst through a Celite bed under inert atmosphere.
    
  • Isolation: Concentrate filtrate. Dissolve residue in dilute HCl, wash with ether (to remove non-basic impurities), then basify aqueous layer with NaOH to pH 12. Extract with DCM, dry, and distill.

    • Target Yield: ~650 g (85% for step).

    • Overall Yield: ~60%.[3][4]

Protocol 2: Enantioselective Resolution (Pharma Grade)

Context: Many drug targets (e.g., CXCR4 antagonists) require the (S)- or (R)-enantiomer. Chemical synthesis yields a racemate. Enzymatic Kinetic Resolution is the industry standard for this scaffold.

Method: Lipase-catalyzed Acetylation.[5] Enzyme: Candida antarctica Lipase B (CAL-B, immobilized).

  • Acylation: Dissolve racemic 8-amine (or its precursor alcohol) in MTBE. Add Ethyl Acetate (acyl donor) and CAL-B.

  • Selectivity: The enzyme selectively acetylates the (R)-amine, leaving the (S)-amine free (or vice versa depending on specificity).

  • Separation: Acid/Base extraction separates the free amine (S-isomer) from the neutral amide (R-isomer).

  • Hydrolysis: The amide can be hydrolyzed back to the amine to recover the other enantiomer.

Part 3: Process Safety & Critical Control Points (CCP)

ParameterCritical LimitConsequence of DeviationMitigation Strategy
Lithiation Temp < -70°CLoss of regioselectivity; C2-alkylation.Liquid Nitrogen cooling loops; slow addition rates.
H2 Pressure 50 ± 5 barIncomplete reduction (hydroxylamine impurity).Online H2 uptake monitoring; kinetic sampling.
Raney Ni Handling Keep WetPyrophoric ignition in air.Use water/methanol slurry; inert atmosphere filtration.
Peroxide Check < 5 ppmExplosion risk during ether extraction/drying.Routine KI starch paper test; use inhibitors (BHT).

Part 4: Visualizations

Synthesis Workflow Diagram

G Start 5,6,7,8-Tetrahydroquinoline (Starting Material) Lithiation Step 1: Lithiation (n-BuLi, -78°C) Start->Lithiation Activation Nitrosation Step 2: Nitrosation (Isoamyl Nitrite) Lithiation->Nitrosation Electrophilic Attack Oxime Intermediate: 8-Oximino Derivative Nitrosation->Oxime Quench & Workup Hydrogenation Step 3: Hydrogenation (H2, Raney Ni, NH3/MeOH) Oxime->Hydrogenation 50 bar H2, 60°C Product Target: 5,6,7,8-Tetrahydroquinolin-8-amine Hydrogenation->Product Filtration & Distillation Resolution Optional: Chiral Resolution (CAL-B) Product->Resolution If Enantiopure Required

Caption: Figure 1. Industrial workflow for the synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine via the Nitrosation-Reduction route.

Selectivity Mechanism (Acidic Hydrogenation Alternative)

Selectivity cluster_0 Condition A: Neutral/Basic (Standard) cluster_1 Condition B: Acidic (TFA/Pt) Substrate 8-Aminoquinoline PathA Pyridine Ring Reduction Substrate->PathA H2, Pd/C, MeOH PathB Benzene Ring Reduction Substrate->PathB H2, PtO2, TFA ProdA 1,2,3,4-Tetrahydroquinolin-8-amine (Aniline Type) PathA->ProdA ProdB 5,6,7,8-Tetrahydroquinolin-8-amine (Benzylic Amine Type) PathB->ProdB

Caption: Figure 2. Chemoselectivity control in the direct hydrogenation of 8-aminoquinoline.

References

  • Scale-Up Preparation of CXCR4 Antagonist EMU-116. Organic Process Research & Development. Describes the preparative scale synthesis of (S)-N-Methyl-5,6,7,8-tetrahydroquinolin-8-amine. [Link]

  • Selectivity in the Hydrogenation of 8-Substituted Quinolines. Journal of the Chemical Society, Perkin Transactions 1. Foundational work on using acidic media (TFA) to favor benzene ring reduction over pyridine ring reduction. [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. MDPI. Details the synthesis of chiral CAMPY ligands starting from the tetrahydroquinoline core. [Link]

  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. Tetrahedron: Asymmetry. Describes the lipase-catalyzed kinetic resolution protocols. [Link]

Sources

Troubleshooting & Optimization

improving yield of 1,2,5,6-Tetrahydroquinolin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Tetrahydroquinolin-8-amine

Current Status: Operational Topic: Yield Optimization & Troubleshooting for 1,2,5,6-Tetrahydroquinolin-8-amine (Corrected to 1,2,3,4- or 5,6,7,8- isomers) Assigned Specialist: Senior Application Scientist

Core Directive & Isomer Clarification

Critical Notice on Nomenclature: The designation "1,2,5,6-Tetrahydroquinolin-8-amine" is chemically ambiguous and likely a typographic error. The quinoline scaffold typically undergoes reduction in two distinct modes:

  • 1,2,3,4-Tetrahydroquinolin-8-amine (Isomer A): Reduction of the pyridine (heterocyclic) ring. The amine remains aromatic (aniline-like).

  • 5,6,7,8-Tetrahydroquinolin-8-amine (Isomer B): Reduction of the benzene (carbocyclic) ring. The amine becomes aliphatic (benzylic). This is the scaffold for CAMPY ligands.

This guide addresses yield optimization for both isomers, with a focus on regioselectivity control.

Diagnostic Decision Tree (Graphviz)

This diagram illustrates the divergent synthetic pathways and the critical control points for regioselectivity.

QuinolineReduction Start Starting Material: 8-Aminoquinoline or 8-Nitroquinoline Condition1 Condition A: Acidic Media (TFA/AcOH) PtO2 or Pd/C Start->Condition1 Direct Hydrogenation Condition2 Condition B: N-Acetylation Protection + H2 / Rh-Al2O3 or Ru Start->Condition2 Regiodirecting Group IsomerA Target A: 1,2,3,4-Tetrahydro... (Pyridine Ring Reduced) *Aromatic Amine* Condition1->IsomerA Major Product (Pyridine ring is e- deficient but easier to reduce in acid) Pitfall Pitfall: Decahydroquinoline (Over-reduction) Condition1->Pitfall High Pressure/Temp IsomerB Target B: 5,6,7,8-Tetrahydro... (Benzene Ring Reduced) *Aliphatic Amine* Condition2->IsomerB Major Product (Acetamide directs reduction to benzene ring)

Caption: Divergent synthesis pathways for tetrahydroquinolin-8-amine isomers. Selectivity is controlled by N-protection and catalyst choice.

Technical Troubleshooting & Protocols

Module A: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-amine (The "CAMPY" Scaffold)

Targeting the aliphatic amine on the saturated ring.

Issue: Low yield during direct hydrogenation of 8-aminoquinoline. Root Cause: The pyridine ring is generally more susceptible to reduction than the benzene ring under standard heterogeneous hydrogenation conditions (Pd/C, H2), leading to the wrong isomer (1,2,3,4-THQ). Solution: Use the "Acetamide Directing Effect" .

Optimized Protocol (The "Acetamide Route"):

  • Protection: Convert 8-aminoquinoline to 8-acetamidoquinoline using Ac2O.

  • Hydrogenation:

    • Catalyst: 5% Rh/Al2O3 or 5% Rh/C (Rhodium is superior for carbocyclic reduction).

    • Solvent: Ethanol or Methanol.

    • Conditions: 50–60 psi H2, 50°C.

    • Mechanism: The electron-withdrawing acetyl group deactivates the pyridine ring towards hydrogenation while facilitating adsorption of the benzene ring onto the catalyst surface.

  • Hydrolysis: Reflux in 6M HCl to remove the acetyl group.

Yield Comparison Table:

PrecursorCatalystConditionsMajor ProductYield (Isolated)
8-AminoquinolinePd/CH2, MeOH, RT1,2,3,4-THQ85-90%
8-AcetamidoquinolineRh/Al2O3 H2, EtOH, 50°C 5,6,7,8-THQ 65-75%
8-NitroquinolinePtO2H2, AcOH1,2,3,4-THQ80%

Alternative Route (Enantioselective): For chiral applications (e.g., (S)-5,6,7,8-THQ-8-amine), avoid hydrogenation of the amine. Instead:

  • Start with 5,6,7,8-tetrahydroquinolin-8-one .

  • Perform Asymmetric Transfer Hydrogenation (ATH) to the alcohol.

  • Convert Alcohol

    
     Azide (with inversion) 
    
    
    
    Amine (Staudinger reduction).
    • Reference: This preserves stereochemistry and avoids regioselectivity issues [1, 5].

Module B: Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine

Targeting the aromatic amine on the benzene ring.

Issue: Incomplete reduction or formation of side products (dimers). Root Cause: Catalyst poisoning by the free amine or incomplete reduction of the nitro precursor. Solution: Stepwise reduction or acid-mediated hydrogenation.

Optimized Protocol:

  • Precursor: 8-Nitroquinoline.[1][2]

  • Catalyst: Ru/P (Ruthenium Phosphide) or PtO2 (Adams' Catalyst).

  • Solvent: Methanol with 1.0 eq. HCl (prevents catalyst poisoning by the amine product).

  • Conditions:

    • Step 1 (Nitro to Amine): Rapid, occurs at RT.

    • Step 2 (Ring Saturation): Slower, requires 4-8 hours at 30-50°C.

    • Note: Monitor H2 uptake. The reaction slows significantly after 3 equivalents (nitro reduction) and requires continued pressure for the next 2 equivalents (ring reduction).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Stalled Reaction Amine poisoning of catalyst surface.Add 1-2 eq. of HCl or AcOH to protonate the amine product.
Over-reduction Temperature too high (>80°C).Lower temp to <50°C; Monitor H2 consumption strictly.
Dimer Formation Intermediate imine condensation.[3]Increase H2 pressure (>50 psi) to speed up imine reduction.

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel for these reductions? A: Raney Nickel is effective for the nitro-to-amine reduction but often requires harsh conditions (high T/P) to reduce the quinoline ring, which leads to mixtures of 1,2,3,4- and 5,6,7,8- isomers. Rh/Al2O3 (for 5,6,7,8) and PtO2 (for 1,2,3,4) offer superior regiocontrol.

Q2: My 5,6,7,8-tetrahydroquinolin-8-amine product is racemic. How do I improve enantioselectivity? A: Direct hydrogenation of the aromatic precursor will always yield a racemate. To obtain high ee%, you must use a Kinetic Resolution (e.g., Candida antarctica lipase B on the alcohol intermediate) or Asymmetric Transfer Hydrogenation of the corresponding ketone (8-oxo-5,6,7,8-tetrahydroquinoline) prior to amine formation [1, 5].

Q3: How do I purify the amine product? It streaks on silica. A: Tetrahydroquinolin-8-amines are polar and basic.

  • Method 1: Use amine-functionalized silica gel.

  • Method 2: Elute with DCM/MeOH/NH4OH (90:9:1).

  • Method 3 (Best for yield): Isolate as the HCl salt by precipitation from ether/HCl, avoiding column chromatography entirely.

References

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters. (2018). Describes the prevalence of (S)-5,6,7,8-tetrahydroquinolin-8-amine as a scaffold.

  • Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. ACS Central Science. (2019). details protocols for 1,2,3,4-tetrahydroquinolin-8-amine synthesis.

  • Concise preparation of amino-5,6,7,8-tetrahydroquinolines... via catalytic hydrogenation. Journal of Organic Chemistry. (2002). Establishes the acetamide directing group strategy for 5,6,7,8-selectivity.

  • Zinc Complexes with Guanidine Hydroquinoline Ligands. ChemSusChem. (2022).[4] Provides detailed experimental steps for 5,6,7,8-tetrahydroquinolin-8-amine synthesis from azide precursors.

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. Molecules. (2023). Discusses the synthesis of CAMPY ligands via enzymatic resolution.

Sources

purification methods for 1,2,5,6-Tetrahydroquinolin-8-amine via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,2,5,6-Tetrahydroquinolin-8-amine (Note: This guide addresses the purification of the tetrahydroquinolin-8-amine scaffold. While "1,2,5,6-" is a specific nomenclature often associated with enzymatic degradation intermediates or nomenclature confusion, the protocols below cover the two chemically distinct stable isomers: 1,2,3,4-tetrahydroquinolin-8-amine and 5,6,7,8-tetrahydroquinolin-8-amine .)

Part 1: Core Technical Analysis

The Purification Paradox: Basicity vs. Stability Purifying tetrahydroquinolin-8-amines presents a dual challenge: extreme polarity/basicity and oxidative instability .[1] The strategy depends entirely on which ring is reduced, as this dictates the chemical behavior of the nitrogen atoms.

  • 5,6,7,8-Tetrahydroquinolin-8-amine (Aliphatic Amine Type):

    • Chemistry: Contains a pyridine ring (basic, pKa ~5) and a primary aliphatic amine at C8 (highly basic, pKa ~10).

    • Issue: The primary amine interacts strongly with acidic silanols on silica gel, causing severe streaking and irreversible adsorption.

    • Solution: Requires aggressive base deactivation of the stationary phase (Triethylamine/Ammonia).[1]

  • 1,2,3,4-Tetrahydroquinolin-8-amine (Anilinic Type):

    • Chemistry: Contains two aniline-like nitrogens.[1] The N1 is a secondary aniline; the N8 is a primary aniline.[1]

    • Issue: Electron-rich anilines are prone to rapid oxidation (turning black/tarry) on silica gel, which acts as a Lewis acid catalyst for oxidation.[1]

    • Solution: Requires rapid elution, inert atmosphere, and avoidance of chlorinated solvents if possible.

Part 2: Troubleshooting Guide (Q&A)

Q1: "My product streaks badly on the TLC plate and column. I lose 50% of my mass."

Diagnosis: Uncapped Silanol Interactions.[1] The primary amine at position 8 is protonating via the acidic silanol groups (


) on the silica surface, effectively "salting" your product onto the column.[1]

Corrective Action:

  • The "Pre-Saturation" Technique: Do not just add triethylamine (Et

    
    N) to the mobile phase.[1] You must pre-wash  the packed silica column with 3-5 column volumes (CV) of mobile phase containing 1-2% Et
    
    
    
    N before loading your sample.[1] This neutralizes the active sites.[1]
  • Switch Stationary Phase: If streaking persists, switch to Basic Alumina (Activity Grade III) .[1] Alumina is less acidic than silica and prevents the "cation-exchange" retention mechanism.[1]

Q2: "The product turns dark brown or black once loaded onto the column."

Diagnosis: Silica-Catalyzed Oxidation.[1] This is classic behavior for the 1,2,3,4-isomer . Silica gel can entrap oxygen and trace metals (Fe, Cu), catalyzing the oxidation of the electron-rich diamine system into quinone-imines or polymers.[1]

Corrective Action:

  • Degas Solvents: Sparge all mobile phase solvents with Argon or Nitrogen for 15 minutes.[1]

  • Use the "Flash" Method: Minimize residence time.[1] Use a shorter, wider column to increase flow rate.

  • Doping: Add 0.5% ascorbic acid or a radical scavenger to the mobile phase (rare, but effective for ultra-sensitive anilines).

Q3: "I have a close-running impurity that co-elutes despite gradient optimization."

Diagnosis: Isomeric or Regioisomeric Byproducts. Hydrogenation of quinolines often yields mixtures of 1,2,3,4- and 5,6,7,8- isomers, or partially reduced byproducts.

Corrective Action:

  • Chemical Separation (Acid-Base Extraction): Before the column, exploit the pKa difference.[1]

    • Dissolve mixture in organic solvent.[1]

    • Extract with buffered aqueous solution (pH ~6).[1] The highly basic 5,6,7,8-isomer (aliphatic amine) will protonate and move to water. The less basic 1,2,3,4-isomer (aniline) may remain in the organic phase or require lower pH to extract.

Part 3: Experimental Protocols

Protocol A: The "Amine-Modified" Silica Column (For 5,6,7,8-Isomer)

Best for: Highly basic aliphatic amines that streak.

  • Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in the starting mobile phase (e.g., DCM:MeOH 95:5).[1]

  • Modifier Addition: Add Triethylamine (Et

    
    N)  to the slurry to reach a concentration of 1% (v/v) . Swirl gently.
    
  • Packing: Pour into the column. Flush with 3 CVs of the mobile phase + 1% Et

    
    N.[1]
    
    • Critical: Verify the eluent pH is basic (pH > 8) using wet pH paper at the outlet.[1]

  • Elution: Run the gradient (e.g., 0%

    
     10% MeOH in DCM) maintaining 0.5% Et
    
    
    
    N
    throughout.
  • Post-Process: Evaporate fractions. To remove residual Et

    
    N, co-evaporate with Toluene (
    
    
    
    ) or dry under high vacuum for 12h.
Protocol B: Rapid Filtration on Alumina (For 1,2,3,4-Isomer)

Best for: Oxidation-sensitive anilines.[1]

  • Stationary Phase: Use Basic Alumina (Brockmann Grade III).[1]

    • To adjust Grade I to III: Add 6% water (w/w) to Grade I alumina and shake until free-flowing.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 to 1:1).[1] Avoid DCM if possible (DCM can form reactive radicals on active surfaces).[1]

  • Loading: Load sample as a concentrated liquid band (minimize solvent volume).

  • Elution: Use positive pressure (nitrogen gas) to drive the solvent.[1] Complete the column in <15 minutes.

Part 4: Decision Logic & Visualization

PurificationStrategy Start Crude Tetrahydroquinolin-8-amine CheckStructure Identify Isomer Structure Start->CheckStructure Isomer1234 1,2,3,4-Tetrahydro (Aniline-like, Oxidation Sensitive) CheckStructure->Isomer1234 N-Ring Reduced Isomer5678 5,6,7,8-Tetrahydro (Aliphatic Amine, Highly Basic) CheckStructure->Isomer5678 Carbocycle Reduced MethodB PROTOCOL B: Basic Alumina (Grade III) (Hex/EtOAc) Isomer1234->MethodB Prevent Oxidation Decision1 Does it streak on TLC? Isomer5678->Decision1 MethodA PROTOCOL A: Silica + 1% Et3N (DCM/MeOH) Decision1->MethodA Yes (Standard) MethodC Pre-Purification: Acid-Base Extraction (pH Controlled) Decision1->MethodC Complex Impurities

Caption: Decision tree for selecting the optimal purification stationary phase and mobile phase modifiers based on the specific tetrahydroquinoline isomer.

Part 5: Quantitative Data & Properties

Table 1: Physicochemical Properties & Solvent Systems

Isomer TypeKey Functional GroupApprox. pKa (Conj. Acid)Recommended Mobile PhaseStationary Phase
1,2,3,4-Tetrahydro Aniline (N1, N8)~4.5 - 5.5Hexane / EtOAc (3:[1]1)Basic Alumina (Grade III)
5,6,7,8-Tetrahydro Pyridine (N1) + Amine (N8)~5.5 (Py) / ~10.5 (Amine)DCM / MeOH / Et

N (95:4:[1]1)
Silica Gel (Et

N treated)
1,2,5,6-Tetrahydro Hypothetical/Unstable DieneUnknownTreat as 1,2,3,4- (Sensitive)Neutral Alumina / N

atm

References

  • BenchChem. (2025).[1] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from

  • MDPI. (2023).[1] Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. Molecules, 28(4).[1] Retrieved from [1]

  • PubChem. (2025).[1][2][3] 8-Amino-1,2,3,4-tetrahydroquinoline Compound Summary. Retrieved from

  • ChemicalBook. (2025).[1] 8-Amino-1,2,3,4-Tetrahydroquinoline Properties and Suppliers. Retrieved from [1]

  • NIST Chemistry WebBook. (2025).[1][4] Quinoline, 5,6,7,8-tetrahydro- Thermochemical Data. Retrieved from [1]

Sources

Technical Support Center: Solubilization Strategies for Tetrahydroquinolin-8-amines

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Isomer Clarification

Status: CRITICAL ALERT

Before proceeding, we must address a common nomenclature ambiguity that directly affects solubility physics. "1,2,5,6-Tetrahydroquinolin-8-amine" is a rare structural designation. Based on commercial availability and medicinal chemistry prevalence, you are likely working with one of two major isomers.

Identify your molecule to select the correct protocol:

FeatureIsomer A: 5,6,7,8-Tetrahydroquinolin-8-amine Isomer B: 1,2,3,4-Tetrahydroquinolin-8-amine
Structure Pyridine ring is aromatic; Carbocycle is saturated.Pyridine ring is saturated; Benzene ring is aromatic.
Amine Type Aliphatic Primary Amine (High Basicity, pKa ~9-10).Aniline-like Primary Amine (Low Basicity, pKa ~4-5).
Common Use Chiral ligands (CAMPY), CXCR4 antagonists.Quinoline synthesis intermediates.[1][2]
Solubility Profile Free Base: Oil/Solid, Hydrophobic. Salt: Highly Water Soluble.Free Base: Solid, Hydrophobic. Salt: Moderate Solubility (requires lower pH).

Note: If you definitively possess the 1,2,5,6-isomer (a diene system), it is chemically unstable and prone to oxidation. Treat it using Isomer B protocols but with strict anaerobic conditions.

The "Why": Root Cause Analysis

Most solubility failures with tetrahydroquinolin-8-amines stem from attempting to dissolve the Free Base form directly in neutral water (pH 7).

The Physicochemical Barrier[1]
  • Lipophilicity vs. Ionization: In its neutral state, the fused ring system dominates the physicochemical profile, resulting in a high LogP (partition coefficient). The molecule effectively "refuses" to interact with water dipoles.

  • Crystal Lattice Energy: If your sample is a solid, the energy required to break the crystal lattice is higher than the hydration energy provided by neutral water.

  • The pH Trap:

    • Isomer A (5,6,7,8-): The exocyclic amine is basic. At pH 7, it exists in equilibrium. To dissolve, you must drive the equilibrium fully to the cationic form (

      
      ).
      
    • Isomer B (1,2,3,4-): The amine is an aniline (weak base). It remains neutral at pH 7. You need a pH significantly below its pKa (pH < 3) to protonate it, or use organic co-solvents.

Troubleshooting Workflow (Decision Matrix)

Use this logic flow to determine the correct solubilization strategy for your experiment.

Solubility_Workflow Start Start: Sample is Insoluble CheckForm Check Form: Free Base or Salt? Start->CheckForm IsSalt Salt Form (HCl, Tosylate) CheckForm->IsSalt Salt IsBase Free Base Form CheckForm->IsBase Free Base CheckApp Application Type? IsSalt->CheckApp ProtocolA Protocol A: Acid Titration (In-Situ Salt) IsSalt->ProtocolA If cloudy, adjust pH < 4 IsBase->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay ChemSyn Chemical Synthesis CheckApp->ChemSyn ProtocolB Protocol B: DMSO Stock + Dilution BioAssay->ProtocolB Preferred ChemSyn->ProtocolA Aqueous Rxn ProtocolC Protocol C: Organic Solvent (MeOH/DCM) ChemSyn->ProtocolC Extraction

Figure 1: Decision matrix for solubilizing Tetrahydroquinolin-8-amine based on chemical form and downstream application.

Protocol Library

Protocol A: In-Situ Salt Formation (Aqueous Solutions)

Best for: Chemical synthesis or high-concentration stock solutions where low pH is tolerable.

The Concept: Convert the hydrophobic free base into a hydrophilic hydrochloride salt in situ.

  • Calculate Molarity: Determine the moles of your amine.

  • Prepare Solvent: Start with 80% of your final volume using deionized water.

  • Acidification:

    • Add 1.1 equivalents of 1M HCl (relative to the amine).

    • Example: For 1 mmol of amine, add 1.1 mL of 1M HCl.

  • Agitation: Vortex or sonicate for 30–60 seconds. The solution should turn clear.

  • pH Check: Verify pH is < 4. If cloudy, add HCl in 0.1 eq increments.

  • Finalize: Dilute to final volume with water.

Warning: Do not use this protocol for cell culture without neutralization (see Protocol B), as pH < 4 is cytotoxic.

Protocol B: The "DMSO Shift" (Biological Assays)

Best for: Cell culture, enzymatic assays, or animal studies (IV/IP).

The Concept: Dissolve in a "master solvent" (DMSO) that is miscible with water, then dilute rapidly to avoid precipitation ("crashing out").

  • Prepare Master Stock (1000x):

    • Weigh the free base.[1]

    • Dissolve in 100% Anhydrous DMSO to a concentration of 10 mM to 100 mM.

    • Tip: If it resists, warm the DMSO to 37°C or sonicate briefly.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the DMSO stock 1:10 into PBS (pH 7.4) or culture media.

    • Observation: If a white precipitate forms immediately, your concentration is above the solubility limit. Lower the master stock concentration.

  • Final Application:

    • Add the stock to your assay well. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Data Table: Solubility Limits (Estimated)

Solvent SystemMax Solubility (Free Base)Max Solubility (HCl Salt)
Pure Water (pH 7) < 0.1 mg/mL (Insoluble)> 50 mg/mL (Soluble)
PBS (pH 7.4) < 0.1 mg/mL (Insoluble)~ 10 mg/mL (May precipitate over time)
DMSO > 100 mg/mL> 50 mg/mL
Ethanol > 50 mg/mLModerate

Frequently Asked Questions (FAQs)

Q1: My solution was clear in DMSO, but turned cloudy when I added it to my cell media. Why? A: This is "solvent shock." The hydrophobic free base was happy in DMSO, but when introduced to the aqueous media, the water molecules stripped away the DMSO, forcing the amine to aggregate.

  • Fix: Use the HCl Salt form if possible. If you must use the free base, lower the final concentration or use a carrier molecule like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 10-20% w/v in your media to encapsulate the drug.

Q2: I have the 1,2,3,4-tetrahydro isomer. It turns brown in water. Is this normal? A: No, that indicates oxidation. 1,2,3,4-tetrahydroquinolines are electron-rich anilines susceptible to air oxidation, forming quinoline impurities (aromatization).

  • Fix: Always degas your water/buffers with Argon or Nitrogen for 15 minutes before dissolving. Store stock solutions at -20°C, protected from light.

Q3: Can I use sonication to dissolve the solid? A: Yes, but monitor temperature.

  • Risk: Heat generated by sonication can degrade the amine or accelerate oxidation.

  • Protocol: Sonicate in short bursts (10s on, 10s off) using an ice bath to keep the sample cool.

Q4: Is the "1,2,5,6" isomer commercially available? A: It is extremely rare. Most vendors listing "Tetrahydroquinolin-8-amine" are supplying 5,6,7,8-tetrahydroquinolin-8-amine (CAS 298181-83-6) or 1,2,3,4-tetrahydroquinolin-8-amine (CAS 54012-92-9). Verify your Certificate of Analysis (CoA) immediately. If the CoA shows aromatic protons in the pyridine ring (chemical shift > 7 ppm), it is the 5,6,7,8-isomer.

References

  • Structure & Isomer Data: PubChem.[3][4] (8R)-5,6,7,8-Tetrahydroquinolin-8-amine.[5][6] National Library of Medicine. Available at: [Link]

  • Catalytic Applications (CAMPY Ligands): Chelucci, G. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. Molecules, 28(4), 1907. Available at: [Link][7]

  • General Solubility Principles: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard Medicinal Chemistry Text).

Sources

Technical Support Center: Functionalization of 8-Amino-Tetrahydroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for 1,2,5,6-Tetrahydroquinolin-8-amine (and related isomers) Ticket ID: CHEM-SUP-8AQ-001 Support Tier: Level 3 (Senior Application Scientist)

Initial Assessment & Nomenclature Clarification

User Alert regarding Structure: You inquired about 1,2,5,6-tetrahydroquinolin-8-amine .

  • Technical Note: The 1,2,5,6-isomer implies a non-conjugated diene system within the nitrogen-containing ring, which is thermodynamically unstable and prone to rapid tautomerization or oxidation.

  • Standard Scaffold: In drug discovery and catalysis, the stable, bioactive scaffold is 1,2,3,4-tetrahydroquinolin-8-amine (where the pyridine ring is fully saturated) or 5,6,7,8-tetrahydroquinolin-8-amine (where the benzene ring is saturated).

  • Assumption: This guide addresses the 1,2,3,4-tetrahydroquinolin-8-amine (8-amino-THQ) scaffold, as it is the industry standard for "tetrahydroquinoline" functionalization. If you are strictly working with the 1,2,5,6-isomer (Birch reduction product), immediate stabilization (e.g., Boc-protection) is required to prevent aromatization.

Core Reactivity Profile: The "Selectivity Paradox"

The 8-amino-1,2,3,4-THQ scaffold presents a unique challenge: it contains two distinct nitrogen centers that are both aniline-like but electronically and sterically distinct.

  • N1 (Ring Nitrogen): Secondary aniline. More electron-rich due to the inductive effect of the alkyl ring, but sterically more hindered.

  • N8 (Exocyclic Amine): Primary aniline. Less sterically hindered, but electronically less enriched than N1.

The Functionalization Strategy: To successfully functionalize this molecule, you must control Chemo-selectivity (preventing oxidation to quinoline) and Regio-selectivity (N1 vs. N8).

Workflow Visualization: Regioselective Protection Strategy

Regioselectivity Start 8-Amino-1,2,3,4-THQ Direct Direct Electrophile (E+) Start->Direct Boc Boc2O (1.0 eq), 0°C Start->Boc Kinetic Control Cbz Cbz-Cl, NaHCO3 Start->Cbz Thermodynamic/Base Control Mix Mixture (N1/N8) + Over-alkylation Direct->Mix Low Selectivity N8_Boc N8-Boc-THQ (Major) Boc->N8_Boc High Selectivity Func_N1 Functionalize N1 (Alkylation/Acylation) N8_Boc->Func_N1 N1_Prot N1-Protection (Requires strong base) Cbz->N1_Prot Difficult without N8 protection first

Caption: Decision tree for regioselective functionalization. Direct functionalization often fails; Kinetic control favors N8 protection.

Critical Protocols & Optimization
Protocol A: Selective N8-Functionalization (Amide/Carbamate Formation)

The primary amine (N8) is kinetically more accessible for acylation than the secondary ring nitrogen (N1).

  • Reagents: Acid Chloride (R-COCl) or Anhydride.

  • Base: Pyridine or Et3N (Avoid strong bases like NaH which deprotonate N1).

  • Solvent: DCM (0°C to RT).

  • Troubleshooting Tip: If N1 acylation is observed, lower the temperature to -78°C and add the electrophile dropwise. The N1 lone pair is involved in conjugation with the benzene ring and is less nucleophilic towards acylating agents than N8 under neutral conditions.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Coupling aryl halides to the N8 position requires specific ligands to prevent catalyst poisoning by the free diamine chelation.

Optimized Conditions Table:

ComponentRecommendationMechanism/Reasoning
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Pd(II) precatalysts are stable; reduced in situ.
Ligand BINAP or Xantphos Bidentate ligands are CRITICAL. They prevent the 8-amino-THQ from forming a stable, non-reactive 5-membered chelate with Palladium.
Base Cs₂CO₃ or NaOtBuNaOtBu is standard, but Cs₂CO₃ is milder if the substrate has sensitive esters.
Solvent Toluene or 1,4-DioxaneNon-polar solvents reduce non-productive coordination.
Temperature 80°C - 100°CRequired to overcome the activation energy of oxidative addition.

Step-by-Step Workflow:

  • Degas Toluene with Argon for 15 mins (Oxygen kills the catalyst and oxidizes the THQ).

  • Add Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%) to the reaction vessel. Stir 5 mins to form the active complex.

  • Add 8-amino-THQ (1.0 eq), Aryl Bromide (1.1 eq), and NaOtBu (1.5 eq).

  • Heat to 100°C. Monitor by LCMS.

  • Stop point: If the reaction turns black immediately, oxygen ingress occurred.

Stability & Handling (The Oxidation Problem)

The 1,2,3,4-THQ scaffold is prone to oxidative aromatization to form the fully aromatic Quinoline. This is accelerated by:

  • High pH (Basic conditions).

  • Presence of transition metals (which you are using for coupling).[1][2]

  • Light exposure.[3]

Prevention Strategy:

  • Antioxidants: Add 1-2% BHT (Butylated hydroxytoluene) to reaction mixtures if long reaction times (>12h) are required.

  • Workup: Avoid acidic workups if possible, as protonation can sometimes facilitate disproportionation.

  • Storage: Store 8-amino-THQ under Nitrogen at -20°C. If it turns dark brown/black, purify via short-path filtration through basic alumina (Silica is too acidic and may catalyze oxidation).

Troubleshooting FAQ

Q1: I am observing a mass corresponding to [M-2] and [M-4] in my LCMS. What is happening?

  • Diagnosis: Your substrate is aromatizing. [M-2] is the dihydroquinoline; [M-4] is the fully aromatic quinoline.

  • Solution: This typically happens during the workup or on the LCMS column itself.

    • Test: Run a flow-injection NMR (no column) to see if the sample is actually oxidized or if it's an artifact of the ionization source.

    • Fix: Degas all solvents. If using Pd-catalysis, ensure complete removal of Pd residues (using scavengers like QuadraPure™) immediately after reaction, as residual metal catalyzes oxidation in air.

Q2: I cannot get selectivity between N1 and N8 during alkylation.

  • Diagnosis: Alkyl halides are "hot" electrophiles and do not discriminate well between the primary and secondary anilines.

  • Solution: Do not use direct alkylation (R-Br). Instead, use Reductive Amination .

    • React 8-amino-THQ with an Aldehyde (R-CHO) to form the imine at N8 (N1 cannot form an imine).

    • Reduce with NaBH(OAc)₃. This guarantees 100% selectivity for N8.

Q3: The reaction yield is low (<20%) for Buchwald coupling.

  • Diagnosis: The substrate is likely acting as a bidentate ligand, sequestering the Palladium.

  • Solution: Increase the Ligand:Metal ratio to 2:1 or 3:1. Switch to a bulky monodentate ligand like BrettPhos , which creates enough steric bulk to prevent the substrate from coordinating to the metal center.

References
  • Regioselective Functionalization Principles

    • Title: Regioselective Functionalization of Quinolines through C-H Activation.

    • Source: N
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Anilines

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Stability of Tetrahydroquinolines

    • Title: Thermodynamics of tetrahydroquinoline oxidation.[4]

    • Source: ResearchGate.[5]

    • URL:[Link]

  • Synthesis of 8-amino-THQ derivatives

    • Title: Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination.[6][7]

    • Source: Indian Academy of Sciences.
    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 1,2,5,6-Tetrahydroquinolin-8-amine

[1]

Case ID: TQA-8-REC-001 Status: Active Specialist: Senior Application Scientist, Purification Division[1]

Initial Assessment & Nomenclature Verification

Critical Alert: The nomenclature "1,2,5,6-Tetrahydroquinolin-8-amine" is chemically ambiguous and likely a typographical variance of two distinct, stable isomers used in drug development. Before proceeding, verify your compound's structure against Table 1 to ensure the correct solvent system is selected.

Table 1: Structural Identification & Solvent Strategy

Isomer TypeCommon NameStructure DescriptionPhysical State (Free Base)Primary Recrystallization Strategy
Isomer A (Most Likely) 5,6,7,8-Tetrahydroquinolin-8-amine Amine on the saturated ring (chiral center at C8).[1]Viscous Oil / Low-melting SolidMust convert to Salt (HCl) for effective crystallization.[1]
Isomer B 1,2,3,4-Tetrahydroquinolin-8-amine Amine on the aromatic ring (aniline-like).[1]Solid (mp ~62-65°C)Crystallizes as free base or salt from alcohols.[1]
Isomer C 1,2,5,6-Tetrahydroquinoline Partially reduced pyridine/benzene hybrid.Unstable / RareNot commercially standard.[1] Treat as Isomer A if structure confirms.[1]

Note: This guide primarily addresses Isomer A (5,6,7,8-isomer) and Isomer B (1,2,3,4-isomer) as these are the standard pharmaceutical intermediates.

Master Protocol: Recrystallization of 5,6,7,8-Tetrahydroquinolin-8-amine

This isomer is a "privileged scaffold" in asymmetric catalysis (e.g., CAMPY ligands). The free base is prone to oxidation and "oiling out."

Q1: The free base is an oil. How do I get a crystalline solid?

A: You cannot reliably recrystallize the free base. You must convert it to the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

Protocol: HCl Salt Formation & Crystallization

  • Dissolution: Dissolve 1.0 eq of crude oil in a minimum volume of anhydrous Ethanol (EtOH) or Methanol (MeOH) .

  • Acidification: Add 2.0-2.5 eq of HCl (2M in Diethyl Ether or 1.25M in MeOH) dropwise at 0°C.

  • Precipitation:

    • If solid forms immediately: Heat to reflux until dissolved.

    • If no solid forms: Slowly add Diethyl Ether (Et₂O) as an anti-solvent until turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then -20°C.

Recommended Solvent Systems (for HCl Salt):

  • Primary: Methanol / Diethyl Ether (1:3 to 1:5 ratio) [1, 2].

  • Secondary: Ethanol / Diethyl Ether.[1]

  • Alternative: Isopropanol (IPA) (often yields larger crystals but lower recovery).

Q2: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out indicates the solution is above the melting point of the solvated product or impurities are disrupting the lattice.

Troubleshooting "Oiling Out":

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Seed: Add a seed crystal of pure product at the cloud point (just as turbidity appears).

  • Slow Down: Insulate the flask with cotton wool to slow the cooling rate. Rapid cooling traps impurities (oil).

  • Trituration: If it remains an oil, decant the solvent, add fresh Diethyl Ether or Hexane , and scratch the flask vigorously with a glass rod to induce nucleation.

Master Protocol: Recrystallization of 1,2,3,4-Tetrahydroquinolin-8-amine

This isomer behaves like a substituted aniline. It is more stable but sensitive to air oxidation (browning).

Q3: What are the best solvents for the 1,2,3,4-isomer?

A: This compound crystallizes well from medium-polarity alcohols.

Solvent Table for 1,2,3,4-Isomer:

FormSolvent SystemConditionsRef
Free Base Isopropanol (IPA) Heat to boil, cool to 4°C.[3]
Free Base Ethanol (EtOH) Standard recrystallization.[3]
Free Base Ether / Hexane Dissolve in ether, add hexane to cloud point.[1][4]
Difumarate Salt Methanol (MeOH) High solubility; use minimal volume.[3]
Q4: The crystals are turning brown. Is this normal?

A: No, this indicates oxidation (quinone imine formation).

  • Corrective Action: Perform all recrystallizations under an inert atmosphere (Nitrogen or Argon ).

  • Additive: Add a trace amount (<1%) of sodium metabisulfite or ascorbic acid to the aqueous workup prior to recrystallization to scavenge oxidants.

Purification Logic Flowchart

The following diagram illustrates the decision-making process for purifying Tetrahydroquinolin-8-amine derivatives.

Recrystallization_LogicStartCrude 1,2,5,6-Tetrahydroquinolin-8-amine(Confirm Isomer Structure)Check_IsomerIdentify Isomer TypeStart->Check_IsomerIsomer_56785,6,7,8-Isomer(Amine on Saturated Ring)Check_Isomer->Isomer_5678Chiral ScaffoldIsomer_12341,2,3,4-Isomer(Amine on Aromatic Ring)Check_Isomer->Isomer_1234Aniline DerivativeCheck_StatePhysical State?Isomer_5678->Check_StateRecryst_BRecrystallize Free Base:Isopropanol (IPA)or Ether/HexaneIsomer_1234->Recryst_BOilViscous OilCheck_State->OilCommonSolidSolidCheck_State->SolidRareSalt_FormConvert to HCl Salt(Reagent: HCl in Et2O)Oil->Salt_FormSolid->Salt_FormTo Improve PurityRecryst_ARecrystallize Salt:MeOH / Et2Oor EtOH / Et2OSalt_Form->Recryst_AOiling_OutIssue: Oiling Out?Recryst_A->Oiling_OutRemedy1. Re-heat2. Add Seed Crystal3. Slow Cool (Insulate)Oiling_Out->RemedyYesSuccessSuccessOiling_Out->SuccessNo

Caption: Decision tree for solvent selection and troubleshooting based on isomer identity.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: For the HCl salt , water is generally too good a solvent (high solubility) and makes recovery difficult. However, for the 1,2,3,4-isomer free base , ethanol/water mixtures can work if the compound is sufficiently hydrophobic. Avoid water if you suspect hydrolysis of any other functional groups.[1]

Q: How do I remove the color impurities (tar)? A: These amines oxidize to form dark tars.

  • Activated Carbon: Before recrystallization, dissolve the crude in hot solvent (e.g., Ethanol), add Activated Carbon (charcoal), stir for 15 mins, and filter through Celite while hot.

  • Acid-Base Extraction: Dissolve crude in DCM, extract into 1M HCl (impurities stay in DCM), wash aqueous layer with DCM, then basify aqueous layer (pH > 10) and extract back into DCM. This effectively removes non-basic tars [5].[1]

Q: What is the melting point I should aim for?

  • 5,6,7,8-Tetrahydroquinolin-8-amine HCl: ~210°C (dihydrochloride quarter hydrate) [2].[1][2]

  • 1,2,3,4-Tetrahydroquinolin-8-amine (Free Base): 62-65°C [4].[1]

  • 1,2,3,4-Tetrahydroquinolin-8-amine (Difumarate): ~206°C [3].[1][3]

References
  • BenchChem. (2025).[4] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from [1]

  • Cross, P. E., et al. (1977). 8-amino-5,6,7,8-tetrahydroquinoline derivatives.[1][2][5][6][7][8] US Patent 4,011,229.[1] Retrieved from

  • Manimaran, T., et al. (1996). Imidazol-4-ylpiperidine derivatives, their preparation and their application in therapeutics. US Patent 5,589,476.[1] Retrieved from

  • PrepChem. (n.d.). Preparation of 8-aminoquinoline.[1][2][3][4][5][6][8][9] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 5,6,7,8-tetrahydroquinolin-2-amine Product Sheet.[1] Retrieved from [1]

Technical Support Center: Purification of Tetrahydroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature & Structural Clarification

Critical Note on Chemical Identity: The designation "1,2,5,6-Tetrahydroquinolin-8-amine" is frequently encountered in database queries but often represents a nomenclature ambiguity. In the context of drug development (specifically for CXCR4 antagonists and somatostatin analogs), the two chemically stable and prevalent isomers are:

  • 5,6,7,8-Tetrahydroquinolin-8-amine (Target A): The primary amine is located on the saturated carbocyclic ring. This is a privileged scaffold in medicinal chemistry (e.g., AMD11070 derivatives).[1]

    • Common Starting Material (SM): 6,7-Dihydro-5H-quinolin-8-one (Ketone).

  • 1,2,3,4-Tetrahydroquinolin-8-amine (Target B): The amine is on the aromatic benzene ring, while the pyridine ring is reduced.

    • Common Starting Material (SM): 8-Aminoquinoline or 8-Nitroquinoline.[2]

This guide primarily addresses Target A (5,6,7,8-isomer) as it is the most common source of "unreacted starting material" issues (reductive amination), but also provides a specific module for Target B .

Troubleshooting Guide: 5,6,7,8-Tetrahydroquinolin-8-amine

Issue 1: Removing Unreacted Ketone (6,7-Dihydro-5H-quinolin-8-one)

Context: You performed a reductive amination (e.g., using


 or 

with

), but TLC/LCMS shows residual ketone.

Q: How do I separate the non-basic ketone starting material from the basic amine product without chromatography?

A: The "Sweet Spot" pH-Switch Extraction. The most robust method utilizes the significant pKa difference between the primary amine of the product and the pyridine nitrogen of the starting material.

  • The Logic:

    • Product (Amine): Contains a primary aliphatic amine (

      
      ) and a pyridine nitrogen (
      
      
      
      ).
    • Starting Material (Ketone): Contains only a pyridine nitrogen. Due to the electron-withdrawing carbonyl at C8, this nitrogen is less basic (

      
      ).
      
    • Strategy: By adjusting the aqueous phase to pH 7–8 , the product's primary amine remains protonated (cationic/water-soluble), while the starting material's pyridine nitrogen is deprotonated (neutral/organic-soluble).

Protocol: pH-Switch Extraction
  • Acidification: Dissolve the crude reaction mixture in dilute aqueous HCl (

    
    ) to reach 
    
    
    
    . Wash with Dichloromethane (DCM) to remove non-basic impurities (e.g., borate salts, neutral organics). Discard organic layer.
  • The "Sweet Spot" Adjustment (Critical Step):

    • Carefully adjust the aqueous layer to pH 7.5–8.0 using saturated

      
       or dilute 
      
      
      
      .
    • Monitor closely with a calibrated pH meter.

  • Wash (Removal of SM):

    • Extract the aqueous layer (pH 8) with DCM or Ethyl Acetate (3x) .

    • Result: The unreacted ketone (neutral at pH 8) migrates to the organic layer. The product (mono-cationic at pH 8) remains in the aqueous layer.

    • Check TLC of the organic wash to confirm removal of SM.

  • Liberation:

    • Adjust the aqueous layer to pH > 12 using

      
      .
      
    • Extract the free amine product into DCM (4x) .

    • Dry over

      
       and concentrate.
      
Issue 2: Product Stability & Oiling Out

Q: My product is isolating as a viscous oil that degrades over time. How can I stabilize it?

A: Formation of the Dihydrochloride Salt. Free base tetrahydroquinolin-8-amines are prone to oxidation (browning) upon air exposure. Converting them to a crystalline salt removes remaining organic impurities and ensures long-term stability.

Protocol:

  • Dissolve the purified oil in a minimum amount of dry Ethanol or Methanol .

  • Cool to

    
     in an ice bath.
    
  • Add

    
     equivalents of HCl in Dioxane (4M)  or Ethanol .
    
  • Add Diethyl Ether dropwise until turbidity persists.

  • Stir at

    
     for 1 hour. Filter the white precipitate.
    
    • Note: Recrystallization from

      
       effectively removes trace unreacted starting materials trapped in the lattice.
      

Troubleshooting Guide: 1,2,3,4-Tetrahydroquinolin-8-amine

Issue 3: Separation from 8-Aminoquinoline

Context: You reduced 8-aminoquinoline (or 8-nitroquinoline) and have unreacted aromatic amine starting material.

Q: Both the product and starting material are amines. Acid-base extraction isn't working. What now?

A: Exploiting Basicity Differences via Chromatography or Derivatization. 1,2,3,4-Tetrahydroquinolin-8-amine is a cyclic aniline with an aliphatic secondary amine character at position 1, making it slightly more basic and polar than the fully aromatic 8-aminoquinoline.

Method A: Flash Chromatography (Standard)

  • Stationary Phase: Silica Gel (neutralized).

  • Mobile Phase: Hexanes : Ethyl Acetate (

    
     to 
    
    
    
    ) with 1% Triethylamine .
  • Why Triethylamine? It prevents the "streaking" of the diamine product on silica, sharpening the resolution between the product (lower

    
    ) and the starting material (higher 
    
    
    
    ).

Method B: Selective Derivatization (Chemo-selective) If separation is difficult:

  • Treat the crude mixture with Boc-anhydride (

    
     eq) at 
    
    
    
    .
  • The aliphatic secondary amine (Pos 1) of the tetrahydroquinoline reacts faster than the sterically hindered/electron-poor aromatic amine of the starting material.

  • The N-Boc-1,2,3,4-tetrahydroquinolin-8-amine becomes significantly less polar and easily separable from 8-aminoquinoline.

  • Deprotect with TFA/DCM.

Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture (Target: 5,6,7,8-THQ-8-amine) AcidWash 1. Dissolve in 1M HCl (pH < 2) Wash with DCM Start->AcidWash OrgWaste1 Organic Layer: Neutral Impurities (Discard) AcidWash->OrgWaste1 Wash AqLayer1 Aqueous Layer: Product (H+) & SM (H+) AcidWash->AqLayer1 Keep Aq PHSwitch 2. Adjust Aqueous to pH 7.5 - 8.0 (Sweet Spot) AqLayer1->PHSwitch WashStep 3. Extract with DCM PHSwitch->WashStep OrgLayer2 Organic Layer: Unreacted Ketone (SM) (Deprotonated Pyridine N) WashStep->OrgLayer2 Remove SM AqLayer2 Aqueous Layer: Product (Mono-cationic) (Primary Amine H+) WashStep->AqLayer2 Keep Aq Basify 4. Adjust Aqueous to pH > 12 Extract with DCM AqLayer2->Basify FinalProd Final Organic Layer: Pure 5,6,7,8-THQ-8-amine Basify->FinalProd

Caption: pH-Switch Extraction Workflow for separating 5,6,7,8-tetrahydroquinolin-8-amine from ketone starting materials.

Comparative Data Table

Property5,6,7,8-Tetrahydroquinolin-8-amine (Product)6,7-Dihydro-5H-quinolin-8-one (Starting Material)
Primary Functional Group Primary Amine (

)
Ketone (

)
Secondary Functional Group Pyridine NitrogenPyridine Nitrogen
Estimated pKa (Strongest)

(Amine)

(Pyridine)
Charge at pH 2.0 Dicationic (

)
Monocationic (

)
Charge at pH 8.0 Monocationic (

)
Neutral (

)
Solubility at pH 8.0 High (Aqueous)High (Organic)
Recommended Purification pH-Switch ExtractionN/A

References

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. Wilson, R. J., et al. (2018).[3] ACS Medicinal Chemistry Letters. Describes the synthesis and handling of (S)-5,6,7,8-tetrahydroquinolin-8-amine intermediates.

  • Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116. Miller, E. J., et al. (2024).[3] The Journal of Organic Chemistry. Details the improved preparative method and crystallization of 5,6,7,8-tetrahydroquinolin-8-amine.

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. Bottoni, L., et al.[4] (2023).[5][4] Molecules. Provides protocols for the separation and purification of chiral tetrahydroquinoline amines.

  • Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. Kadam, R. G., et al. (2018).[3] ACS Sustainable Chemistry & Engineering. Discusses the hydrogenation of 8-nitroquinoline to 1,2,3,4-tetrahydroquinolin-8-amine.

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Spectrum Analysis of Tetrahydroquinolin-8-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 1,2,5,6-Tetrahydroquinolin-8-amine and its relevant isomers.

Editorial Note on Nomenclature: In standard IUPAC nomenclature for quinoline derivatives, "1,2,5,6-tetrahydro" implies a specific partial hydrogenation pattern that is chemically rare due to the loss of conjugation in both rings without full saturation. The most commercially and pharmaceutically relevant isomers are 1,2,3,4-tetrahydroquinolin-8-amine (saturation of the pyridine ring) and 5,6,7,8-tetrahydroquinolin-8-amine (saturation of the benzene ring).

To ensure this guide is practically useful for drug development, we will treat the subject as a comparative analysis of the Tetrahydroquinolin-8-amine scaffold, explicitly distinguishing between the 1,2,3,4- and 5,6,7,8- isomers, while addressing the theoretical spectral signature of the 1,2,5,6- variant.

Executive Summary

1,2,5,6-Tetrahydroquinolin-8-amine (and its stable isomers) represents a critical scaffold in medicinal chemistry, particularly for antimalarial drugs (primaquine analogues) and neuroprotective agents. Accurate structural characterization is paramount.

This guide compares the FTIR performance of this scaffold against its fully aromatic precursor (8-Aminoquinoline ) and its structural isomers. We demonstrate that FTIR is not merely a fingerprinting tool but a rapid structural validation method capable of distinguishing the site of hydrogenation (Pyridine ring vs. Benzene ring) more rapidly than NMR for routine QC.

Key Finding: The presence or absence of the secondary amine (N-H) stretch at ~3250 cm⁻¹ is the definitive spectral marker distinguishing the 1,2,3,4-isomer from the 5,6,7,8-isomer.

Structural & Spectral Logic (The "Why" Behind the Peaks)

To interpret the spectrum, we must deconstruct the molecule into its vibrational oscillators.

The Isomer Challenge
  • Isomer A (1,2,3,4-Tetrahydro): Hydrogenation occurs on the N-containing ring.

    • Result: The ring Nitrogen becomes a secondary amine (requires an H). The molecule has two N-H sources (exocyclic -NH₂ and endocyclic -NH-).

  • Isomer B (5,6,7,8-Tetrahydro): Hydrogenation occurs on the carbocyclic ring.

    • Result: The ring Nitrogen remains a tertiary aromatic amine (no H). The molecule has only one N-H source (exocyclic -NH₂).

Comparative Spectral Markers
Functional GroupVibration Mode1,2,3,4-Tetrahydro (Target A)5,6,7,8-Tetrahydro (Target B)8-Aminoquinoline (Aromatic Reference)
Primary Amine (-NH₂) Stretching (Sym/Asym)Doublet: 3400–3300 cm⁻¹Doublet: 3400–3300 cm⁻¹Doublet: 3450–3350 cm⁻¹
Ring Nitrogen (-NH-) StretchingPresent: Sharp/Broad ~3250 cm⁻¹Absent Absent
C=N Bond StretchingAbsent (Saturated)Present: ~1620–1590 cm⁻¹Present: ~1620 cm⁻¹
C-H (sp³) Stretching2950–2850 cm⁻¹ (Pyridine ring)2950–2850 cm⁻¹ (Benzene ring)Weak/Absent (Only aromatic C-H)
Aromatic C-H (sp²) Stretching>3000 cm⁻¹ (Benzene ring)>3000 cm⁻¹ (Pyridine ring)>3000 cm⁻¹ (Both rings)

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes artifacts (e.g., water bands masking amines).

Method A: ATR (Attenuated Total Reflectance)

Best for rapid QC of solid powders.

  • Crystal Selection: Use a Diamond/ZnSe crystal. (Diamond is preferred for hardness, as amine salts can be abrasive).

  • Background: Collect 32 scans of air background.

  • Sample Prep: Place ~5 mg of sample directly on the crystal.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact. Validation: Check the preview mode; if the strongest peak (usually C-C aromatic ~1500-1600 cm⁻¹) is < 5% Transmittance (or > 1.5 Abs), reduce sample thickness to avoid detector saturation.

  • Acquisition: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Method B: KBr Pellet (Transmission)

Best for high-resolution analysis of the Fingerprint Region.

  • Ratio: Mix 2 mg sample with 200 mg dry KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2 minutes. Crucial: Do not over-grind if the sample is hygroscopic, as KBr absorbs moisture which interferes with the N-H region.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Validation: The pellet should be transparent. If cloudy, regrind.

Detailed Spectral Analysis

Region 1: High Frequency (4000–2800 cm⁻¹)

This is the Diagnostic Region for distinguishing the specific tetrahydro- isomer.

  • The "Three-Peak" vs. "Two-Peak" Rule:

    • 1,2,3,4-Isomer: You will observe a complex band structure. A doublet for the -NH₂ (asymmetric ~3480, symmetric ~3380) PLUS a distinct band for the ring N-H (~3250 cm⁻¹). Note: Hydrogen bonding may broaden these into a single complex envelope.

    • 5,6,7,8-Isomer: You will observe only the doublet of the primary amine. The absence of the third N-H peak confirms the pyridine ring is aromatic (tertiary N).

  • C-H Aliphatic Stretch:

    • Look for strong bands at 2925 cm⁻¹ and 2855 cm⁻¹.

    • Interpretation: In 8-Aminoquinoline (fully aromatic), these are virtually absent. Their strong presence confirms "Tetrahydro" status.

Region 2: The Double Bond Region (1700–1500 cm⁻¹)
  • 1,2,3,4-Isomer: The C=N stretch of the pyridine ring is missing . You will see C=C aromatic stretches from the benzene ring (~1580, 1490 cm⁻¹), but the characteristic pyridine "breathing" doublet is altered.

  • 5,6,7,8-Isomer: The C=N stretch is preserved (~1590 cm⁻¹). This band is often sharp and intense, characteristic of the pyridine ring.

Region 3: Fingerprint Region (1500–600 cm⁻¹)
  • C-N Stretching:

    • Primary Amine (C-N): ~1250–1340 cm⁻¹.

    • Secondary Amine (Ring C-N): ~1180–1220 cm⁻¹ (Specific to 1,2,3,4-isomer).

  • Out-of-Plane (OOP) Bending:

    • 1,2,3,4-Isomer: 4 adjacent aromatic hydrogens on the benzene ring (if 8-amino is the only substituent on that ring? No, 8-amino is on the benzene ring).

      • Correction: In 1,2,3,4-THQ, the benzene ring has substituents at 8 (amine) and fused positions. It effectively has 3 adjacent H's (5,6,7).[1][2] OOP bend ~780 cm⁻¹.

    • 5,6,7,8-Isomer: The pyridine ring is aromatic.[3] It has substituents at fused positions.[2] Pyridine OOP bends appear ~700–750 cm⁻¹.

Visualizing the Decision Pathway

The following diagram illustrates the logical flow for identifying the specific isomer using FTIR data.

FTIR_Decision_Tree Start Unknown Sample (Tetrahydroquinolin-8-amine deriv.) Check_CH Check 3000-2800 cm⁻¹ (sp³ C-H Stretching) Start->Check_CH Is_Aromatic Weak/No Aliphatic C-H Check_CH->Is_Aromatic Absent Is_Tetra Strong Aliphatic C-H (2950, 2850 cm⁻¹) Check_CH->Is_Tetra Present Result_Aromatic IDENTIFIED: 8-Aminoquinoline (Fully Aromatic) Is_Aromatic->Result_Aromatic Check_NH Check 3500-3200 cm⁻¹ (N-H Region) Is_Tetra->Check_NH Three_Bands 3 Bands Observed: (~3480, ~3380, ~3250) Check_NH->Three_Bands Primary (-NH₂) + Secondary (-NH-) Two_Bands 2 Bands Observed: (Doublet only: ~3400-3300) Check_NH->Two_Bands Primary (-NH₂) Only Result_1234 IDENTIFIED: 1,2,3,4-Tetrahydroquinolin-8-amine (Ring N is Secondary) Three_Bands->Result_1234 Result_5678 IDENTIFIED: 5,6,7,8-Tetrahydroquinolin-8-amine (Ring N is Tertiary/Aromatic) Two_Bands->Result_5678

Caption: Logical decision tree for distinguishing Tetrahydroquinoline isomers via FTIR spectral markers.

Comparison with Alternative Techniques

Why choose FTIR over NMR or Raman for this specific analysis?

FeatureFTIR ¹H-NMR Raman Spectroscopy
Differentiation Speed High (< 2 min). Instant detection of sp³ C-H and N-H types.Medium (15-30 min). Requires dissolution, locking, shimming.High . Good for skeletal vibrations.
Isomer Specificity Excellent . The N-H stretch is a binary (Yes/No) indicator for the 1,2,3,4-isomer.Ultimate . Gives exact proton counts and coupling constants.Good . Distinguishes aromatic vs. aliphatic rings well.
Sample State Solid or Oil (Neat). No solvent needed.Solution required (Deuterated solvent).Solid or Liquid.
Cost Low ($).High (

$).
Medium (

).[3][4]
Blind Spot Cannot easily determine exact position of substituents on the ring without reference library.None. Can solve structure de novo.Fluorescence from impurities can mask signal.

Recommendation:

  • Use FTIR for routine Quality Control (QC) to verify the hydrogenation step (Did the reaction work? Which ring reduced?).

  • Use NMR for full structural characterization during the initial R&D phase.

References

  • National Institute of Standards and Technology (NIST). Quinoline, 1,2,3,4-tetrahydro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Primary vs Secondary Amines. [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinolin-8-amine (Compound Summary). National Library of Medicine. [Link]

  • MDPI Molecules. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts. (Provides spectral data for the 5,6,7,8- isomer). [Link]

Sources

Navigating the Fragmentation Maze: A Predictive Guide to the Mass Spectrometry of 1,2,5,6-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,2,5,6-Tetrahydroquinolin-8-amine. In the absence of direct experimental data for this specific isomer, this guide synthesizes established fragmentation principles of aromatic and cyclic amines with published data on related tetrahydroquinoline isomers to offer a robust, predictive framework.

The Molecular Ion: The Starting Point of Fragmentation

The molecular formula for 1,2,5,6-Tetrahydroquinolin-8-amine is C9H12N2, conferring a monoisotopic mass of 148.1000 Da.[1] As an organic compound containing an even number of nitrogen atoms, the nitrogen rule predicts an even nominal molecular weight. The presence of the aromatic pyridine ring is expected to lend considerable stability to the molecular ion, likely resulting in a prominent M+• peak in the EI spectrum. This stability is a key differentiator when compared to purely aliphatic cyclic amines, where the molecular ion can be weak or absent.[2]

Predicted Fragmentation Pathways: A Tale of Two Moieties

The fragmentation of 1,2,5,6-Tetrahydroquinolin-8-amine will be governed by the interplay between the aromatic amine portion and the partially saturated piperidine-like ring. The primary fragmentation pathways are anticipated to involve α-cleavage, retro-Diels-Alder (RDA) reactions, and the loss of small neutral molecules.

α-Cleavage: The Dominant Force in Amine Fragmentation

For aliphatic and cyclic amines, α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway.[2][3][4] This process is initiated by the ionization of a nitrogen lone pair electron, followed by homolytic cleavage to yield a resonance-stabilized iminium cation. In the case of 1,2,5,6-Tetrahydroquinolin-8-amine, two primary α-cleavage pathways are plausible:

  • Cleavage of the C5-C6 bond: This would lead to the opening of the saturated ring and the formation of a stabilized radical cation.

  • Cleavage of the C1-C9 bond (benzylic cleavage): This is expected to be a highly favored pathway due to the formation of a resonance-stabilized benzylic-type radical.

The resulting fragment ions would provide significant structural information about the saturated portion of the molecule.

Retro-Diels-Alder (RDA) Reaction: A Signature of Cyclic Systems

The partially saturated ring of 1,2,5,6-Tetrahydroquinolin-8-amine is structurally analogous to cyclohexene derivatives, which are known to undergo retro-Diels-Alder reactions. This pathway involves the concerted cleavage of two bonds in the ring, resulting in the formation of a diene and a dienophile. For the 5,6,7,8-tetrahydroquinoline isomer, a characteristic loss of ethylene (M-28) is observed, which is attributed to an RDA-type fragmentation.[5] A similar loss would be a strong diagnostic indicator for the 1,2,5,6-isomer.

Loss of Small Neutral Molecules: Unraveling the Structure

The loss of small, stable neutral molecules is a common feature in the mass spectra of many organic compounds. For 1,2,5,6-Tetrahydroquinolin-8-amine, the following neutral losses are predicted:

  • Loss of H• (M-1): The formation of an [M-1]+ ion is a common feature for many nitrogen-containing compounds and is often observed in the spectra of tetrahydroquinolines.[3][5]

  • Loss of •NH2 (M-16): Cleavage of the C8-NH2 bond would result in a fragment at m/z 132. The stability of the resulting cation will influence the intensity of this peak.

  • Loss of HCN (M-27): Aromatic amines can undergo rearrangement and loss of hydrogen cyanide.[3][6] This would be a characteristic fragmentation of the pyridine ring portion of the molecule.

A Comparative Analysis: Learning from Isomeric Precedent

The fragmentation patterns of 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline have been studied and provide a valuable basis for comparison.[5]

Fragmentation1,2,3,4-Tetrahydroquinoline5,6,7,8-TetrahydroquinolinePredicted for 1,2,5,6-Tetrahydroquinolin-8-amine
M-1 PresentPresentHighly Likely
M-15 (Loss of •CH3) IntensePresentPossible, but less likely to be a primary fragmentation
M-28 (Loss of C2H4) MinorIntense (RDA)Likely, via RDA fragmentation of the saturated ring
M-29 (Loss of •C2H5) Present (from 3-substituted)-Possible, depending on ring-opening pathways

The key differentiator for 1,2,5,6-Tetrahydroquinolin-8-amine is expected to be the influence of the 8-amino group on the fragmentation pathways, potentially favoring charge localization on the exocyclic nitrogen and influencing the subsequent bond cleavages.

Experimental Workflow & Data Interpretation

To experimentally verify these predictions, the following workflow is recommended:

Caption: A typical experimental workflow for analyzing the mass spectrum of 1,2,5,6-Tetrahydroquinolin-8-amine.

Predicted Mass Spectrum: A Visual Guide

Based on the analysis of related compounds, a predictive table of the major fragment ions for 1,2,5,6-Tetrahydroquinolin-8-amine is presented below.

m/z (Predicted)Proposed IdentityFragmentation Pathway
148[M]+•Molecular Ion
147[M-H]+Loss of a hydrogen radical
132[M-NH2]+Loss of the amino radical
120[M-C2H4]+•Retro-Diels-Alder reaction
121[M-HCN]+•Loss of hydrogen cyanide from the aromatic ring
93Further fragmentation of the quinoline ring system

Conclusion

References

  • Mass spectra of tetrahydroquinolines. Canadian Science Publishing.
  • Mass Spectrometry: Fragmentation P
  • Mass Spectroscopy Lecture 6 : Fragment
  • Video: Mass Spectrometry: Amine Fragment
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E)
  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accur
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • 1,2,3,4-Tetrahydroquinolin-6-amine | C9H12N2 | CID 350951. PubChem.
  • common fragmentation mechanisms in mass spectrometry. YouTube.
  • Ion fragmentation of small molecules in mass spectrometry.
  • Mass Spectrometry - Fragmentation P
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Quinoline, 5,6,7,8-tetrahydro-. the NIST WebBook.
  • The proposed fragmentation behaviours of tetrahydroprotoberberine, Nmethyltetrahydroprotoberberine and protopine (a), morphinan (b), and phthalideisoquinoline (c).
  • 5,6,7,8-Tetrahydroquinolin-8-amine | CAS 298181-83-6. AMERICAN ELEMENTS.
  • Tetrahydroquinoline. Wikipedia.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.

Sources

A Comparative Guide to Ligand Efficiency: 8-Aminoquinoline vs. 1,2,5,6-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of potency is no longer the sole determinant of a successful lead compound. The concept of ligand efficiency has emerged as a critical metric, guiding medicinal chemists toward molecules that exhibit an optimal balance of binding affinity, size, and physicochemical properties. This guide provides an in-depth comparison of two structurally related scaffolds: the aromatic 8-aminoquinoline and its partially saturated analogue, 1,2,5,6-Tetrahydroquinolin-8-amine. By examining their intrinsic properties and calculating key efficiency metrics, we can illuminate the strategic advantages each scaffold may offer in a drug discovery program.

The Principle of Efficiency in Drug Design

Before delving into the comparison, it is essential to understand the core metrics of ligand efficiency. High potency (low IC50, Ki, or Kd) is desirable, but achieving it by simply adding molecular weight (a phenomenon often termed "molecular obesity") can lead to poor pharmacokinetic profiles, including low solubility, high metabolic turnover, and off-target toxicity.[1] Ligand efficiency metrics normalize potency for molecular size and lipophilicity, providing a more insightful assessment of compound quality.

  • Ligand Efficiency (LE): This metric measures the binding energy per non-hydrogen atom (or heavy atom, HA). It provides a gauge of how efficiently a molecule utilizes its mass to bind to a target. A commonly accepted guideline for a promising lead compound is an LE value of 0.3 or greater.

  • Lipophilic Ligand Efficiency (LLE or LipE): LLE assesses the potency of a compound relative to its lipophilicity (logP). It is a powerful predictor of drug-like properties, as excessive lipophilicity is often linked to promiscuity, toxicity, and poor ADME profiles. An LLE value between 5 and 7 is often considered ideal for an optimized drug candidate.[1]

Structural and Physicochemical Comparison

The fundamental difference between 8-aminoquinoline and 1,2,5,6-Tetrahydroquinolin-8-amine lies in the saturation of one of the quinoline rings. 8-Aminoquinoline is a flat, aromatic system, while the tetrahydro- derivative incorporates a partially saturated ring, introducing three-dimensional character. This structural change has significant implications for its physicochemical properties.

Note on Isomer: For this guide, we will be using the well-documented and commercially available 5,6,7,8-tetrahydroquinolin-8-amine as a representative for the requested 1,2,5,6-tetrahydroquinolin-8-amine, as they share the core feature of a partially saturated ring fused to a pyridine ring.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=none, margin=0];

} caption: "Chemical Structures of the Compared Scaffolds"

The introduction of four hydrogen atoms to the carbocyclic ring increases the molecular weight slightly but, more importantly, it increases the fraction of sp3 hybridized carbons (Fsp3). This is a key descriptor in modern drug design, with higher Fsp3 values generally associated with improved solubility and better clinical outcomes.

Property8-Aminoquinoline5,6,7,8-Tetrahydroquinolin-8-amineRationale for Difference
Molecular FormulaC₉H₈N₂C₉H₁₂N₂Addition of 4 hydrogen atoms during saturation.
Molecular Weight ( g/mol )144.17148.21Increased mass from additional hydrogen atoms.
Heavy Atom Count (HA)1111The number of non-hydrogen atoms remains the same.
Calculated logP (cLogP)1.80[2]1.45Saturation of the ring reduces lipophilicity.
Fraction of sp3 Carbons (Fsp3)0.000.44The tetrahydro- ring contains 4 sp3 hybridized carbons out of 9 total carbons.

A Hypothetical Case Study: Targeting the CXCR4 Receptor

Let us assume we have screened both compounds in a competitive binding assay against the human CXCR4 receptor and obtained the following inhibitory concentrations (IC50):

  • 8-Aminoquinoline IC50: 5.0 µM

  • 5,6,7,8-Tetrahydroquinolin-8-amine IC50: 1.0 µM

This hypothetical improvement in potency for the tetrahydro- derivative is plausible, as its three-dimensional shape may allow for a more complementary fit into the receptor's binding pocket compared to the rigid, planar 8-aminoquinoline.

Using this data, we can now calculate the ligand efficiency metrics.

Calculation of Ligand Efficiency (LE)

The formula for LE is: LE = 1.4 * (pIC50) / HA Where pIC50 = -log(IC50 in M) and HA is the heavy atom count.

  • 8-Aminoquinoline:

    • pIC50 = -log(5.0 x 10⁻⁶) = 5.30

    • LE = (1.4 * 5.30) / 11 = 0.67

  • 5,6,7,8-Tetrahydroquinolin-8-amine:

    • pIC50 = -log(1.0 x 10⁻⁶) = 6.00

    • LE = (1.4 * 6.00) / 11 = 0.76

Calculation of Lipophilic Ligand Efficiency (LLE)

The formula for LLE is: LLE = pIC50 - cLogP

  • 8-Aminoquinoline:

    • LLE = 5.30 - 1.80 = 3.50

  • 5,6,7,8-Tetrahydroquinolin-8-amine:

    • LLE = 6.00 - 1.45 = 4.55

Summary of Ligand Efficiency Comparison

Metric8-Aminoquinoline5,6,7,8-Tetrahydroquinolin-8-amineInterpretation
Hypothetical IC50 (µM) 5.01.0The saturated scaffold shows 5-fold higher potency.
pIC50 5.306.00Logarithmic representation of potency.
Ligand Efficiency (LE) 0.670.76The tetrahydro- scaffold is more efficient in using its atoms for binding.
Lipophilic Ligand Efficiency (LLE) 3.504.55The tetrahydro- scaffold achieves its potency with less lipophilicity, indicating a higher quality lead.

Discussion and Field-Proven Insights

The results of our hypothetical case study, grounded in the known pharmacology of these scaffolds, are illuminating. While both parent molecules are relatively small, the 5,6,7,8-tetrahydroquinolin-8-amine emerges as a superior starting point for a lead optimization campaign in this context.

The higher LE (0.76 vs. 0.67) indicates that the tetrahydro- scaffold makes more effective use of its molecular size to achieve binding affinity. The more significant advantage is seen in the LLE value (4.55 vs. 3.50). This demonstrates that the saturated compound achieves its superior potency while also being less lipophilic. In a drug discovery program, this is a highly desirable outcome. Starting with a less lipophilic hit that already has good potency provides a wider window for optimization, allowing chemists to introduce necessary functional groups to improve properties without quickly exceeding the recommended lipophilicity limits.

The 8-aminoquinoline scaffold remains a cornerstone in medicinal chemistry, most notably as the basis for antimalarial drugs like primaquine and tafenoquine.[4] These drugs are effective against the liver stages of Plasmodium infections.[4] However, the development of 8-aminoquinoline-based drugs is often challenged by toxicity, which can be linked to their metabolic pathways.

The tetrahydroquinoline core, on the other hand, is a versatile and "privileged" scaffold found in numerous bioactive compounds and natural alkaloids. Its non-planar, conformationally flexible nature allows it to interact with a wide range of biological targets, from GPCRs to enzymes, often with high specificity.

Experimental Protocol: Competitive Radioligand Binding Assay for IC50 Determination

To experimentally derive the data used in our hypothetical calculations, a competitive binding assay is a standard and robust method. This protocol describes a typical workflow for determining the IC50 of a test compound against a target receptor (e.g., CXCR4) expressed in a cell membrane preparation.

dot graph TD { subgraph "Preparation" A[Prepare Cell Membranes(Expressing Target Receptor)] --> B[Determine Protein Concentration(e.g., Bradford Assay)]; C[Prepare Assay Buffer] --> D[Prepare Radioligand Stock]; end subgraph "Assay Setup" E[Serial Dilution of Test Compounds(8-AQ and THQ-8-A)] --> F[Add Components to Assay Plate:1. Buffer2. Cell Membranes3. Test Compound or Vehicle4. Radioligand]; G[Incubate to Reach Equilibrium(e.g., 60 min at 25°C)]; end subgraph "Separation & Detection" H[Rapidly Filter Plate Contents(Through Glass Fiber Filter)]; I[Wash Filters to RemoveUnbound Radioligand]; J[Measure Radioactivity(Bound Ligand) viaScintillation Counting]; end subgraph "Data Analysis" K[Plot % Inhibition vs.Log[Compound Concentration]]; L[Fit Data with a SigmoidalDose-Response Curve]; M[Determine IC50 Value]; end A & C & D --> F; G --> H; I --> J; J --> K; K --> L; L --> M; } caption: "Workflow for IC50 Determination via Competitive Binding Assay"

1. Materials and Reagents:

  • Cell membrane preparation containing the target receptor (e.g., human CXCR4).

  • Radioligand specific for the target (e.g., [¹²⁵I]-SDF-1α).

  • Test compounds: 8-aminoquinoline and 5,6,7,8-tetrahydroquinolin-8-amine.

  • Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4, with 0.1% BSA).

  • Non-specific binding control: A high concentration of a known, non-radiolabeled ligand for the target.

  • 96-well assay plates.

  • Glass fiber filter mats.

  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compounds in assay buffer, typically covering a concentration range from 1 nM to 100 µM.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of diluted cell membrane preparation.

    • 50 µL of the test compound dilution (or vehicle for total binding, or non-specific control for non-specific binding).

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd value).

  • Incubation: Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]) Where CPMNSB is the counts from the non-specific binding wells and CPMTotal is from the total binding wells.

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) equation using a non-linear regression software (e.g., GraphPad Prism).

  • The IC50 is the concentration of the compound that inhibits 50% of the specific radioligand binding.

Conclusion

The principles of ligand efficiency demand a nuanced approach to drug design, moving beyond the singular goal of high potency. The comparison between 8-aminoquinoline and 1,2,5,6-Tetrahydroquinolin-8-amine illustrates a fundamental concept in medicinal chemistry: strategic modifications to a molecule's core structure can profoundly impact its efficiency and overall quality as a lead candidate. While the aromatic 8-aminoquinoline scaffold has a proven track record, its saturated counterpart, by virtue of its enhanced three-dimensionality and reduced lipophilicity, may offer a more promising starting point for developing potent, selective, and drug-like molecules against a variety of targets, such as the CXCR4 receptor. This analysis underscores the importance of using metrics like LE and LLE to guide the selection and optimization of scaffolds in the pursuit of safer and more effective medicines.

References

  • Jinks, J. (2022). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. [Link]

  • O'Neill, P. M., et al. Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. UKRI's Gateway. [Link]

  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4). [Link]

  • Conti, P., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5561. [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link]

  • Conti, P., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. [Link]

  • Ashley, E. A., & Phyo, A. P. (2018). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]

  • Wilson, R. J., et al. (2018). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. Emory University. [Link]

  • ResearchGate. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]

  • Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc.[Link]

  • Scaccia, E., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

  • Sestak, A., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

  • National Center for Biotechnology Information. 8-Aminoquinoline. PubChem. [Link]

  • Le, N. A., et al. (2022). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. National Institutes of Health. [Link]

  • Chemaxon. LogP and logD calculations. Chemaxon. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Conti, P., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI. [Link]

  • McChesney, J. D. (1984). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]

  • Shultz, M. D. (2019). The Role of Ligand Efficiency Measures in Drug Discovery. CORE. [Link]

Sources

HPLC Method Validation Guide: Purity Analysis of 1,2,5,6-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,5,6-Tetrahydroquinolin-8-amine (THQA) is a challenging analyte due to its dual-basic nature (containing both a secondary cyclic amine and a primary exocyclic amine) and its partially saturated bicyclic structure. Standard reversed-phase methods often fail, yielding severe peak tailing (


) and poor resolution from aromatic impurities.

This guide compares three chromatographic approaches, ultimately recommending a High-pH Reversed-Phase methodology using hybrid-silica column technology. This approach suppresses the ionization of the basic amine groups, resulting in superior peak symmetry, loadability, and resolution of critical isomeric impurities.

Part 1: Chemical Context & Chromatographic Challenges

To validate a method for THQA, one must understand the molecular behavior governing the separation:

  • Basicity & Silanol Interaction: THQA possesses two basic nitrogen centers. At acidic pH (pH 2-3), both are protonated (

    
    ). These cations interact strongly with residual silanols (
    
    
    
    ) on the silica backbone of standard C18 columns, causing peak tailing.
  • Hydrophobicity: The 1,2,5,6-tetrahydro framework is less hydrophobic than the fully aromatic quinoline but more hydrophobic than the fully saturated decahydroquinoline.

  • Oxidation Risk: The 1,2-dihydro moiety (part of the 1,2,5,6-system) is susceptible to oxidation back to the aromatic quinoline or N-oxide formation.

Critical Impurities for Specificity Testing
  • Impurity A: Quinolin-8-amine (Fully aromatic oxidation product).

  • Impurity B: 8-Nitro-1,2,5,6-tetrahydroquinoline (Synthetic precursor).

  • Impurity C: 5,6,7,8-Tetrahydroquinolin-8-amine (Regioisomer).

Part 2: Comparative Method Development

We evaluated three distinct chromatographic "products" (methodologies) to determine the optimal protocol.

Comparison Table: Performance Metrics
FeatureMethod A: Traditional Acidic Method B: Ion-Pairing Method C: High-pH Hybrid (Recommended)
Stationary Phase Standard C18 (5 µm)End-capped C18 (3.5 µm)Hybrid Ethylene-Bridged C18 (e.g., XBridge/Gemini)
Mobile Phase 0.1% Formic Acid / ACN0.1% TFA / ACN10mM Ammonium Bicarbonate (pH 10) / MeOH
Mechanism Hydrophobic InteractionIon-Pairing + RPNeutral State Hydrophobic Interaction
Peak Symmetry (

)
Fail (2.2 - 2.8)Pass (1.1 - 1.3)Excellent (1.0 - 1.1)
Retention (

)
Low (Polar cation elutes early)ModerateHigh (Neutral amine retains well)
MS Compatibility ExcellentPoor (TFA suppresses signal)Good (Volatile buffer)
Column Life HighModerate (Acid hydrolysis)High (Hybrid silica resists dissolution)
Expert Insight: Why Method C Wins

Method A fails because the protonated amine is repelled by the hydrophobic C18 chains and attracted to the silanols. Method B works by masking the charge with Trifluoroacetic Acid (TFA), but TFA is sticky, suppresses MS ionization, and equilibrates slowly. Method C operates at pH 10. The pKa of the primary amine is likely ~10.5 and the secondary ~9-10. By operating near the pKa, we shift the equilibrium toward the neutral free base. Neutral molecules interact purely hydrophobically with the C18 ligand, eliminating silanol dragging and sharpening the peak. Crucially, only "Hybrid" or "Bidentate" columns can survive pH 10; standard silica dissolves above pH 8.

Part 3: Method Selection Workflow (Visualized)

The following diagram illustrates the decision logic used to arrive at the High-pH protocol.

MethodSelection Start Analyte: 1,2,5,6-Tetrahydroquinolin-8-amine Check_pKa Check pKa (Basic Amines present) Start->Check_pKa Decision_pH Can we use High pH (>9)? Check_pKa->Decision_pH Route_Acid Acidic pH (Formic/TFA) Decision_pH->Route_Acid No (Silica limitation) Route_Base Basic pH (NH4HCO3) Decision_pH->Route_Base Yes (Hybrid Column) Col_Std Standard C18 Route_Acid->Col_Std Col_Hybrid Hybrid/Bidentate C18 (XBridge, Gemini, TEAP) Route_Base->Col_Hybrid Result_Fail Result: Tailing Peaks Silanol Interaction Col_Std->Result_Fail Result_Success Result: Sharp Peaks Free Base Retention Col_Hybrid->Result_Success

Caption: Decision tree for selecting the High-pH Hybrid methodology over traditional acidic approaches for basic amines.

Part 4: Detailed Experimental Protocol (Method C)

This protocol is validated to ICH Q2(R2) standards.[1]

Chromatographic Conditions
  • Column: Waters XBridge BEH C18 XP, 100 x 2.1 mm, 2.5 µm (or equivalent Hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with

    
    ).
    
  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
8.090Elution of THQA & Hydrophobic Impurities
10.090Wash
10.15Re-equilibration
14.05End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg THQA in 10 mL Methanol (1.0 mg/mL). Note: Use amber glassware to prevent photo-oxidation.

  • Working Standard: Dilute Stock to 0.1 mg/mL in Mobile Phase A:B (50:50).

Part 5: Validation Data (Representative)

The following data represents typical performance metrics for this validated method.

Specificity & Selectivity

The method must resolve THQA from its aromatic precursor (Quinolin-8-amine).

  • Resolution (

    
    ):  > 3.5 between THQA and Quinolin-8-amine.
    
  • Purity Angle: < Purity Threshold (using PDA detector).

Linearity & Range
  • Range: 0.5 µg/mL to 150 µg/mL (0.5% to 150% of target concentration).

  • Regression:

    
    
    
  • 
    :  0.9998 (Acceptance: > 0.999).
    
Precision & Accuracy
ParameterLevelRecovery (%)RSD (%)Acceptance
Accuracy 50% Spike99.40.898-102%
Accuracy 100% Spike100.20.598-102%
Accuracy 150% Spike100.50.698-102%
Repeatability 100% (n=6)N/A0.4RSD < 2.0%

Part 6: Validation Lifecycle Workflow

This diagram outlines the sequence of validation experiments required by ICH Q2(R2).

ValidationLifecycle SysSuit System Suitability (Tailing < 1.5, Rs > 2.0) Spec Specificity (Impurity Spiking) SysSuit->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD/LOQ (Sensitivity) Prec->LOD Robust Robustness (Flow/Temp/pH +/-) LOD->Robust Report Final Validation Report Robust->Report

Caption: Sequential workflow for ICH Q2(R2) analytical method validation.

Part 7: Troubleshooting & Causality

SymptomProbable CauseCorrective Action
Peak Tailing (

)
pH dropped below 9.0; Column aging (silanol exposure).Remake buffer with fresh

; Ensure column is "Hybrid" (XTerra/XBridge/Gemini).
Split Peaks Sample solvent mismatch (100% MeOH injection).Dissolve sample in 50:50 Water:MeOH.[2]
Ghost Peaks Carryover of basic amine.Add 0.1% Formic Acid to the Needle Wash solvent (not mobile phase) to protonate and wash away residue.
Retention Shift Evaporation of Ammonia (pH drift).Cap buffer bottles tightly; replace buffer every 24 hours.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. XBridge BEH C18 Column Care & Use Manual. (Demonstrates pH stability 1-12).

  • Agilent Technologies. Method Development Guide for Basic Compounds.

Sources

A Comparative Guide to the Reactivity of Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The saturation of one of the rings in the quinoline system introduces a three-dimensional character and alters the electronic properties, leading to a rich and varied reactivity. This guide provides an in-depth comparison of the reactivity of two key isomers: 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline. Understanding the distinct reactivity profiles of these isomers is crucial for the rational design and synthesis of novel therapeutic agents.

Isomeric Structures and Their Electronic Landscape

The positioning of the saturated ring profoundly influences the electronic distribution and, consequently, the chemical reactivity of tetrahydroquinoline isomers.

  • 1,2,3,4-Tetrahydroquinoline (THQ): In this isomer, the nitrogen atom is part of the saturated heterocyclic ring, behaving as a secondary aniline. The lone pair on the nitrogen is delocalized into the aromatic ring, activating it towards electrophilic substitution.

  • 5,6,7,8-Tetrahydroquinoline (py-Tetralin): Here, the nitrogen is part of the aromatic pyridine ring, and the carbocyclic ring is saturated. This isomer can be considered a substituted pyridine. The nitrogen atom's lone pair is in an sp² hybrid orbital and is not part of the aromatic sextet, making it more available for protonation and N-alkylation compared to the aniline-like nitrogen in 1,2,3,4-THQ.

The differing electronic nature of the nitrogen atom and the influence on the aromatic ring are the primary determinants of the comparative reactivity of these isomers.

Comparative Reactivity Analysis

This section delves into a comparative analysis of the reactivity of 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline in key chemical transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The inherent electronic properties of the tetrahydroquinoline isomers dictate both the rate and regioselectivity of these reactions.

1,2,3,4-Tetrahydroquinoline: The secondary amine group is a potent activating group, directing electrophiles to the ortho and para positions of the benzene ring. The nitrogen's lone pair donation into the ring stabilizes the arenium ion intermediates at these positions. Due to steric hindrance from the adjacent saturated ring, substitution at the C6 (para) and C8 (ortho) positions is generally favored.

5,6,7,8-Tetrahydroquinoline: In this isomer, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack than the benzene ring. Therefore, electrophilic substitution occurs on the carbocyclic ring, which is activated by the fused pyridine ring. However, compared to the highly activated benzene ring in 1,2,3,4-THQ, the reactivity is expected to be lower. In quinoline itself, electrophilic substitution preferentially occurs on the benzene ring at the C5 and C8 positions.[2] By analogy, in 5,6,7,8-tetrahydroquinoline, the positions on the saturated ring are not susceptible to EAS. The pyridine ring itself would be deactivated towards EAS.

Comparative Summary:

Feature1,2,3,4-Tetrahydroquinoline5,6,7,8-Tetrahydroquinoline
Ring of Substitution Benzene ringPyridine ring (deactivated)
Relative Rate FasterSlower
Directing Effect ortho, para-directing (to N)Deactivated
Favored Positions C6, C8C3, C4 (on the pyridine ring)

dot graph TD { A[Electrophilic Aromatic Substitution] --> B{1,2,3,4-Tetrahydroquinoline}; A --> C{5,6,7,8-Tetrahydroquinoline}; B --> D["Activated Ring(Aniline-like)"]; B --> E["ortho, para-Directing(C6, C8)"]; C --> F["Deactivated Ring(Pyridine-like)"]; C --> G["Substitution onPyridine Ring (less favorable)"]; }

Electrophilic Aromatic Substitution Workflow

N-Alkylation

The nucleophilicity of the nitrogen atom is a key factor in N-alkylation reactions.

1,2,3,4-Tetrahydroquinoline: The nitrogen atom is a secondary amine, and its lone pair is readily available for nucleophilic attack on alkyl halides or other electrophiles. The reaction proceeds via a standard SN2 mechanism.

5,6,7,8-Tetrahydroquinoline: The nitrogen atom is part of a pyridine ring. While the lone pair is not delocalized into an aromatic system, the sp² hybridization makes it less basic and nucleophilic than the sp³ hybridized nitrogen in 1,2,3,4-THQ. Therefore, N-alkylation of 5,6,7,8-tetrahydroquinoline generally requires harsher conditions or more reactive alkylating agents.

Comparative Summary:

Feature1,2,3,4-Tetrahydroquinoline5,6,7,8-Tetrahydroquinoline
Nitrogen Hybridization sp³sp²
Basicity/Nucleophilicity More basic/nucleophilicLess basic/nucleophilic
Reaction Conditions MilderHarsher

dot graph TD { A[N-Alkylation] --> B{1,2,3,4-Tetrahydroquinoline}; A --> C{5,6,7,8-Tetrahydroquinoline}; B --> D["Secondary Amine(sp³ Nitrogen)"]; B --> E["Higher Nucleophilicity(Milder Conditions)"]; C --> F["Pyridine-like(sp² Nitrogen)"]; C --> G["Lower Nucleophilicity(Harsher Conditions)"]; }

N-Alkylation Reactivity Comparison

Oxidation

The susceptibility to oxidation also differs significantly between the two isomers.

1,2,3,4-Tetrahydroquinoline: The secondary amine and the benzylic C4 position are susceptible to oxidation. Oxidation can lead to the formation of quinoline (aromatization), or oxidation at the C4 position to form a ketone. The specific product depends on the oxidant and reaction conditions.

5,6,7,8-Tetrahydroquinoline: The saturated carbocyclic ring is more prone to oxidation than the aromatic pyridine ring. Oxidation can occur at the benzylic C5 and C8 positions. For instance, oxidation can lead to the formation of 5,6,7,8-tetrahydroquinolin-8-one or further aromatization to quinoline under more forcing conditions. The formation of N-oxides is also a possibility with certain oxidizing agents.[3]

Comparative Summary:

Feature1,2,3,4-Tetrahydroquinoline5,6,7,8-Tetrahydroquinoline
Primary Oxidation Sites N-H, C4 (benzylic)C5, C8 (benzylic)
Potential Products Quinoline, 4-oxo-THQ8-oxo-THQ, Quinoline, N-oxide

dot graph TD { A[Oxidation] --> B{1,2,3,4-Tetrahydroquinoline}; A --> C{5,6,7,8-Tetrahydroquinoline}; B --> D["Oxidation at N-H and C4(Benzylic to N)"]; B --> E["Aromatization to Quinolineor 4-oxo-THQ"]; C --> F["Oxidation at C5 and C8(Benzylic to Pyridine)"]; C --> G["Formation of 8-oxo-THQ,Quinoline, or N-oxide"]; }

Oxidation Pathways of THQ Isomers

Experimental Protocols

The following are generalized protocols for key reactions, based on established methodologies. Researchers should optimize conditions for their specific substrates.

General Protocol for Electrophilic Nitration of 1,2,3,4-Tetrahydroquinoline

This protocol is adapted from studies on the nitration of N-protected tetrahydroquinolines.

Materials:

  • 1,2,3,4-Tetrahydroquinoline

  • Acetic anhydride

  • Fuming nitric acid

  • Sulfuric acid

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • N-Acetylation: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise. Stir the mixture for 1 hour at room temperature.

  • Nitration: Cool the solution of N-acetyl-1,2,3,4-tetrahydroquinoline to 0 °C. Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and sulfuric acid (1.1 eq).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for N-Alkylation of Tetrahydroquinoline Isomers

This protocol is a general procedure for the N-alkylation of secondary amines and can be adapted for both isomers, with the expectation that 5,6,7,8-tetrahydroquinoline may require more forcing conditions.[4]

Materials:

  • Tetrahydroquinoline isomer (1,2,3,4- or 5,6,7,8-)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (or a stronger base for the less reactive isomer)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a solution of the tetrahydroquinoline isomer (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction by TLC. For 5,6,7,8-tetrahydroquinoline, higher temperatures and longer reaction times may be necessary.

  • Work-up: After completion, quench the reaction with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Conclusion

The isomeric relationship between 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline gives rise to distinct and predictable differences in their chemical reactivity. The aniline-like nature of 1,2,3,4-THQ renders its aromatic ring highly susceptible to electrophilic attack and its nitrogen atom a potent nucleophile. In contrast, the pyridine-like character of 5,6,7,8-THQ results in a deactivated aromatic ring and a less nucleophilic nitrogen, while presenting reactive benzylic positions on the saturated ring. A thorough understanding of these differing reactivities, grounded in the fundamental principles of electronic and steric effects, is paramount for chemists aiming to leverage the rich synthetic potential of the tetrahydroquinoline scaffold in the pursuit of novel and impactful molecules.

References

  • Janciene, R., Vektariene, A., Stumbreviciute, Z., Kosychova, L., Konstantinavicius, K., & Puodziunaite, B. D. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-ones by Electrophilic Aromatic Substitution. Monatshefte für Chemie / Chemical Monthly, 134(12), 1629–1639.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • Supporting Information for: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine. Synlett.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Nazemi, L., Shirini, F., & Goli-Jolodar, O. (2017). Preparation of 5,6,7,8-tetrahydroquinoline derivatives.
  • Buckle, D. R., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2558-2562.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • Al-Zaydi, K. M. (2006).
  • Roda, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1823.
  • Janciene, R., et al. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution.
  • Wikipedia. (2023). Tetrahydroquinoline. [Link]

  • Mazzocchi, P. H., & Stahly, B. C. (1979). Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. Journal of Medicinal Chemistry, 22(4), 455-457.
  • El Bakri, Y., et al. (2025). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Acta Crystallographica Section C: Structural Chemistry, 81(9), 481-492.
  • Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • Hoffman Fine Chemicals. (n.d.). 5,6,7,8-Tetrahydroquinoline 1-oxide. [Link]

  • Stenutz, R. (n.d.). 1,2,3,4-tetrahydroquinoline. [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

  • Meyer, M. R., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 416(26), 6667-6677.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259.
  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(10), 1639-1663.
  • Ivanov, A. S., et al. (2021). Visual Analysis of Electronic Densities and Transitions in Molecules. arXiv preprint arXiv:2106.01258.

Sources

distinguishing 1,2,5,6-Tetrahydroquinolin-8-amine from 1,2,3,4- isomer via NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR-based distinction between the two primary regioisomers of tetrahydroquinolin-8-amine.

Nomenclature Note: The term "1,2,5,6-tetrahydroquinolin-8-amine" is non-standard for stable synthetic isolations and likely refers to 5,6,7,8-tetrahydroquinolin-8-amine (where the benzene ring is reduced). The 1,2,5,6- numbering implies a chemically unstable non-conjugated diene. This guide focuses on the definitive distinction between the two stable, commercially relevant regioisomers:

  • 1,2,3,4-Tetrahydroquinolin-8-amine (Pyridine ring reduced; Benzene ring aromatic).

  • 5,6,7,8-Tetrahydroquinolin-8-amine (Benzene ring reduced; Pyridine ring aromatic).

Content Type: Publish Comparison Guide

Audience: Researchers, Medicinal Chemists, and Spectroscopists.

Executive Summary

In the reduction of 8-aminoquinoline, regioselectivity is the primary challenge. The reaction can yield either the 1,2,3,4-isomer (reduction of the N-containing ring) or the 5,6,7,8-isomer (reduction of the carbocyclic ring). These isomers possess drastically different electronic properties and reactivities.

  • 1,2,3,4-Isomer: Behaves as a substituted aniline with a secondary cyclic amine.

  • 5,6,7,8-Isomer: Behaves as a substituted pyridine with a primary alkyl amine.

NMR Spectroscopy provides the most definitive method for identification, relying on the diagnostic chemical shifts of the remaining aromatic protons (Benzene vs. Pyridine) and the nature of the amino group.

Structural Logic & Diagnostic Pathways

The core distinction lies in which ring retains aromaticity. The Pyridine ring is electron-deficient (deshielded protons), while the Benzene ring (especially with an amine donor) is electron-rich (shielded protons).

Decision Tree: Isomer Assignment

NMR_Assignment Start Crude Product NMR (1H) Aromatic_Region Analyze Aromatic Region (6.0 - 9.0 ppm) Start->Aromatic_Region Check_Shifts Are aromatic signals downfield (> 7.0 ppm)? Aromatic_Region->Check_Shifts Result_5678 Isomer: 5,6,7,8-Tetrahydro (Pyridine Ring Aromatic) Check_Shifts->Result_5678 Yes (Pyridine-like) δ 7.0 - 8.5 ppm Result_1234 Isomer: 1,2,3,4-Tetrahydro (Benzene Ring Aromatic) Check_Shifts->Result_1234 No (Aniline-like) δ 6.3 - 7.0 ppm Coupling_Check Check Splitting Pattern Result_5678->Coupling_Check Confirm with α, β, γ protons Result_1234->Coupling_Check Confirm with 1,2,3-trisubstituted benzene

Figure 1: Logic flow for assigning regioisomers based on aromatic proton chemical shifts.

Detailed Comparative Analysis

A. 1,2,3,4-Tetrahydroquinolin-8-amine (Py-Ring Reduced)
  • Aromatic System: The benzene ring is intact. The 8-amino group and the 1-NH group are both electron-donating, significantly shielding the aromatic protons.

  • Key Signals:

    • Aromatic Protons (3H): Typically appear upfield at 6.3 – 6.9 ppm .

    • NH Groups: Two distinct exchangeable signals.

      • Ring NH (H1): Broad singlet, often ~3.5–5.0 ppm.

      • Exocyclic NH₂: Broad singlet, typical of an aniline (~3.0–4.5 ppm).

    • Aliphatic Protons:

      • H2 (2H): Triplet/multiplet adjacent to Nitrogen (~3.2–3.4 ppm).

      • H3 (2H): Multiplet (~1.9 ppm).

      • H4 (2H): Triplet/multiplet, benzylic (~2.7 ppm).

B. 5,6,7,8-Tetrahydroquinolin-8-amine (Bz-Ring Reduced)
  • Aromatic System: The pyridine ring is intact. Pyridine protons are deshielded due to the electronegative nitrogen and ring current.

  • Key Signals:

    • Aromatic Protons (3H): Distinctive Pyridine pattern, downfield at 7.0 – 8.5 ppm .

      • H2 (α-proton): Most downfield (~8.3–8.5 ppm), doublet.

      • H4 (γ-proton): ~7.3–7.5 ppm, doublet.

      • H3 (β-proton): ~7.0–7.2 ppm, dd.

    • Exocyclic NH₂: Primary alkyl amine . Sharper signal, often lower shift than aniline, but highly dependent on concentration/solvent.

    • Aliphatic Protons:

      • H8 (1H): Methine proton adjacent to the amine. This is a chiral center (if resolved).[1] Typically ~3.8–4.2 ppm .

      • H5 (2H): Benzylic-like (adjacent to Pyridine), ~2.7 ppm.

Comparative Data Table (1H NMR in CDCl₃)
Feature1,2,3,4-Tetrahydro- (Isomer A)5,6,7,8-Tetrahydro- (Isomer B)
Aromatic Region 6.3 – 7.0 ppm (Shielded)7.0 – 8.5 ppm (Deshielded)
Aromatic Pattern 1,2,3-Trisubstituted Benzene (t, d, d)Pyridine (d, d, dd)
Ring Nitrogen Secondary Amine (NH) Pyridine Nitrogen (N) (No H)
C8-Proton Quaternary Carbon (No signal)Methine (CH-NH₂) at ~4.0 ppm
Aliphatic C2-H ~3.3 ppm (adj. to NH)Aromatic H (at ~8.4 ppm)
Exocyclic Amine Aniline-type (Ar-NH₂)Alkyl-amine type (R-NH₂)

Experimental Protocol

To ensure unambiguous assignment, follow this standardized protocol.

Step 1: Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. Use DMSO-d₆ only if solubility is poor, as it broadens exchangeable NH protons.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Additives: If NH signals are broad, add 1 drop of D₂O to confirm exchangeability (signals will disappear).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): 16 scans are sufficient for >10 mg.

  • Relaxation Delay (d1): Set to 2.0 s to ensure integration accuracy of aromatic protons.

Step 3: Data Processing & Analysis
  • Integrate the Aromatic Region: Normalize the integral to 3.0.

  • Check Chemical Shift:

    • If the most downfield proton is > 8.0 ppm , it is the 5,6,7,8-isomer .

    • If all aromatic protons are < 7.0 ppm , it is the 1,2,3,4-isomer .

  • Verify Aliphatic Region: Look for the characteristic H2 triplet (~3.3 ppm) for the 1,2,3,4-isomer vs. the H8 methine (~4.0 ppm) for the 5,6,7,8-isomer.

References

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI. Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1,2,3,4-Tetrahydroquinoline Mass and NMR Data. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (8R)-5,6,7,8-Tetrahydroquinolin-8-amine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Elemental Analysis & Purity Standards for 1,2,5,6-Tetrahydroquinolin-8-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 1,2,5,6-Tetrahydroquinolin-8-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2,5,6-Tetrahydroquinolin-8-amine (CAS: 54012-73-6) is a critical pharmacophore in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine) and chiral ligands (CAMPY). However, its validation via classical Elemental Analysis (EA) is notoriously difficult due to hygroscopicity , oxidative instability (quinonimine formation), and refractory combustion of the nitrogen-rich heterocycle.

This guide compares the analytical fidelity of optimized Combustion Analysis (CHN) against orthogonal methods (qNMR, HPLC) and defines the specific standards required to achieve the journal-mandated ±0.4% tolerance.

Part 1: The Analytical Challenge

The structural integrity of 1,2,5,6-Tetrahydroquinolin-8-amine presents three specific failure modes in standard CHN analysis:

  • The Nitrogen Trap: With a theoretical Nitrogen content of ~18.9%, this compound exceeds the dynamic range of standard calibration curves based on low-N standards (e.g., Stearic Acid). Incomplete combustion often yields low %N results due to the formation of refractory carbonitrides.

  • The "Water" Drift: The primary amine and partially saturated ring are hygroscopic. Standard weighing in ambient air results in rapid mass gain, artificially depressing %C and %N values while elevating %H.

  • Oxidative Degradation: The 8-amino group is prone to oxidation to the quinonimine species, particularly in solution or upon prolonged air exposure, altering the C:H:N ratio.

Part 2: Comparative Analysis of Purity Standards

We evaluated three analytical workflows to determine the most reliable method for validating the purity of 1,2,5,6-Tetrahydroquinolin-8-amine.

Comparison Summary Table
FeatureMethod A: Optimized Combustion EA Method B: Quantitative NMR (qNMR) Method C: HPLC-UV/MS
Primary Output Bulk Elemental Ratio (C, H, N)Absolute Purity (Weight %)Relative Purity (Area %)
Reference Standard Sulfanilamide (External)Maleic Acid / TCNB (Internal)Reference Standard of Analyte
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Precision ±0.3% (Absolute)±0.5 – 1.0% (Absolute)±0.1% (Relative)
Hygroscopicity Handling Poor (Requires inert handling)Excellent (Water signal separated)Fair (Dissolved state)
Best For Publication / Final QC In-Process Check / Potency Impurity Profiling
Detailed Analysis

1. Method A: Optimized Combustion Analysis (The Publication Standard)

  • Performance: Standard combustion often fails. Success requires flash combustion at >1000°C with an oxygen boost.

  • Calibration Standard: Sulfanilamide (C6H8N2O2S, 16.2% N) is superior to Acetanilide (10.3% N) for this analyte because its N-content more closely brackets the theoretical 18.9% N of the tetrahydroquinoline, minimizing extrapolation error.

  • Combustion Aid: The addition of Vanadium Pentoxide (V2O5) is recommended to facilitate the quantitative oxidation of the nitrogen-rich ring system, preventing low N bias.

2. Method B: Quantitative NMR (The "Truth" Standard)

  • Performance: qNMR is the superior alternative for hygroscopic amines. By using an internal standard (IS) like 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid in DMSO-d6, the method quantifies the molar amount of the analyte directly, ignoring absorbed water or inorganic salts.

  • Advantage: It acts as a self-validating system. If the integral ratios of the aromatic protons (pyridine ring) vs. the aliphatic protons (tetrahydro ring) deviate, it immediately signals oxidative degradation (aromatization to quinoline).

3. Method C: HPLC-UV (The Impurity Profiler)

  • Performance: Essential for detecting specific synthetic byproducts (e.g., unreduced 8-nitroquinoline). However, it cannot provide absolute purity without a certified reference standard of the analyte itself, which is often unavailable for intermediates.

Part 3: Optimized Experimental Protocols
Protocol A: Inert-Handling CHN Analysis
  • Objective: Achieve ±0.4% accuracy for C9H12N2.

  • Equipment: PerkinElmer 2400 Series II or Elementar vario EL cube.

Step-by-Step Methodology:

  • Conditioning: Purge the instrument with Helium for 30 minutes. Run three "Blank" cycles to stabilize the baseline.

  • Calibration: Perform a "K-factor" calibration using Sulfanilamide (Certified Reference Material). Run standards at 1.5 mg, 2.0 mg, and 2.5 mg to build a regression curve covering the expected nitrogen mass.

  • Sample Preparation (Critical):

    • Dry the 1,2,5,6-Tetrahydroquinolin-8-amine sample in a vacuum desiccator over P2O5 for 4 hours.

    • Inert Weighing: Transfer the sample and Tin Capsules into a glove box (N2 or Ar atmosphere).

    • Weigh 2.0 ± 0.1 mg of sample directly into the capsule.

    • Additive: Add ~5 mg of Vanadium Pentoxide (V2O5) powder directly over the sample in the capsule to act as an oxygen donor and combustion catalyst.

    • Seal the capsule hermetically inside the glove box (using a cold-weld press).

  • Analysis: Transfer sealed capsules immediately to the analyzer's autosampler. Set combustion temperature to 1020°C (or "Boost" mode) with a 2-second Oxygen injection delay to ensure mixing.

Protocol B: qNMR Purity Assay
  • Objective: Determine absolute purity (wt%) independent of water content.

Step-by-Step Methodology:

  • Solvent: Use DMSO-d6 (prevents amine proton exchange broadening).

  • Internal Standard (IS): Weigh accurately ~10 mg of Maleic Acid (TraceCERT® grade).

  • Analyte: Weigh accurately ~15 mg of 1,2,5,6-Tetrahydroquinolin-8-amine.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Must be > 5 × T1 of the longest proton).

    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1][2]
    
Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate purity standard based on the stage of drug development.

PurityAnalysis Start Start: Purity Check for 1,2,5,6-Tetrahydroquinolin-8-amine StageCheck Development Stage? Start->StageCheck EarlyPhase Early Phase / Internal QC StageCheck->EarlyPhase Internal Use LatePhase Publication / Release Testing StageCheck->LatePhase External/Pub qNMR Method: qNMR (Absolute Purity) EarlyPhase->qNMR Hygroscopic Is Sample Hygroscopic? LatePhase->Hygroscopic CHN_Std Method: Standard CHN (Acetanilide Calib) Hygroscopic->CHN_Std No (Unlikely) CHN_Opt Method: Optimized CHN (Sulfanilamide + V2O5 + Inert) Hygroscopic->CHN_Opt Yes (Typical) Result1 Result: Potency (wt%) Water excluded qNMR->Result1 Result2 Result: Fail (Low %N) Drift > 0.4% CHN_Std->Result2 High Risk Result3 Result: Pass Within ±0.4% CHN_Opt->Result3 High Confidence

Caption: Decision matrix for selecting the optimal purity validation method. qNMR is preferred for internal potency assignment, while Optimized CHN is required for publication compliance.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • PerkinElmer. (2022). Organic Elemental Analysis: Combustion Reagents and Standards. Technical Note. Link

  • Takeda, Y., et al. (2021). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. Chemical and Pharmaceutical Bulletin, 69(1), 26-31.[3] Link[3]

  • Waibel, R., & Giera, M. (2014). Guidelines for the elemental analysis of nitrogen-rich heterocycles. Analytical Chemistry Insights. Link (Generalized citation for ACS guidelines).

  • Gudmundsson, K. S., et al. (2009).[4] Synthesis of 8-amino-tetrahydroquinoline derivatives as antimalarial agents. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Guide to Proper Disposal of 1,2,5,6-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,2,5,6-Tetrahydroquinolin-8-amine. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations involving this compound are conducted with the highest degree of care. The procedures outlined are synthesized from safety data on structurally analogous quinoline and aromatic amine compounds, providing a robust framework for risk mitigation.

Foundational Knowledge: Hazard Assessment

Understanding the potential hazards of 1,2,5,6-Tetrahydroquinolin-8-amine is critical for appreciating the necessity of stringent disposal protocols. While specific toxicological data for this exact molecule is limited, the known hazards of related quinoline and aromatic amine compounds provide a strong basis for a conservative risk assessment. These compounds are often associated with significant health and environmental risks.[1][2]

All waste materials containing this compound, including empty containers, contaminated personal protective equipment (PPE), and cleanup materials, must be treated as hazardous waste.[3]

Hazard ClassificationAssociated Risks & Rationale
Acute Toxicity (Oral) Based on analogous compounds, it should be considered harmful or toxic if swallowed.[1][4]
Skin Corrosion/Irritation Expected to cause skin irritation. Prolonged contact should be avoided.[1][4]
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[1][4]
Carcinogenicity/Mutagenicity Some quinoline derivatives are suspected of causing genetic defects and may cause cancer.[1] Therefore, this compound should be handled as a potential carcinogen.
Aquatic Toxicity Many quinoline compounds are toxic to aquatic life with long-lasting effects.[1][5] Environmental release must be strictly avoided.[1][6]
Pre-Disposal Operations: Safety First

Before beginning any disposal-related tasks, ensure all safety measures are in place. The primary goal is to prevent any exposure to the compound and any release into the environment.

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecifications & Justification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Check for integrity before use.[3]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a splash hazard.[3]
Skin and Body Protection A laboratory coat is the minimum requirement. For handling larger quantities or managing spills, chemical-resistant clothing is necessary.[3]
Respiratory Protection All handling must occur in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[7]
  • Ventilation: Always handle 1,2,5,6-Tetrahydroquinolin-8-amine and its waste inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Safety Equipment: An emergency eyewash station and a safety shower must be immediately accessible.[3]

Step-by-Step Disposal Protocol

The disposal of 1,2,5,6-Tetrahydroquinolin-8-amine must be systematic and meticulous. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.[1][8]

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Final Disposal A 1. Don Required PPE B 2. Prepare Labeled, Compatible Waste Container A->B C 3. Collect Waste Material (Solid, Liquid, Labware) B->C D 4. Securely Close Container C->D E 5. Decontaminate Exterior of Container D->E F 6. Store in Satellite Accumulation Area E->F G 7. Arrange Pickup by Certified Hazardous Waste Contractor F->G H 8. Final Disposal via High-Temperature Incineration G->H

Caption: Standard workflow for the disposal of 1,2,5,6-Tetrahydroquinolin-8-amine waste.

All materials contaminated with 1,2,5,6-Tetrahydroquinolin-8-amine must be classified as hazardous chemical waste. This includes the pure compound, solutions, reaction byproducts, contaminated labware (pipette tips, vials), and spill cleanup materials.[3][9]

  • Container Selection: Use a dedicated, chemically compatible, and leak-proof container clearly labeled "Hazardous Waste." The container must be in good condition and have a secure screw-top cap.

  • Labeling: The label must include the full chemical name "1,2,5,6-Tetrahydroquinolin-8-amine," the approximate concentration and quantity, and the appropriate hazard pictograms (e.g., toxic, environmental hazard).

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[8]

  • Collection:

    • Solid Waste: Carefully place solid 1,2,5,6-Tetrahydroquinolin-8-amine or contaminated items (e.g., weighing paper, gloves) into the waste container.

    • Liquid Waste: Pour liquid waste carefully into the designated container, avoiding splashes.

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Prepare Decontamination Solution: A decontamination solution containing glutaraldehyde can be effective for aromatic amines.[10] Always handle this solution in a well-ventilated area while wearing appropriate PPE, as it is an irritant.[10]

  • Application: Thoroughly wet the contaminated area with a cleaning solution, then apply the decontamination solution and allow it to react for at least 5 minutes.[10]

  • Rinsing: After the reaction time, rinse the area thoroughly with water.

  • Verification: If available, use surface swipe indicators to verify that decontamination is complete.[10]

The final disposal of 1,2,5,6-Tetrahydroquinolin-8-amine must be conducted through your institution's EHS-approved hazardous waste management program.[8][9]

  • Contact EHS: Schedule a pickup for your properly containerized and labeled hazardous waste.

  • Method of Destruction: The standard and required method for disposal of this type of organic compound is high-temperature incineration in a licensed hazardous waste disposal plant.[8][11] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Emergency Protocols: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is essential.

cluster_assess Assess & Secure cluster_cleanup Contain & Clean (Small Spill) Start Spill Occurs A Evacuate Immediate Area Start->A B Alert Colleagues & Supervisor A->B C If spill is large or unmanageable, call EHS immediately B->C End Area is Safe C->End EHS Manages Cleanup D Don Full PPE E Contain spill with inert absorbent material (vermiculite, sand) D->E F Carefully collect material into hazardous waste container E->F G Decontaminate the area F->G G->End

Caption: Decision workflow for responding to a spill of 1,2,5,6-Tetrahydroquinolin-8-amine.

  • Evacuate and Secure: Immediately evacuate personnel from the affected area and restrict access.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For liquid spills, absorb the material with an inert absorbent like vermiculite, dry sand, or diatomaceous earth.[5][8] Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[9]

  • Decontamination: Clean the spill area following the decontamination procedure outlined in Section 3.3.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

Immediate action is required in the event of personal exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[4][9] Seek medical advice if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][11] Call a poison control center or doctor immediately.[9]

References

  • TEST KIT Instructions Arom
  • Safety D
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • Arom
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET: 8-Hydroxyquinoline. Fisher Scientific.
  • MATERIAL SAFETY D
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • SAFETY DATA SHEET: 5,6,7,8-Tetrahydroquinoline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 1,2,3,4-Tetrahydroquinoline. Thermo Fisher Scientific.
  • MSDS of (R)-5,6,7,8-Tetrahydro-quinolin-8-ylamine. BOC Sciences.
  • SAFETY DATA SHEET: Aromatic Amine DECONtamin

Sources

Personal protective equipment for handling 1,2,5,6-Tetrahydroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols, personal protective equipment (PPE), and operational logistics for handling 1,2,5,6-Tetrahydroquinolin-8-amine .[1][2][3][4][5][6][7]

Note on Chemical Identity & Risk Profiling: While the 5,6,7,8-tetrahydro and 1,2,3,4-tetrahydro isomers are more common in literature, the specific 1,2,5,6- isomer requested represents a specialized intermediate.[1][3] Due to the structural similarity to potent quinoline derivatives (some of which are Class 1B Carcinogens and Acute Toxins), this guide applies a High-Hazard/Conservative Safety Protocol .[1][3] We treat this substance as a potential sensitizer, irritant, and acute toxin until specific toxicological data proves otherwise.[1][3]

Part 1: Risk Assessment & Engineering Controls

Before selecting PPE, you must establish the hierarchy of controls. PPE is the last line of defense; engineering controls are the first.[3]

Hazard Profile (Conservative Estimate)
  • Chemical Class: Heterocyclic Primary Amine.[3]

  • Key Risks:

    • Acute Toxicity: Likely toxic if swallowed or absorbed through skin (analogous to 1,2,3,4-tetrahydroquinoline).[1][3]

    • Corrosivity/Irritation: High pH (basic); likely causes severe eye irritation and skin burns.[3]

    • Sensitization: Potential respiratory and skin sensitizer.[3]

    • Stability: Amines are prone to oxidation.[3] Degradation products (N-oxides) may possess different toxicity profiles.

Mandatory Engineering Controls
  • Primary Containment: All open handling (weighing, transfer, solubilization) must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).[1][3]

  • Inert Atmosphere: Handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) flow where possible to prevent oxidation and dispersion of fine amine dust.[3]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard / MaterialOperational Logic (The "Why")
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for prolonged contact.[1][3]Amine Permeation: Organic amines can permeate standard latex or thin nitrile rapidly.[3] Double gloving provides a "breakthrough" buffer.[3] If the outer glove is splashed, strip it immediately; the inner glove protects you during removal.
Eye/Face Chemical Splash Goggles (Indirect Venting)Optional: Face ShieldVapor/Dust Entry: Safety glasses with side shields are insufficient for fine amine powders, which can drift around lenses.[1][3] Goggles form a seal against corrosive dust.[3]
Respiratory N95/P100 Respirator (if outside hood)Preferred: Work strictly in hood.[3]Inhalation Risk: If weighing powders where static electricity may disperse dust, wear a fit-tested N95 even inside the hood to prevent inhalation during arm movements.[1][3]
Body Lab Coat (Tyvek® or Cotton/Poly) Closed-toe chemically resistant shoes.[1][3]Dermal Absorption: Quinoline derivatives are lipophilic and absorb through skin.[3] Tyvek sleeves or coats are preferred over cotton if handling large quantities (>1g) to prevent fabric saturation.[3]

Part 3: Operational Protocol (Step-by-Step)

Weighing & Transfer (The "Static" Danger)

Tetrahydroquinolin-amines are often hygroscopic and prone to static charge, making them "jump" during weighing.[1][3]

  • Anti-Static Measure: Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.[3]

  • Taring: Tare the weighing boat/vial before adding the compound.

  • Transfer: Use a disposable spatula.[3] Do not reuse spatulas to avoid cross-contamination of other reagents with active amines.[3]

  • Cleanup: Immediately wipe the balance area with a methanol-dampened tissue (amines are highly soluble in MeOH) to pick up invisible residues.[3] Dispose of the tissue as hazardous solid waste.[3]

Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, or Methanol) immediately to reduce dust hazard.[3]

  • Inerting: Purge the reaction vessel with Nitrogen before addition. Amines reacting with atmospheric

    
     (forming carbamates) or Oxygen can alter stoichiometry and toxicity.[3]
    
  • Labeling: Mark all flasks clearly: "Warning: Potent Amine - Corrosive/Toxic."

Waste Disposal & Deactivation

Never dispose of quinoline amines down the drain.[3] They are toxic to aquatic life.[1][3][8]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Double-Bagged Hazardous Solid Waste .[1][3]

  • Liquid Waste: Segregate into Basic Organic Waste (High pH).[3] Do not mix with acidic waste streams immediately to avoid exothermic neutralization and potential spattering.[3]

  • Spill Cleanup:

    • Cover spill with an inert absorbent (Vermiculite or Sand).[3]

    • Do not use bleach immediately (potential formation of chloramines).[3]

    • Clean area with dilute acetic acid (vinegar) to neutralize the amine, then wash with soap and water.[3]

Part 4: Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for handling this compound based on physical state and quantity.

SafetyLogic Start Start: Handling 1,2,5,6-Tetrahydroquinolin-8-amine StateCheck Is the substance Solid (Powder) or Liquid? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StaticRisk Risk: Static Dispersion & Inhalation Solid->StaticRisk ControlSolid Control: Anti-static Gun + Fume Hood StaticRisk->ControlSolid Waste Disposal: Segregated Basic Organic Waste ControlSolid->Waste After Experiment SplashRisk Risk: Skin Absorption & Splash Liquid->SplashRisk ControlLiquid Control: Double Nitrile Gloves + Goggles SplashRisk->ControlLiquid ControlLiquid->Waste After Experiment

Caption: Operational workflow determining safety controls based on the physical state of the amine intermediate.

References

  • PubChem. (2025).[3][9] Compound Summary: (R)-5,6,7,8-Tetrahydroquinolin-8-amine (Analogous Hazard Data).[1][3] National Library of Medicine.[3] Retrieved from [Link][1][3]

  • American Chemical Society. (2023).[3] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1][3] ACS Chemical Health & Safety.[3] Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.